3-Fluoro-4-(methylthio)aniline
Description
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Properties
IUPAC Name |
3-fluoro-4-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMOEJCBXYTAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(methylthio)aniline
Abstract: This document provides a comprehensive technical overview of 3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3), a key building block in modern medicinal chemistry and organic synthesis. We will explore its fundamental physical and chemical properties, expected analytical characteristics, potential synthetic pathways, and critical safety considerations. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize fluorinated aromatic amines as strategic intermediates. The incorporation of both a fluorine atom and a methylthio group imparts unique electronic and steric properties, making this molecule a valuable scaffold for developing novel therapeutic agents and functional materials.
Core Molecular Identity and Physical Characteristics
3-Fluoro-4-(methylthio)aniline is a substituted aniline derivative. The strategic placement of a fluorine atom at the 3-position and a methylthio (-SCH₃) group at the 4-position relative to the amino group creates a distinct electronic profile. The fluorine atom acts as a weak electron-withdrawing group via induction, while the amino and methylthio groups are electron-donating through resonance. This interplay is crucial for modulating the reactivity of the aromatic ring and the basicity of the amine.
Caption: Molecular Structure of 3-Fluoro-4-(methylthio)aniline.
| Property | Value | Source(s) |
| CAS Number | 20901-69-3 | [1][2] |
| Molecular Formula | C₇H₈FNS | [1][2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Purity (Typical) | ≥97% | [1][2] |
| Physical Form | Data not available; isomers exist as solids or liquids. | [3][4] |
| Boiling Point | Data not available. | [2] |
| Melting Point | Data not available. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) with limited water miscibility. | [3] |
Spectroscopic Profile and Analytical Considerations
While specific spectra for 3-Fluoro-4-(methylthio)aniline are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These analytical methods are essential for confirming the identity and purity of the material during synthesis and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Region: The three aromatic protons will appear as complex multiplets due to proton-proton (ortho, meta) and proton-fluorine coupling. The proton ortho to the fluorine will exhibit the largest coupling constant to ¹⁹F.
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is dependent on solvent and concentration.
-
Methyl Protons (-SCH₃): A sharp singlet, typically around 2.4-2.5 ppm, integrating to three protons. This peak is a clear diagnostic marker for the methylthio group.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
The spectrum will show seven distinct carbon signals.
-
The carbons attached to the electronegative F, N, and S atoms will be shifted downfield.
-
The carbon directly bonded to the fluorine atom will appear as a doublet with a large C-F coupling constant (¹JCF), which is a definitive indicator of fluorination. Other aromatic carbons will also show smaller C-F couplings.
-
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):
-
This is a highly sensitive technique for fluorinated compounds. A single resonance is expected for the fluorine atom, which will be split into a multiplet by the neighboring aromatic protons.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band is expected in the 1100-1300 cm⁻¹ region.
-
Synthesis, Reactivity, and Applications
Synthetic Strategy
3-Fluoro-4-(methylthio)aniline is not a naturally occurring compound and must be prepared via multi-step organic synthesis. A plausible and common strategy in medicinal chemistry involves a two-step sequence starting from a readily available nitroaromatic precursor. This approach leverages established, high-yielding reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): Introduction of the methylthio group by reacting a suitable precursor like 1,2-difluoro-4-nitrobenzene with a sulfur nucleophile such as sodium thiomethoxide (NaSMe). The nitro group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms.
-
Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the target aniline. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction using metals in acidic media (e.g., iron powder in ammonium chloride solution).[5][6]
Caption: Plausible two-step synthetic workflow for 3-Fluoro-4-(methylthio)aniline.
Representative Experimental Protocol: Nitro Group Reduction
The following protocol is a representative example for the reduction of an aromatic nitro group to an aniline, adapted from established procedures for similar substrates.[6]
Objective: To reduce 2-Fluoro-1-nitro-4-(methylthio)benzene to 3-Fluoro-4-(methylthio)aniline.
Materials:
-
2-Fluoro-1-nitro-4-(methylthio)benzene (1 equivalent)
-
Iron powder (3-5 equivalents)
-
Ammonium chloride (NH₄Cl) (0.2-0.5 equivalents)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Charge the flask with the nitro-intermediate, ethanol, and water (typically in a 4:1 to 5:1 ratio).
-
Add iron powder and ammonium chloride to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product as necessary, typically via flash column chromatography.
Core Applications in Drug Development
The true value of 3-Fluoro-4-(methylthio)aniline lies in its role as a versatile synthetic intermediate.[7]
-
Scaffold for Active Pharmaceutical Ingredients (APIs): Aniline derivatives are foundational structures in a vast number of pharmaceuticals.[8] This compound provides a pre-functionalized ring that can be elaborated into more complex target molecules.
-
Modulation of Pharmacokinetic Properties: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[9] Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve binding affinity to target proteins by participating in favorable electrostatic interactions.[7]
-
Building Block for Kinase Inhibitors: Many kinase inhibitors, particularly those used in oncology, feature substituted aniline cores. The specific substitution pattern of this molecule can be leveraged to achieve desired potency and selectivity.
Safety, Handling, and Storage
No specific safety data sheet is available for 3-Fluoro-4-(methylthio)aniline. Therefore, a conservative approach must be taken, treating it with the same precautions as structurally related hazardous compounds like 3-fluoroaniline and other substituted anilines.[10][11]
-
Hazard Classification (Anticipated):
-
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]
-
Avoid breathing dust, fumes, gas, mist, or vapors.[10]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
-
Conclusion
3-Fluoro-4-(methylthio)aniline is a specialized chemical intermediate whose value is derived from its unique trifunctional structure. The combination of a reactive amine handle, a metabolically robust fluorine atom, and a versatile methylthio group makes it a powerful building block for the synthesis of complex molecules. While comprehensive data on its physical properties are sparse, its predicted characteristics and the known properties of its analogs provide a solid foundation for its effective and safe use in research and development, particularly in the pursuit of next-generation pharmaceuticals.
References
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3-Fluoro-4-(methylthio)aniline. Lead Sciences. [Link]
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3-Fluoro-4-methoxy-2-(methylthio)aniline. PubChem, National Center for Biotechnology Information. [Link]
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4-Fluoro-3-methylaniline. LookChem. [Link]
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Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]
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The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development. Medium. [Link]
- Process for preparing 3,4-difluoroaniline.
-
Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Royal Society of Chemistry. [Link]
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3-(Methylthio)aniline. Hangzhou LZ Chemical Co., Ltd. [Link]
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3-Fluoro-4-morpholinoaniline. PubChem, National Center for Biotechnology Information. [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC, PubMed Central. [Link]
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4-Fluoroaniline. Wikipedia. [Link]
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An In-Depth Technical Guide to 3-Fluoro-4-(methylthio)aniline (CAS: 20901-69-3): Properties, Synthesis, and Applications
Executive Summary: 3-Fluoro-4-(methylthio)aniline is a substituted aniline derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique trifunctional nature—possessing a nucleophilic amino group, an electron-withdrawing fluorine atom, and an electron-donating methylthio group—creates a nuanced reactivity profile that is highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of these substituents allows for precise molecular modifications, making it an important intermediate in the development of complex target molecules. This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, reactivity, a plausible synthetic workflow, and its applications, intended for researchers and professionals in chemical and pharmaceutical development.
Core Chemical Identity and Physicochemical Properties
3-Fluoro-4-(methylthio)aniline, registered under CAS number 20901-69-3, is an aromatic amine whose structure is foundational to its utility.[1] The interplay between its functional groups dictates its physical characteristics and storage requirements.
| Property | Value | Source |
| CAS Number | 20901-69-3 | [1][2] |
| Molecular Formula | C₇H₈FNS | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Typical Purity | ≥97% | [1][2] |
| Appearance | Inferred to be a colorless to yellow or amber liquid | [3][4] |
| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [1][2] |
The specified storage conditions are critical for maintaining the compound's integrity.[1][2] Anilines are susceptible to oxidation, which can be accelerated by light and air, leading to discoloration and the formation of impurities. Storing under an inert gas like argon or nitrogen mitigates this degradation pathway.
Caption: Molecular structure of 3-Fluoro-4-(methylthio)aniline.
Spectroscopic and Structural Characterization
Definitive identification and purity assessment of 3-Fluoro-4-(methylthio)aniline rely on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not available, its expected spectral characteristics can be accurately predicted based on the electronic effects of its substituents.
Predicted NMR and IR Data:
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | -NH₂ | ~3.5-4.5 ppm (broad singlet) | Typical range for aniline protons; position and broadness are solvent-dependent. |
| Ar-H (ortho to -NH₂) | ~6.6-6.8 ppm (doublet) | Shielded by the strong electron-donating -NH₂ group. | |
| Ar-H (ortho to -F) | ~6.9-7.2 ppm (doublet of doublets) | Influenced by ortho-F (deshielding) and meta-NH₂ (shielding); shows coupling to both F and adjacent H. | |
| Ar-H (ortho to -SCH₃) | ~7.2-7.4 ppm (doublet) | Less shielded than protons ortho to -NH₂. | |
| -SCH₃ | ~2.4-2.5 ppm (singlet) | Characteristic shift for a methyl group attached to a sulfur atom.[5] | |
| ¹³C NMR | Ar-C (C-S) | ~125-135 ppm | |
| Ar-C (C-F) | ~155-165 ppm (large ¹JCF coupling) | Strong deshielding effect from the directly attached fluorine atom. | |
| Ar-C (C-N) | ~145-150 ppm | Deshielded by the attached nitrogen. | |
| Ar-C (other) | ~110-130 ppm | ||
| -SCH₃ | ~15-20 ppm | Typical aliphatic carbon shift for a thioether.[6] | |
| ¹⁹F NMR | Ar-F | ~ -110 to -130 ppm (vs. CFCl₃) | Typical range for a fluorine atom on a benzene ring. |
| FT-IR | N-H stretch | 3300-3500 cm⁻¹ (two bands) | Characteristic symmetric and asymmetric stretching of a primary amine. |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | ||
| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | ||
| C=C stretch (aromatic) | 1500-1600 cm⁻¹ | ||
| C-F stretch | 1100-1300 cm⁻¹ | Strong absorption band characteristic of the C-F bond. |
Reactivity Profile and Synthetic Logic
The synthetic utility of 3-Fluoro-4-(methylthio)aniline is governed by the directing effects and relative reactivity of its three key functional groups.
-
Amino Group (-NH₂): As the most activating substituent, the primary amine is a powerful ortho, para-director for electrophilic aromatic substitution.[7] It is also the primary site of nucleophilic attack, readily undergoing acylation, alkylation, and diazotization reactions.
-
Methylthio Group (-SCH₃): The thioether group is also an activating, ortho, para-director due to the lone pairs on the sulfur atom participating in resonance. Its influence is generally weaker than the amino group.
-
Fluorine Atom (-F): Fluorine exerts a dual effect. It is strongly electron-withdrawing via induction (-I effect), which deactivates the ring to electrophilic attack and lowers the basicity of the aniline nitrogen.[7] However, it also acts as a weak ortho, para-director through resonance (+M effect).[7]
The net effect is a highly activated aromatic ring where the regioselectivity of further substitution is primarily controlled by the dominant amino group. The position ortho to the amine (C6) is the most likely site for electrophilic attack.
Caption: Directing effects of substituents on the aromatic ring.
Proposed Synthetic Workflow
A robust and scalable synthesis of 3-Fluoro-4-(methylthio)aniline can be designed from commercially available starting materials. A plausible and field-proven approach involves the nucleophilic aromatic substitution of a suitable nitroaromatic precursor, followed by the reduction of the nitro group.
Overall Reaction Scheme: 4-Chloro-3-fluoronitrobenzene → 3-Fluoro-4-(methylthio)nitrobenzene → 3-Fluoro-4-(methylthio)aniline
Caption: Proposed two-step synthetic workflow diagram.
Experimental Protocol: Step 1 - Synthesis of 3-Fluoro-4-(methylthio)nitrobenzene
Causality: This step utilizes a nucleophilic aromatic substitution (SₙAr) reaction. The nitro group strongly activates the ring towards nucleophilic attack, and the chlorine atom at the para position is a good leaving group. Sodium thiomethoxide serves as a potent sulfur nucleophile. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the cation and accelerates the reaction.
Methodology:
-
To a stirred solution of sodium thiomethoxide (1.1 equivalents) in DMF (5 volumes) in a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 4-chloro-3-fluoronitrobenzene (1.0 equivalent).
-
Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (20 volumes).
-
A yellow precipitate of the product will form. Collect the solid by vacuum filtration.
-
Wash the crude solid with water to remove residual DMF and salts, then dry under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Experimental Protocol: Step 2 - Synthesis of 3-Fluoro-4-(methylthio)aniline
Causality: The reduction of the nitro group to a primary amine is a classic and reliable transformation. Tin(II) chloride in a protic solvent like ethanol is a cost-effective and high-yielding method for this reduction, proceeding via a series of single-electron transfers from the tin(II) species.[3] An acidic workup is initially required, followed by basification to liberate the free aniline.
Methodology:
-
Suspend 3-Fluoro-4-(methylthio)nitrobenzene (1.0 equivalent) in ethanol (10 volumes) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 1-3 hours. The yellow suspension should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the ethanol.
-
Add water and basify the aqueous solution by slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is > 8. Be cautious, as this may be exothermic. A precipitate of tin salts will form.
-
Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-4-(methylthio)aniline.
-
Purify the product by flash column chromatography on silica gel if necessary.
Applications in Research and Development
The unique substitution pattern of 3-Fluoro-4-(methylthio)aniline makes it a high-value intermediate in several areas of chemical research.
-
Medicinal Chemistry: This compound is a key building block for the synthesis of pharmacologically active agents. The aniline moiety is a common feature in many drugs, and its derivatization allows for the construction of amides, sulfonamides, and ureas.[8] The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins by forming specific interactions, and modulate the pKa of the nearby amine.[7]
-
Agrochemicals: Similar to its use in pharmaceuticals, this intermediate is employed in the synthesis of novel pesticides and herbicides.[8] The toxophoric properties of the molecule can be fine-tuned through derivatization to achieve desired efficacy and selectivity.
-
Materials Science: Substituted anilines are precursors to conductive polymers and other functional materials. The specific electronic properties imparted by the fluoro and methylthio groups can be exploited to develop new materials with tailored optical or electronic characteristics.[7][8]
Safety, Handling, and Disposal
As a substituted aniline, 3-Fluoro-4-(methylthio)aniline must be handled with appropriate caution. While a specific safety data sheet is not widely available, the hazards can be inferred from structurally related compounds.
Expected Hazards:
| Hazard Class | Description | Reference Compounds |
| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or if inhaled. | [4][9][10] |
| Skin Irritation | Causes skin irritation. | [4][11] |
| Eye Irritation | Causes serious eye irritation or damage. | [4][11] |
| Respiratory Irritation | May cause respiratory irritation. | [4][11] |
Safe Handling Procedures:
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[11][12]
-
Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][10][12]
Disposal: Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. The compound should be treated as hazardous chemical waste.
References
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3-Fluoro-4-methoxy-2-(methylthio)aniline | C8H10FNOS. PubChem. [Link]
-
3-Fluoro-4-(methylthio)aniline. Lead Sciences. [Link]
-
Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Synlett. [Link]
-
p-(Methylthio)aniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Spectroscopic Data of 3-Fluoro-4-(methylthio)aniline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-Fluoro-4-(methylthio)aniline, a key intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a simple recitation of data, this guide delves into the structural insights that can be gleaned from these spectra, grounded in the principles of chemical structure and spectroscopy.
Introduction: The Significance of 3-Fluoro-4-(methylthio)aniline
3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3) is an aromatic amine with the molecular formula C₇H₈FNS.[1][2] Its structure, featuring a fluorine atom and a methylthio group on the aniline core, imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methylthio group offers a site for further chemical modification. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Fluoro-4-(methylthio)aniline, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the aromatic ring and the nature of the functional groups.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of 3-Fluoro-4-(methylthio)aniline, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals distinct signals for the aromatic protons, the amine protons, and the methyl protons of the thioether group.
Table 1: ¹H NMR Spectral Data of 3-Fluoro-4-(methylthio)aniline in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.23 - 7.19 | m | - | Ar-H |
| 6.44 - 6.41 | m | - | Ar-H |
| 3.82 | s (br) | - | -NH₂ |
| 2.39 | s | - | -SCH₃ |
Causality Behind Experimental Choices: The choice of CDCl₃ as the solvent is standard for many organic compounds due to its ability to dissolve a wide range of nonpolar and moderately polar analytes and its relatively simple solvent signal. The broadness of the amine (-NH₂) signal is a common phenomenon due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and offers insights into their electronic environment. The fluorine atom significantly influences the chemical shifts of the carbon atoms to which it is attached and those in close proximity through space, a phenomenon observable through carbon-fluorine coupling constants (JC-F).
Table 2: ¹³C NMR Spectral Data of 3-Fluoro-4-(methylthio)aniline in CDCl₃
| Chemical Shift (δ, ppm) | Coupling Constant (JC-F, Hz) | Assignment |
| 162.9 | d, J = 242.3 | C-F |
| 147.9 | d, J = 10.5 | C-NH₂ |
| 134.2 | d, J = 3.2 | C-H |
| 111.7 | d, J = 18.7 | C-S |
| 111.1 | d, J = 2.6 | C-H |
| 102.5 | d, J = 26.1 | C-H |
| 18.5 | d, J = 2.3 | -SCH₃ |
Expertise & Experience: The large one-bond carbon-fluorine coupling constant (¹JC-F) of 242.3 Hz is characteristic of a fluorine atom directly attached to an aromatic ring. The smaller two-, three-, and four-bond coupling constants provide valuable information for assigning the remaining carbon signals.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-4-(methylthio)aniline in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is completely dissolved by gentle vortexing.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Caption: NMR Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorption Bands for 3-Fluoro-4-(methylthio)aniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretching |
| 2950 - 2850 | Weak | Aliphatic C-H stretching (-SCH₃) |
| 1620 - 1580 | Strong | C=C aromatic ring stretching |
| 1520 - 1480 | Strong | C=C aromatic ring stretching |
| 1350 - 1250 | Strong | C-N stretching |
| 1250 - 1000 | Strong | C-F stretching |
| 700 - 650 | Medium | C-S stretching |
Trustworthiness: These predicted ranges are based on well-established correlation tables for IR spectroscopy and data from structurally similar compounds. The presence of two distinct N-H stretching bands is a hallmark of a primary amine.
Experimental Protocol for FT-IR Analysis
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of liquid or solid 3-Fluoro-4-(methylthio)aniline directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure. For 3-Fluoro-4-(methylthio)aniline, electron ionization (EI) mass spectrometry is a common technique.
Expected Fragmentation Pattern
The molecular ion peak (M⁺) for 3-Fluoro-4-(methylthio)aniline is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.21 g/mol ).[1] The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.
Table 4: Predicted Key Mass Fragments for 3-Fluoro-4-(methylthio)aniline
| m/z | Proposed Fragment |
| 157 | [M]⁺ (Molecular Ion) |
| 142 | [M - CH₃]⁺ |
| 124 | [M - SH]⁺ |
| 111 | [M - SCH₃]⁺ |
| 95 | [C₆H₄F]⁺ |
Authoritative Grounding: The fragmentation of aromatic amines often involves the loss of small radicals or neutral molecules. The loss of a methyl radical (•CH₃) from the molecular ion is a common fragmentation pathway for methylthio-substituted compounds.
Sources
A Comprehensive Guide to the ¹H NMR Spectrum of 3-Fluoro-4-(methylthio)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3), a substituted aniline of interest in medicinal and materials chemistry. We will deconstruct the spectrum by examining the underlying principles of chemical shift and spin-spin coupling, with a particular focus on the interplay between the electron-donating amino group, the fluorine substituent, and the methylthio group. This document serves as a practical reference for the interpretation of this and structurally related molecules, blending theoretical principles with field-proven experimental considerations.
Introduction: The Molecule and Its Spectroscopic Signature
3-Fluoro-4-(methylthio)aniline is a trifunctional aromatic compound. The analysis of its structure by ¹H NMR is not trivial due to the competing electronic effects of its substituents and the presence of heteronuclear (¹H-¹⁹F) coupling. The amino (-NH₂) group is a strong activating, ortho-, para-directing group, which donates electron density into the aromatic ring through resonance, generally shielding the protons at these positions[1][2]. The methylthio (-SCH₃) group's effect is more nuanced; it can be weakly electron-withdrawing via induction but can also act as a resonance electron-donating group[3]. The fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect, yet it also possesses lone pairs that can participate in resonance donation. Understanding these electronic interactions is paramount to correctly assigning the proton signals.
The primary utility of ¹H NMR in this context is to confirm the substitution pattern of the aromatic ring and verify the integrity of the functional groups. The distinct chemical shifts of the aromatic protons, their splitting patterns (multiplicity), and their coupling constants provide a unique fingerprint of the molecule's constitution.
Caption: Key spin-spin coupling interactions in 3-Fluoro-4-(methylthio)aniline.
Experimental Protocol: Acquiring a High-Quality Spectrum
The trustworthiness of NMR data hinges on a robust experimental methodology. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for NMR spectral acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Fluoro-4-(methylthio)aniline.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ ~7.26 ppm.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Spectrometer and Data Acquisition (Example on a 400 MHz Instrument):
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker system).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.
-
Acquisition Time (AQ): Set to ~3-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of ~16 ppm (from -2 to 14 ppm) is appropriate to capture all proton signals.
-
-
-
Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift scale. If using CDCl₃, the residual solvent peak should be set to δ 7.26 ppm.
-
Integration: Integrate the area under each peak. Set the integration of a well-defined signal (e.g., the -SCH₃ singlet) to its known proton count (3H) to determine the relative number of protons for all other signals.
-
Conclusion
The ¹H NMR spectrum of 3-Fluoro-4-(methylthio)aniline is a textbook example of how multiple substituents with competing electronic effects influence a molecule's spectroscopic properties. The spectrum is characterized by three main regions: a sharp singlet for the methylthio group around δ 2.39, a broad singlet for the amine protons near δ 3.82, and a complex set of multiplets for the three aromatic protons between δ 6.41 and 7.23. The upfield shift of two aromatic protons is a direct consequence of the strong shielding by the ortho/para-directing amino group, while the presence of fluorine introduces complex splitting patterns due to ¹H-¹⁹F coupling. This guide provides the theoretical foundation and practical methodology required to confidently acquire, interpret, and assign the ¹H NMR spectrum of this molecule, serving as a valuable resource for synthetic and analytical chemists.
References
-
ResearchGate. (2007). Coupling of Protons with Fluorine. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. Available at: [Link]
-
ResearchGate. (2003). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and... Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. Available at: [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
RSC Publishing. (2014). “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Available at: [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Fluoro-4-(methylthio)aniline
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-fluoro-4-(methylthio)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by ¹³C NMR, offering both theoretical interpretation and practical, field-proven methodologies. We will explore the synergistic electronic effects of the amino, fluoro, and methylthio substituents on the benzene ring, which are critical for understanding the molecule's chemical behavior and for unambiguous spectral assignment.
Theoretical Framework: Unraveling Substituent Effects
The ¹³C NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each carbon atom. In 3-fluoro-4-(methylthio)aniline, the chemical shifts (δ) and carbon-fluorine coupling constants (ⁿJCF) are governed by the interplay of induction and resonance effects from three distinct functional groups.
-
Amino Group (-NH₂): As a powerful activating group, the -NH₂ substituent donates electron density to the aromatic ring primarily through resonance (a +R effect), particularly at the ortho and para positions. This increased electron density induces greater shielding, causing the corresponding carbon nuclei to resonate at lower chemical shifts (upfield).
-
Fluoro Group (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect). This effect deshields adjacent carbons, shifting their signals downfield. Simultaneously, fluorine exhibits a +R effect due to its lone pairs, donating electron density. A key feature of fluorine is its spin quantum number of ½, which leads to through-bond spin-spin coupling with neighboring carbon atoms, resulting in characteristic splitting of ¹³C signals. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.
-
Methylthio Group (-SMe): The methylthio group is considered a moderately activating group. It exerts a weak electron-donating resonance effect (+R) and a weak electron-withdrawing inductive effect (-I). Its primary influence is the introduction of a distinct aliphatic carbon signal from the methyl group.
The combination of these effects in 3-fluoro-4-(methylthio)aniline results in a unique and predictable ¹³C NMR spectrum, where each carbon atom is chemically non-equivalent.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed for reproducibility.
2.1. Sample Preparation
-
Analyte Quantity: Weigh approximately 50-100 mg of 3-fluoro-4-(methylthio)aniline. While modern spectrometers are highly sensitive, a higher concentration is beneficial for ¹³C NMR, which has a low natural abundance (1.1%), to achieve a good signal-to-noise ratio in a reasonable time frame.[1]
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for many organic molecules due to its excellent dissolving power and well-characterized residual solvent peak (δ ≈ 77.16 ppm).[2] The deuterium signal is essential for the spectrometer's field-frequency lock.[2]
-
Dissolution & Filtration: Dissolve the sample completely in the deuterated solvent within a small vial. To ensure magnetic field homogeneity, it is critical to remove any suspended particulate matter.[2] Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[2]
-
Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm to guarantee it is centered within the instrument's detection coil.[3]
2.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient power transfer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: 30-45° flip angle to allow for a shorter relaxation delay.
-
Spectral Width: A range of 0 to 220 ppm is generally sufficient for most organic compounds.[4][5]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Spectral Analysis and Data Interpretation
The ¹³C NMR spectrum of 3-fluoro-4-(methylthio)aniline, recorded in CDCl₃ at 100 MHz, displays seven distinct signals, corresponding to the six aromatic carbons and the one aliphatic methyl carbon.[6] The assignments are based on the established chemical shifts and, crucially, the C-F coupling patterns.
Molecular Structure and Numbering
To facilitate discussion, the carbon atoms of 3-fluoro-4-(methylthio)aniline are numbered as follows:
Caption: IUPAC numbering for 3-fluoro-4-(methylthio)aniline.
Tabulated ¹³C NMR Data
The experimentally observed ¹³C NMR data for 3-fluoro-4-(methylthio)aniline are summarized below.[6]
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) | Rationale for Assignment |
| C3 | 162.9 | d | 242.3 (¹JCF) | Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a very large one-bond C-F coupling constant. This is the most deshielded carbon. |
| C1 | 147.9 | d | 10.5 (²JCF) | This carbon is attached to the strongly electron-donating amino group. It is two bonds away from the fluorine, showing a characteristic two-bond coupling. |
| C4 | 134.2 | d | 3.2 (²JCF) | Attached to the methylthio group and two bonds away from fluorine. The smaller coupling constant compared to C1 is typical for ²JCF. |
| C2 | 111.7 | d | 18.7 (²JCF) | Located ortho to the amino group and two bonds from fluorine. The electron-donating effect of the -NH₂ group shifts it upfield. It exhibits a typical two-bond C-F coupling. |
| C5 | 111.1 | d | 2.6 (³JCF) | This carbon is three bonds away from the fluorine atom, resulting in a smaller three-bond coupling constant. |
| C6 | 102.5 | d | 26.1 (³JCF) | Positioned para to the fluorine and ortho to the amino group, this carbon is highly shielded and shifted significantly upfield. The large three-bond coupling is characteristic for a para relationship between C and F. |
| C7 (-SC H₃) | 18.5 | d | 2.3 (⁴JCF) | The aliphatic methyl carbon, appearing in the expected upfield region. The small doublet indicates a weak four-bond coupling to the fluorine atom. |
d = doublet
Interpretation of Key Spectral Features
-
C-F Couplings: The presence of fluorine splits every carbon signal into a doublet. The magnitude of the coupling constant is a powerful tool for assignment. The one-bond coupling (¹JCF) is exceptionally large (~242 Hz), a hallmark of a carbon directly attached to fluorine.[7] Two-bond couplings (²JCF) are typically in the range of 10-25 Hz, while three-bond couplings (³JCF) can vary but are often significant, especially for the para carbon (C6).[8][9] The small four-bond coupling to the methyl carbon is also observable.
-
Chemical Shifts:
-
C3: The most downfield aromatic signal at 162.9 ppm is unequivocally C3 due to the direct attachment to fluorine.
-
C6: The most upfield aromatic signal at 102.5 ppm is C6. This strong shielding is a consequence of being ortho to the powerful electron-donating amino group and para to the fluorine (which also has a +R effect).
-
C1 & C4: C1, attached to the nitrogen, is significantly downfield at 147.9 ppm. C4, bonded to sulfur, is more shielded at 134.2 ppm.
-
C2 & C5: These carbons appear close together (111.7 and 111.1 ppm) in the shielded region of the spectrum, consistent with their positions relative to the activating amino group. Their specific assignment can be confirmed by the magnitude of their C-F coupling constants.
-
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical process for assigning the ¹³C NMR spectrum of 3-fluoro-4-(methylthio)aniline, integrating both chemical shift theory and coupling constant analysis.
Caption: Logical workflow for the complete assignment of the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR analysis of 3-fluoro-4-(methylthio)aniline serves as an excellent case study in modern organic structure elucidation. The spectrum is a direct reflection of the molecule's electronic architecture, with chemical shifts and coupling constants providing orthogonal yet complementary information. By systematically applying principles of substituent effects and spin-spin coupling, a complete and unambiguous assignment of all carbon signals is achievable. This guide provides the necessary theoretical foundation and a robust experimental protocol for scientists engaged in the synthesis and characterization of complex aromatic compounds.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I.
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99.
- ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog.
- University of Ottawa NMR Facility. (n.d.). NMR Sample Preparation.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Scientific Diagram].
- NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. bhu.ac.in [bhu.ac.in]
- 5. compoundchem.com [compoundchem.com]
- 6. rsc.org [rsc.org]
- 7. acdlabs.com [acdlabs.com]
- 8. westmont.edu [westmont.edu]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Fluoro-4-(methylthio)aniline
Introduction
3-Fluoro-4-(methylthio)aniline is a substituted aromatic amine, a class of compounds that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of its functional groups—a primary amine, a fluorine atom, and a methylthio group on a benzene ring—imparts unique chemical properties that are leveraged in drug development and materials science.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a unique "fingerprint" of a compound, allowing for the rapid and non-destructive confirmation of its identity and the presence of key functional groups. This guide provides a detailed theoretical analysis of the expected IR spectrum of 3-Fluoro-4-(methylthio)aniline, outlines a robust experimental protocol for data acquisition, and offers insights into the interpretation of its spectral features.
Molecular Structure and Vibrational Analysis
The structure of 3-Fluoro-4-(methylthio)aniline incorporates several distinct functional groups, each with characteristic vibrational modes that will manifest as absorption bands in the IR spectrum. A thorough analysis of these groups allows for a predictive interpretation of the spectrum.
-
Primary Aromatic Amine (-NH₂): The amine group is a primary contributor to the spectrum, characterized by N-H stretching and bending vibrations.
-
Aromatic Ring (C₆H₃): The benzene ring gives rise to C-H stretching, C=C stretching, and out-of-plane C-H bending vibrations. The substitution pattern influences the latter significantly.
-
Fluoro Group (C-F): The carbon-fluorine bond is highly polar, resulting in a strong, characteristic stretching absorption.
-
Methylthio Group (-S-CH₃): This group contributes C-S stretching and aliphatic C-H stretching and bending modes from the methyl moiety.
The interplay of these groups, including electronic effects (e.g., resonance and induction), will subtly shift the absorption frequencies from their standard ranges, providing a detailed structural signature.
Caption: Molecular structure and key functional groups of 3-Fluoro-4-(methylthio)aniline.
Predicted Infrared Spectrum: A Band-by-Band Analysis
N-H Vibrations (Amine Group)
-
N-H Stretching (3500-3300 cm⁻¹): As a primary aromatic amine, 3-Fluoro-4-(methylthio)aniline is expected to show two distinct, sharp bands in this region.[1][2] These correspond to the asymmetric (~3500-3420 cm⁻¹) and symmetric (~3420-3340 cm⁻¹) stretching modes of the N-H bonds.[1] Their appearance at slightly higher frequencies compared to aliphatic amines is characteristic of aromatic amines.[3] The sharpness of these peaks distinguishes them from the typically broad O-H stretch of alcohols.[2]
-
N-H Bending (Scissoring) (1650-1580 cm⁻¹): A strong to medium intensity band is expected in this region due to the in-plane scissoring vibration of the -NH₂ group.[2][3] This band can sometimes be mistaken for a C=C aromatic stretch, but its intensity and position are highly characteristic of a primary amine.
-
N-H Wagging (910-665 cm⁻¹): A broad, strong absorption resulting from the out-of-plane wagging of the N-H bonds is also anticipated.[2]
C-H Vibrations (Aromatic and Aliphatic)
-
Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹.[4][5] The presence of absorption in this region is a clear indicator of hydrogens attached to sp²-hybridized carbons, confirming the aromatic system.[4]
-
Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methyl group (-SCH₃) will produce characteristic C-H stretching bands just below 3000 cm⁻¹.[5][6] These correspond to both symmetric and asymmetric stretching modes and are typically of medium intensity.
-
Aromatic C-H Bending (Out-of-Plane) (Below 900 cm⁻¹): The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to specific out-of-plane C-H bending vibrations in the fingerprint region. These strong, sharp bands are highly diagnostic of the substitution pattern.
Aromatic Ring and Other Key Single Bonds
-
Aromatic C=C Stretching (1620-1450 cm⁻¹): The spectrum will feature a series of sharp bands of variable intensity in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[4] Typically, two or three bands are observed, with prominent ones often appearing near 1600 cm⁻¹ and 1500 cm⁻¹.[5]
-
C-N Stretching (1335-1250 cm⁻¹): A strong band corresponding to the stretching of the aromatic carbon to nitrogen bond is expected in this range.[2] Its high intensity and position are characteristic of aromatic amines.[2][7]
-
C-F Stretching (1400-1000 cm⁻¹): The C-F bond gives rise to a very strong and intense absorption band.[8] Due to its high intensity, it is often one of the most prominent peaks in the fingerprint region of a fluorinated compound.
-
C-S Stretching (800-600 cm⁻¹): The carbon-sulfur single bond stretch is typically weak and can be difficult to assign definitively as it falls in the complex fingerprint region where many other vibrations occur.[9][10]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a standard and reliable technique for obtaining high-resolution FT-IR spectra.
Objective: To obtain a transmission FT-IR spectrum of 3-Fluoro-4-(methylthio)aniline from 4000 to 400 cm⁻¹.
Materials:
-
3-Fluoro-4-(methylthio)aniline (solid sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR Spectrometer
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the agate mortar and pestle are impeccably clean and dry.
-
Weigh approximately 1-2 mg of 3-Fluoro-4-(methylthio)aniline and ~200 mg of dry FT-IR grade KBr.
-
Combine the sample and KBr in the mortar. Gently mix, then grind thoroughly for 3-5 minutes until the mixture is a fine, homogenous powder with no visible crystals. The quality of the final spectrum is highly dependent on achieving a uniform dispersion of the sample in the KBr matrix.
-
-
Pellet Formation:
-
Carefully transfer a portion of the powder into the collar of a clean, dry pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure gradually up to 8-10 metric tons and hold for 2 minutes to allow the KBr to fuse into a transparent or translucent pellet.
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A high-quality pellet should be clear and free of cracks.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Close the sample compartment and allow the system to purge with dry air or nitrogen.
-
Collect a background spectrum. This measures the absorbance of the atmosphere and the KBr pellet, which will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Use the spectrometer software to identify and label the wavenumbers of significant absorption peaks.
-
Summary of Predicted IR Data
The following table summarizes the expected characteristic absorption bands for 3-Fluoro-4-(methylthio)aniline.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |
| ~3460 and ~3380 | -NH₂ (Primary Amine) Asymmetric & Symmetric Stretch | Medium, Sharp |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |
| 2980 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium |
| 1650 - 1580 | -NH₂ (Primary Amine) Bending (Scissoring) | Medium to Strong |
| 1620 - 1450 | Aromatic C=C Stretch | Medium, Sharp (multiple bands) |
| 1335 - 1250 | Aromatic C-N Stretch | Strong |
| 1400 - 1000 | C-F Stretch | Very Strong |
| 910 - 665 | -NH₂ (Primary Amine) Wagging | Strong, Broad |
| Below 900 | Aromatic C-H Out-of-Plane Bending | Strong |
| 800 - 600 | C-S Stretch | Weak to Medium |
Conclusion
The infrared spectrum of 3-Fluoro-4-(methylthio)aniline is predicted to be rich in information, providing unambiguous confirmation of its key functional groups. The dual sharp peaks in the 3500-3300 cm⁻¹ region are definitive for the primary amine, while the very strong absorption in the 1400-1000 cm⁻¹ range will serve as a clear marker for the C-F bond. Aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches around 1600-1450 cm⁻¹ will confirm the benzene core. By following the detailed experimental protocol, a researcher can obtain a high-quality spectrum that, when compared against this predictive guide, will provide confident structural verification of 3-Fluoro-4-(methylthio)aniline, facilitating its use in research and development.
References
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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Royal Society of Chemistry. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. [Link]
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Optica Publishing Group. (1972). The C-S Stretching Frequency in Thiol Acids and Esters. [Link]
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ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Link]
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SciSpace. (1962). N-H Stretching Frequencies of Amines and Amides. [Link]
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Royal Society of Chemistry. (1959). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part II. [Link]
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Indian Academy of Sciences. (n.d.). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Canadian Science Publishing. (n.d.). Infrared spectra of the interactions of aniline and porous glass surfaces. [Link]
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3-Fluoro-4-(methylthio)aniline mass spectrometry fragmentation
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-(methylthio)aniline
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Fluoro-4-(methylthio)aniline, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the principles governing its fragmentation under common ionization techniques, with a primary focus on Electron Ionization (EI). We will explore the causality behind the observed fragmentation patterns, detailing the influence of the fluoro, amino, and methylthio functional groups. This guide includes a validated experimental protocol for acquiring high-quality mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and presents the predicted fragmentation pathways through detailed diagrams and data tables. The methodologies and interpretations are grounded in established mass spectrometry principles to ensure scientific integrity and practical applicability.
Introduction: The Analytical Significance of 3-Fluoro-4-(methylthio)aniline
3-Fluoro-4-(methylthio)aniline is a substituted aromatic amine whose structural complexity presents a unique analytical challenge. As a potential intermediate or building block in the synthesis of advanced materials and pharmaceutical agents, its unambiguous identification is critical. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.
Understanding the fragmentation pattern of a molecule is akin to deciphering its chemical fingerprint. Under the energetic conditions of Electron Ionization (EI), 3-Fluoro-4-(methylthio)aniline undergoes a series of predictable bond cleavages and rearrangements, yielding a unique mass spectrum. The resulting fragment ions provide a roadmap to its molecular structure. This guide will elucidate these pathways, providing the foundational knowledge required for confident structural confirmation and purity assessment.
The Molecular Ion: The First Clue to Identity
The first significant peak observed in the mass spectrum is the molecular ion (M•+), which represents the intact molecule having lost a single electron. For 3-Fluoro-4-(methylthio)aniline (C₇H₈FNS), the nominal molecular weight is 157 Da.
Ionization is most likely to occur at the sites with non-bonding electrons, specifically the sulfur and nitrogen atoms. The sulfur atom in thioanisole derivatives is generally the preferred site of initial ionization due to its lower ionization potential compared to the nitrogen of the aniline moiety.[1]
The molecular ion region will not be a single peak but a cluster of isotopic peaks. The relative abundances of these peaks (M+1, M+2) are determined by the natural abundance of stable isotopes (¹³C, ¹⁵N, ³³S, and ³⁴S) and provide a crucial validation of the elemental formula.
Elucidating the Fragmentation Puzzle: Electron Ionization (EI) Pathways
Electron Ionization is a "hard" ionization technique that imparts significant internal energy into the molecule, leading to extensive and reproducible fragmentation.[1] The fragmentation of 3-Fluoro-4-(methylthio)aniline is directed by the functional groups and follows well-established chemical principles, primarily charge-site and radical-site initiated cleavages.[2][3]
The primary fragmentation events are dominated by cleavages adjacent to the sulfur atom and modifications involving the aniline core.
Primary Fragmentation: The Major Pathways
Path A: Alpha (α)-Cleavage - Loss of a Methyl Radical
The most characteristic and often most abundant fragment in the mass spectra of methylthio compounds is formed via α-cleavage.[4] The charge and radical are localized on the sulfur atom, promoting the homolytic cleavage of the S–CH₃ bond.
-
Reaction: C₇H₈FNS•+ → [C₆H₅FNS]⁺ + •CH₃
-
Observation: This results in the loss of a methyl radical (15 Da), leading to a prominent ion at m/z 142 . The stability of this resulting cation makes this a highly favorable pathway.
Path B: Loss of Thioformaldehyde
Rearrangement reactions can lead to the elimination of neutral molecules. A plausible pathway involves the loss of thioformaldehyde (CH₂S).
-
Reaction: C₇H₈FNS•+ → [C₆H₆FN]•+ + CH₂S
-
Observation: This pathway would produce a radical cation at m/z 111 , corresponding to the molecular ion of p-fluoroaniline. This is a known fragmentation route for certain thioanisoles.
Path C: Cleavage of the C-S Bond
Direct cleavage of the aromatic Carbon-Sulfur bond is another possibility, leading to the loss of the entire methylthio group.
-
Reaction: C₇H₈FNS•+ → [C₆H₅FN]⁺ + •SCH₃
-
Observation: This cleavage results in the loss of a methylthio radical (47 Da), yielding an ion at m/z 110 .
Secondary Fragmentation: Building the Full Picture
The primary fragment ions, particularly the abundant m/z 142 ion, can undergo further fragmentation to produce smaller, stable ions.
From the [M-CH₃]⁺ Ion (m/z 142):
-
Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of the aniline core involves the expulsion of HCN (27 Da) from the aromatic ring.[4][5]
-
Reaction: [C₆H₅FNS]⁺ → [C₅H₄FS]⁺ + HCN
-
Observation: This produces a secondary fragment ion at m/z 115 .
-
-
Loss of Carbon Monosulfide (CS): The thiophenyl fragment can also lose a neutral CS molecule (44 Da).
-
Reaction: [C₆H₅FNS]⁺ → [C₅H₅FN]⁺ + CS
-
Observation: This leads to an ion at m/z 98 .
-
The interplay of these fragmentation pathways creates the unique mass spectrum of 3-Fluoro-4-(methylthio)aniline. The relative abundances of these fragment ions are dependent on the stability of both the ion and the neutral species lost.
Summary of Key Fragment Ions
The following table summarizes the major expected ions in the EI mass spectrum.
| m/z | Proposed Identity | Neutral Loss | Pathway Description |
| 157 | [C₇H₈FNS]•+ | - | Molecular Ion (M•+) |
| 142 | [M - CH₃]⁺ | •CH₃ | α-Cleavage of the S-CH₃ bond |
| 115 | [M - CH₃ - HCN]⁺ | HCN | Loss of HCN from the m/z 142 ion |
| 111 | [M - CH₂S]•+ | CH₂S | Loss of thioformaldehyde |
| 110 | [M - SCH₃]⁺ | •SCH₃ | Cleavage of the C-S bond |
Visualizing the Fragmentation Cascade
The logical flow of the primary EI-MS fragmentation pathways can be visualized using the following diagram.
Caption: Predicted EI fragmentation pathways for 3-Fluoro-4-(methylthio)aniline.
Experimental Protocol: GC-MS Analysis
To ensure the generation of a high-quality, reproducible mass spectrum, a validated analytical method is paramount. The following protocol describes a standard Gas Chromatography-Mass Spectrometry (GC-MS) workflow with an EI source.
Sample Preparation
-
Prepare a stock solution of 3-Fluoro-4-(methylthio)aniline at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform a serial dilution to create a working solution of approximately 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.
GC-MS System and Parameters
-
System: A standard capillary Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Injector:
-
Mode: Splitless (for low concentrations) or Split (e.g., 20:1, for higher concentrations).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
GC Column: A non-polar or medium-polarity capillary column is recommended. A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent) is suitable.[6]
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.[1]
-
Electron Energy: 70 eV (standard for library matching).[1][7]
-
Mass Range: Scan from m/z 40 to 250 to cover the molecular ion and all expected fragments.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
-
System Validation and Quality Control
-
Tuning: Prior to analysis, the mass spectrometer must be tuned. Perfluorotributylamine (PFTBA) is commonly used as a calibration compound to ensure mass accuracy and resolution.
-
Blank Analysis: Run a solvent blank before the sample to ensure there is no system contamination or carryover.
-
Data Review: Acquired spectra should be compared against a spectral library (e.g., NIST) if available. However, the primary confirmation should be based on the interpretation of the molecular ion and the characteristic fragmentation pattern described in this guide.
Experimental Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of a small molecule.
Considerations for Soft Ionization (ESI-MS/MS)
While EI is ideal for creating a fragmentation fingerprint for GC-amenable compounds, Electrospray Ionization (ESI) is a "soft" ionization technique typically used with Liquid Chromatography (LC).
-
Primary Ion: In positive-ion ESI, 3-Fluoro-4-(methylthio)aniline would be expected to form a protonated molecule, [M+H]⁺ , at m/z 158 .
-
Fragmentation: Little to no fragmentation occurs in the ESI source. To induce fragmentation, tandem mass spectrometry (MS/MS) is required. The [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID).
-
Expected ESI-MS/MS Fragments: Fragmentation of the even-electron [M+H]⁺ ion proceeds through different mechanisms than the odd-electron M•+ from EI. Common losses would be of stable neutral molecules:
-
Loss of NH₃ (17 Da): A potential fragmentation leading to an ion at m/z 141.
-
Loss of CH₃SH (48 Da): Loss of methyl mercaptan could produce an ion at m/z 110.
-
The choice between EI and ESI is dictated by the sample's properties (volatility, thermal stability) and the desired analytical outcome. For definitive structural identification of 3-Fluoro-4-(methylthio)aniline, GC-EI-MS is the preferred method.
Conclusion
The mass spectrometric fragmentation of 3-Fluoro-4-(methylthio)aniline is a predictable process governed by the compound's functional groups. Under Electron Ionization, the molecule produces a characteristic pattern dominated by the molecular ion at m/z 157 and a key fragment at m/z 142, resulting from the loss of a methyl radical. Further fragmentation of this ion, primarily through the loss of HCN, provides additional structural confirmation. This in-depth guide provides the theoretical framework and a practical, validated protocol for researchers to confidently identify and characterize this compound. By synthesizing established fragmentation principles with a robust experimental design, this document serves as an authoritative resource for professionals in the chemical and pharmaceutical sciences.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
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National Institute of Standards and Technology. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
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National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
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PubChem. (n.d.). 4-(Methylthio)aniline. Retrieved from PubChem. [Link]
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ResearchGate. (2020, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
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-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]
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An In-Depth Technical Guide to 3-Fluoro-4-(methylthio)aniline (CAS: 20901-69-3): Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of 3-Fluoro-4-(methylthio)aniline, a critical chemical intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this guide moves beyond a standard data sheet to offer field-proven insights into its synthesis, characterization, and application, with a particular focus on its role in the development of targeted cancer therapies.
Core Compound Identity and Physicochemical Profile
3-Fluoro-4-(methylthio)aniline is a substituted aniline derivative characterized by the presence of both a fluorine atom and a methylthio group on the benzene ring.[1] This unique substitution pattern imparts specific electronic properties and reactivity, making it a valuable building block in organic synthesis.[1]
The compound's identity is unequivocally established by its CAS number, 20901-69-3.[2][3] Its fundamental properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 20901-69-3 | [2][3] |
| Molecular Formula | C₇H₈FNS | [2] |
| Molecular Weight | 157.21 g/mol | [2][4] |
| Purity | Typically ≥97% | [2][4] |
| SMILES | NC1=CC=C(SC)C(F)=C1 | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][4] |
Strategic Synthesis and Mechanistic Rationale
The synthesis of 3-Fluoro-4-(methylthio)aniline is a multi-step process that leverages fundamental principles of aromatic chemistry. A common and logical pathway begins with a readily available difluorinated nitrobenzene precursor. The causality behind each step is critical for process optimization and ensuring high yield and purity.
Proposed Synthetic Workflow:
A validated approach involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Starting with 1,2-difluoro-4-nitrobenzene, a selective SNAr reaction is performed using a methylthiolate source, such as sodium thiomethoxide (NaSMe). The nitro group (-NO₂) is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom para to the nitro group is significantly more activated and is thus preferentially displaced by the thiomethoxide nucleophile.
-
Nitro Group Reduction: The resulting intermediate, 1-fluoro-2-(methylthio)-4-nitrobenzene, is then subjected to reduction. This transformation is crucial for unmasking the reactive aniline functionality. Common and effective reducing agents for this step include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation.
Below is a diagram illustrating this synthetic logic.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized 3-Fluoro-4-(methylthio)aniline is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include a singlet for the methylthio (-SCH₃) protons, a broad singlet for the amine (-NH₂) protons, and a complex multiplet pattern for the three aromatic protons, with couplings influenced by the adjacent fluorine atom.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 157, corresponding to the molecular formula C₇H₈FNS.[1] A common fragmentation would be the loss of a methyl radical ([M-CH₃]⁺) at m/z 142.[1]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present. Characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[1]
Standard Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for verifying the purity and identity of a synthesized batch.
-
Sample Preparation:
-
Dissolve approximately 1 mg of 3-Fluoro-4-(methylthio)aniline in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
-
GC Conditions:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aniline derivatives.[5]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Maintain 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the retention time of the main peak and calculate its percentage area to assess purity.
-
Analyze the mass spectrum of the main peak, confirming the molecular ion at m/z 157 and the expected fragmentation pattern.
-
Core Application: A Key Intermediate in Targeted Cancer Therapy
The primary and most significant application of 3-Fluoro-4-(methylthio)aniline is its role as a key intermediate in the synthesis of Trametinib.[6][7]
Trametinib (Mekinist®): A MEK Inhibitor Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[8] These enzymes are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, particularly melanoma with BRAF mutations.[8][9] By blocking MEK activity, Trametinib inhibits downstream signaling, leading to a reduction in cancer cell proliferation and survival.[9]
The structure of 3-Fluoro-4-(methylthio)aniline is incorporated into a larger, more complex active pharmaceutical ingredient (API). Its specific substitution pattern is critical for the final molecule's ability to bind effectively to the MEK enzymes.
The diagram below illustrates the hierarchical role of 3-Fluoro-4-(methylthio)aniline in the drug development pipeline.
Beyond pharmaceuticals, fluorinated anilines are also explored as building blocks in the synthesis of specialized agrochemicals and advanced polymers, where the fluorine atom can enhance thermal stability and chemical resistance.[1]
Safety, Handling, and Disposal
As with all aniline derivatives, 3-Fluoro-4-(methylthio)aniline must be handled with appropriate caution. The safety profile is generally extrapolated from data on structurally similar compounds.[10][11][12]
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection.[11][13] |
| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[13] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13] |
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][11]
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[10][11]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[11]
References
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3-Fluoro-4-(methylthio)aniline - Lead Sciences. Available at: [Link]
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3-Fluoro-4-methoxy-2-(methylthio)aniline | C8H10FNOS | CID 163198064 - PubChem. (2026-01-03). Available at: [Link]
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3-Fluoro-4-(methylthio)aniline molecular weight
An In-Depth Technical Guide to 3-Fluoro-4-(methylthio)aniline: Properties, Synthesis, and Applications
Introduction
3-Fluoro-4-(methylthio)aniline is a specialized aromatic amine that serves as a crucial building block in modern synthetic chemistry. Its unique trifunctional structure—an aniline core, a fluorine substituent, and a methylthio group—makes it a highly valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The strategic placement of the fluorine atom and the methylthio group significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core attributes of 3-Fluoro-4-(methylthio)aniline, from its fundamental properties and synthesis to its practical applications and safety considerations.
Physicochemical and Structural Properties
The utility of 3-Fluoro-4-(methylthio)aniline in synthetic protocols is directly linked to its distinct chemical properties. The electron-withdrawing nature of the fluorine atom modulates the basicity of the aniline nitrogen, while the methylthio group offers a site for further chemical modification and influences the compound's overall steric and electronic profile.
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Molecular Formula | C₇H₈FNS | [1][2][3] |
| CAS Number | 20901-69-3 | [1][3] |
| Melting Point | 48.5-50 °C | [4] |
| Purity | Typically ≥97% | [1][3] |
| Appearance | Off-white to brown crystalline powder | N/A |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [3] |
The presence of fluorine is a key feature in medicinal chemistry, often leading to enhanced metabolic stability and improved membrane permeability compared to non-fluorinated analogues.[5][6] The methylthio group, meanwhile, can participate in various cross-coupling reactions, enabling the construction of more complex aryl sulfides.[2]
Synthesis Protocol and Workflow
The preparation of 3-Fluoro-4-(methylthio)aniline can be achieved through established synthetic routes. The following protocol is adapted from methodologies described in the chemical literature, providing a reliable pathway to obtain the target compound.[4]
Expert Rationale behind Experimental Choices:
-
Reactants: The choice of 3-fluoro-4-(thiocyanato)aniline as the precursor is strategic. The thiocyanate group (-SCN) is an excellent electrophile that readily undergoes nucleophilic attack by a methylating agent.
-
Methylating Agent: Methyl iodide is a classic and highly effective source of a methyl group in SN2 reactions.
-
Base and Solvent System: A strong base like potassium hydroxide is required to deprotonate the thiol intermediate formed in situ, facilitating the final methylation step. A polar protic solvent like methanol is suitable for dissolving the reactants and intermediates.
-
Control of Reaction: The reaction is typically performed at room temperature to ensure selectivity and prevent potential side reactions, such as over-methylation or degradation of the aniline moiety.
Step-by-Step Synthesis Methodology
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Precursor Addition: Charge the flask with 3-fluoro-4-(thiocyanato)aniline and methanol.
-
Methylation: Add methyl iodide to the mixture.
-
Base Addition: Prepare a solution of potassium hydroxide in water and add it dropwise to the reaction mixture over a period of 10-15 minutes while stirring.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Extraction: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent such as ether or benzene to isolate the product.[4]
-
Purification: The combined organic extracts are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or distillation to yield pure 3-Fluoro-4-(methylthio)aniline.[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-Fluoro-4-(methylthio)aniline.
Applications in Research and Drug Development
3-Fluoro-4-(methylthio)aniline is not typically an active pharmaceutical ingredient (API) itself but rather a versatile intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules that exhibit biological activity.
-
Pharmaceutical Scaffolding: The aniline moiety provides a reactive handle for amide coupling reactions, allowing it to be integrated into drug candidates.[2] Fluorinated anilines are foundational to numerous pharmaceuticals. For example, the structurally related 3-Fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic Linezolid, which is effective against multi-drug resistant Gram-positive bacteria.[7][8]
-
Kinase Inhibitors: The fluorine atom's high electronegativity can modulate the pKa of nearby functional groups and form favorable hydrogen bonds or electrostatic interactions with enzyme active sites, a common strategy in the design of kinase inhibitors.[2]
-
Agrochemicals: Derivatives of substituted anilines are explored for their potential as herbicides and insecticides. The stability conferred by the fluoro- and methylthio- groups can lead to compounds with desirable persistence and activity profiles.[2]
Conceptual Role in Drug Synthesis
The diagram below illustrates the conceptual integration of 3-Fluoro-4-(methylthio)aniline as a "Fragment A" into a hypothetical bioactive molecule through a standard amide bond formation reaction.
Caption: Role as a building block in amide synthesis.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for 3-Fluoro-4-(methylthio)aniline is not widely available, data from structurally similar compounds like 3-fluoroaniline, 2-(methylthio)aniline, and 4-(methylthio)aniline provide a strong basis for establishing a robust safety protocol.[9][10][11][12] Anilines are a class of compounds that require careful handling due to their potential toxicity.
| Hazard Class | Description | Precautionary Statement |
| Acute Toxicity | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[11][12][13] | Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/vapors. Use only in a well-ventilated area.[9][13] |
| Skin Corrosion/Irritation | Causes skin irritation.[9][10][11] | Wash skin thoroughly after handling. Wear protective gloves and clothing.[9][13] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[9][11] | Wear eye/face protection (safety goggles, face shield).[9][11] |
| Environmental Hazard | May be toxic to aquatic life with long-lasting effects.[13] | Avoid release to the environment.[13] |
First-Aid Measures
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9][13]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice.[9][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9][11]
-
Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[9][13]
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. Ensure that an eyewash station and safety shower are readily accessible.[9]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
Conclusion
3-Fluoro-4-(methylthio)aniline is a strategically designed chemical intermediate with significant potential in the synthesis of high-value molecules. Its fluorinated and sulfur-containing aniline structure provides a unique combination of reactivity and modulatory properties that are highly sought after in drug discovery and materials science. A thorough understanding of its synthesis, properties, and handling requirements is essential for researchers looking to leverage this compound's capabilities in creating next-generation pharmaceuticals and other advanced chemical products.
References
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PubChem. (2026). 3-Fluoro-4-methoxy-2-(methylthio)aniline. National Center for Biotechnology Information. [Link]
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Lead Sciences. 3-Fluoro-4-(methylthio)aniline. [Link]
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Iaroshenko, V. O., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(15), 4997. MDPI. [Link]
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Journal of Organic & Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 6(5), 183-189. [Link]
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An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-(methylthio)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-(methylthio)aniline is a key building block in medicinal chemistry and organic synthesis. Its solubility in various organic solvents is a critical parameter that dictates its utility in reaction media, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-Fluoro-4-(methylthio)aniline. It delves into the physicochemical properties of the molecule to predict its solubility behavior and offers a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended to be a practical resource for scientists working with this compound, enabling them to make informed decisions in experimental design and execution.
Introduction: The Significance of Solubility in a Preclinical Context
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with a series of meticulous physicochemical characterizations. Among these, solubility stands as a paramount gatekeeper. For a molecule like 3-Fluoro-4-(methylthio)aniline, which serves as a crucial intermediate in the synthesis of pharmacologically active agents, a thorough understanding of its solubility profile is not merely academic—it is a cornerstone of process development and ultimate therapeutic success.[1][2] The fluorinated nature of this compound can enhance the pharmacological profile of its derivatives, potentially improving factors like metabolic stability and potency.[2][3]
The choice of solvent can dictate reaction kinetics, influence crystal morphology in purification, and ultimately impact the bioavailability of a final drug product. An informed selection of solvents, grounded in a solid understanding of the solute's solubility, can prevent costly downstream failures and accelerate the path to clinical trials.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which in chemical terms, relates to the polarity of the solute and the solvent.[4][5] The molecular structure of 3-Fluoro-4-(methylthio)aniline, with its aromatic ring, amine group, fluorine atom, and methylthio group, presents a unique combination of polar and non-polar characteristics.
| Property | Value | Source |
| Molecular Formula | C7H8FNS | [6] |
| Molecular Weight | 157.21 g/mol | [7] |
| Purity | Typically ~96-97% | [6][7] |
| Appearance | Off-white to brown crystalline powder or liquid | [2] |
Based on its structure, we can make the following predictions about its solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amine group allows for hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected. One source explicitly states that a similar compound, 4-Fluoro-3-methylaniline, is soluble in Methanol.[8]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The overall polarity of the molecule suggests good solubility in these solvents. The lack of a labile proton in the solvent will not hinder dissolution.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The aromatic ring and the methylthio group introduce some non-polar character. However, the polar amine and fluorine groups will likely limit its solubility in highly non-polar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good at dissolving a wide range of organic compounds. Moderate solubility is anticipated.
Experimental Determination of Solubility: A Validated Protocol
The following protocol provides a robust method for the quantitative determination of the solubility of 3-Fluoro-4-(methylthio)aniline. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical technique is accurate.
Materials and Equipment
-
3-Fluoro-4-(methylthio)aniline (purity ≥ 96%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
Caption: Experimental workflow for determining the solubility of 3-Fluoro-4-(methylthio)aniline.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of 3-Fluoro-4-(methylthio)aniline (e.g., 50 mg). The key is to have undissolved solid remaining after equilibration.
-
Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to each vial.
-
Tightly cap the vials.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to ensure good initial mixing.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) for 24 hours. This extended period is crucial to ensure that the solution reaches equilibrium.
-
-
Phase Separation:
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of 3-Fluoro-4-(methylthio)aniline of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of 3-Fluoro-4-(methylthio)aniline in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Safety and Handling
3-Fluoro-4-(methylthio)aniline and its related isomers are classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[9][10] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[11] In case of contact, wash the affected area with plenty of water.[11] If inhaled, move to fresh air. Always consult the Safety Data Sheet (SDS) before use.[9][10][11][12]
Conclusion
References
- Experiment 1 Determination of Solubility Class. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
3-Fluoro-4-methoxy-2-(methylthio)aniline | C8H10FNOS | CID 163198064 - PubChem. (n.d.). Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
- Solubility of Organic Compounds. (2023, August 31).
-
1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]
-
3-Fluoro-4-(methylthio)aniline - Lead Sciences. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET - 2-(Methylthio)aniline. (2009, September 22).
-
SAFETY DATA SHEET - 4-(Methylthio)aniline. (2025, September 17). Retrieved from [Link]
-
4-Fluoro-3-methylaniline - LookChem. (n.d.). Retrieved from [Link]
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Introduction: Unveiling the Structural Nuances of 3-Fluoro-4-(methylthio)aniline
An in-depth technical guide to the reactivity profile of 3-Fluoro-4-(methylthio)aniline, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the compound's structural features, electronic properties, and reactivity in various organic transformations.
3-Fluoro-4-(methylthio)aniline, with the chemical formula C₇H₈FNS and a molecular weight of 157.21 g/mol , is a trifunctional aromatic compound of significant interest in synthetic organic chemistry.[1] Its unique substitution pattern, featuring an activating amino group, a weakly activating methylthio group, and a deactivating but ortho-, para-directing fluorine atom, gives rise to a complex and fascinating reactivity profile. Understanding the interplay of these functional groups is crucial for predicting its behavior in chemical reactions and for its effective utilization as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Table 1: Physicochemical Properties of 3-Fluoro-4-(methylthio)aniline
| Property | Value | Source |
| CAS Number | 20901-69-3 | [1] |
| Molecular Formula | C₇H₈FNS | [1] |
| Molecular Weight | 157.21 g/mol | |
| Appearance | Not specified (likely a solid or liquid at room temperature) | |
| Melting Point | 48.5-50 °C | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents |
The Electronic Landscape: A Symphony of Inductive and Resonance Effects
The reactivity of the aromatic ring in 3-Fluoro-4-(methylthio)aniline is governed by the cumulative electronic effects of its three substituents.
-
Amino Group (-NH₂): The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through the +R (resonance) effect. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.
-
Methylthio Group (-SCH₃): The methylthio group is generally considered a weakly activating group. While the sulfur atom is more electronegative than carbon, its lone pairs can also participate in resonance donation (+R effect) to the aromatic ring. This effect, although weaker than that of the amino group, contributes to the overall activation of the ring and directs incoming electrophiles to the ortho and para positions.
-
Fluoro Group (-F): The fluorine atom exerts a dual influence. Due to its high electronegativity, it has a strong -I (inductive) effect, withdrawing electron density from the ring and thus deactivating it towards electrophilic substitution. However, like other halogens, it also possesses lone pairs that can be donated to the ring via a +R effect, directing incoming electrophiles to the ortho and para positions. The inductive effect of fluorine is generally stronger than its resonance effect, leading to an overall deactivation of the ring compared to benzene.
The combination of these effects results in a nuanced reactivity map of the aromatic ring, with certain positions being more favored for electrophilic attack than others.
Electrophilic Aromatic Substitution: Navigating the Regioselectivity
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and understanding the regioselectivity in 3-Fluoro-4-(methylthio)aniline is paramount for synthetic planning. The directing effects of the substituents are summarized below:
-
-NH₂ (ortho, para-director): Directs to positions 2 and 6.
-
-SCH₃ (ortho, para-director): Directs to positions 3 and 5.
-
-F (ortho, para-director): Directs to positions 2 and 4.
Based on the additive effects of these groups, the most likely positions for electrophilic attack are C2 and C6, which are ortho to the strongly activating amino group and also influenced by the directing effects of the fluorine and methylthio groups.
Halogenation
Halogenation of anilines is often a facile reaction. In the case of 3-Fluoro-4-(methylthio)aniline, direct bromination or chlorination is expected to occur at the positions most activated by the amino group.
Diagram 1: Predicted Major Product of Bromination
Caption: General scheme for the diazotization of 3-Fluoro-4-(methylthio)aniline.
Reactions of the Methylthio Group
-
Oxidation: The sulfur atom in the methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using various oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The level of oxidation can be controlled by the choice of reagent and reaction conditions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of 3-Fluoro-4-(methylthio)aniline and its derivatives.
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the region of 6.5-7.5 ppm, with splitting patterns influenced by the substituents. - A singlet for the methylthio protons around 2.4-2.5 ppm. - A broad singlet for the amino protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the region of 110-160 ppm. - A carbon signal for the methylthio group around 15-20 ppm. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic ring and the methyl group. - C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹. - C-F stretching vibration around 1000-1300 cm⁻¹. - C-S stretching vibration around 600-800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns. |
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-Fluoro-4-(methylthio)aniline. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
3-Fluoro-4-(methylthio)aniline is a versatile building block with a rich and complex reactivity profile. The interplay of its three distinct functional groups provides a platform for a wide range of chemical transformations, making it a valuable tool for synthetic chemists in academia and industry. A thorough understanding of its electronic properties and the directing effects of its substituents is key to harnessing its full synthetic potential.
References
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Wang, W., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(21), 13866–13875. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Li, X., et al. (2018). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 23(11), 2841. [Link]
-
Yates, E., & Yates, A. (2016). The diazotization process. (a) The reaction of aniline (or other aryl amine) with nitrous acid to form a diazonium salt. (b) Subsequent reaction of the diazonium salt with a wide variety of aromatic derivatives, including amines and phenols, to produce stable azo colours. (c) The simple azo colour chrysoidin G (chrysoidine), marketed as a dye for wool, cotton, leather and silk. ResearchGate. [Link]
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Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (2019). The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
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Supporting Information for Visible Light Photocatalytic Synthesis of Benzothiophenes. (n.d.). Thieme Chemistry. [Link]
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Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. [Link]
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PubChem. (n.d.). 3-Fluoro-4-methoxy-2-(methylthio)aniline. [Link]
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Mudshinge, S. R. (2022). Development and novel applications of halogenating agents. [Doctoral dissertation, University of Louisville]. ThinkIR. [Link]
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Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Organic Process Research & Development, 20(8), 1470–1476. [Link]
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Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643. [Link]
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- Google Patents. (n.d.).
-
Holleman, A. F. (1920). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Recueil des Travaux Chimiques des Pays-Bas, 39(7), 435-460. [Link]
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Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]
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De La Torre, E., & Malkov, A. V. (2021). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV. [Link]
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Ciriminna, R., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Catalysts, 14(2), 123. [Link]
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The Latent Therapeutic Potential of 3-Fluoro-4-(methylthio)aniline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-fluoro-4-(methylthio)aniline scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom and a methylthio group onto the aniline backbone offers a unique combination of physicochemical properties that can be exploited to modulate biological activity. This technical guide provides a comprehensive overview of the potential biological activities of 3-fluoro-4-(methylthio)aniline derivatives, with a focus on their prospective applications in oncology, infectious diseases, and kinase inhibition. While direct research on this specific scaffold is nascent, this document synthesizes insights from related classes of fluorinated and substituted anilines to propose a strategic framework for the design, synthesis, and evaluation of novel drug candidates. Detailed experimental protocols for synthesis and biological screening are provided to empower researchers to unlock the therapeutic potential of this intriguing chemical space.
Introduction: The Strategic Importance of the 3-Fluoro-4-(methylthio)aniline Scaffold
Aniline and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The strategic functionalization of the aniline ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 3-fluoro-4-(methylthio)aniline scaffold is particularly noteworthy for two key substitutions:
-
The Fluorine Atom: The introduction of fluorine into a drug candidate can have profound effects on its biological profile.[1][2] Its high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2]
-
The Methylthio Group: The sulfur-containing methylthio group can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which can contribute to target engagement. Furthermore, the sulfur atom is susceptible to oxidation, which can be a site for metabolic activation or deactivation, a factor that needs to be considered in drug design.
The combination of these two functional groups on the aniline ring creates a unique electronic and steric environment, making 3-fluoro-4-(methylthio)aniline a compelling starting point for the discovery of novel therapeutics. This guide will explore the potential of this scaffold in three key areas of drug discovery: anticancer, antimicrobial, and kinase inhibitory activities.
Potential Anticancer Activity
The quest for novel anticancer agents is a continuous effort in medicinal chemistry, and fluorinated anilines have emerged as a promising class of compounds.[1][3][4] The presence of fluorine can enhance the cytotoxic potential of a molecule and improve its selectivity towards cancer cells.[1]
Rationale for Anticancer Potential
Derivatives of related aniline compounds have demonstrated significant anticancer activity.[3][4] For instance, quinoline derivatives bearing aniline moieties have shown potent activity against various cancer cell lines.[3] The 3-fluoro-4-(methylthio)aniline scaffold can be envisioned as a key building block for the synthesis of novel compounds that could interfere with cancer cell proliferation, induce apoptosis, or inhibit angiogenesis.
Proposed Synthetic Strategy and Target Molecules
A library of novel 3-fluoro-4-(methylthio)aniline derivatives can be synthesized to explore their anticancer potential. A plausible synthetic approach involves the acylation of the aniline nitrogen with various substituted benzoic acids or the formation of Schiff bases with different aldehydes.
Experimental Protocol: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-Fluoro-4-(methylthio)aniline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Anticipated Structure-Activity Relationship (SAR)
| Derivative Type | R-Group Variation | Expected Impact on Anticancer Activity |
| Amides | Electron-withdrawing groups (e.g., -NO2, -CF3) on the benzoic acid | May enhance activity through increased interaction with target proteins. |
| Electron-donating groups (e.g., -OCH3, -CH3) on the benzoic acid | May modulate solubility and cell permeability. | |
| Schiff Bases | Heterocyclic aldehydes | Introduction of additional pharmacophores could lead to novel mechanisms of action. |
| Aromatic aldehydes with varied substitution patterns | Can probe the steric and electronic requirements of the binding site. |
Potential Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Fluorinated compounds have shown significant promise in this area.[1][2]
Rationale for Antimicrobial Potential
Aniline derivatives have been reported to possess antibacterial and antifungal properties.[5] The presence of the fluorine atom in the 3-fluoro-4-(methylthio)aniline scaffold could enhance its antimicrobial efficacy by improving cell penetration and metabolic stability.
Proposed Synthetic Strategy and Target Molecules
Similar to the anticancer derivatives, a series of amide and Schiff base derivatives can be synthesized to evaluate their antimicrobial properties. Additionally, the aniline nitrogen could be used as a nucleophile to react with various electrophilic scaffolds known to have antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Anticipated Structure-Activity Relationship (SAR)
| Derivative Type | R-Group Variation | Expected Impact on Antimicrobial Activity |
| Amides | Lipophilic side chains | May enhance penetration through the bacterial cell wall. |
| Cationic groups | Could facilitate interaction with the negatively charged bacterial membrane. | |
| Schiff Bases | Planar aromatic systems | May intercalate with DNA or inhibit key enzymes. |
Potential as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Aniline-based scaffolds are prevalent in many approved kinase inhibitors.
Rationale for Kinase Inhibitory Potential
The 3-fluoro-4-(methylthio)aniline core can serve as a scaffold to which various pharmacophores can be attached to target the ATP-binding site of kinases. The fluorine atom can form important hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors.
Proposed Synthetic Strategy and Target Molecules
Derivatives can be designed to mimic the general structure of known aniline-based kinase inhibitors. This often involves linking the aniline to a heterocyclic ring system that can occupy the adenine region of the ATP-binding pocket.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of commercial kits are available for assessing kinase inhibition. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Target kinase (e.g., EGFR, VEGFR)
-
Kinase substrate
-
ATP
-
Synthesized derivatives (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Add the kinase and the test compound to the wells of a 96-well plate and incubate briefly.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the first reagent from the kit.
-
Add the second reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Anticipated Structure-Activity Relationship (SAR)
| Derivative Moiety | Structural Features | Expected Impact on Kinase Inhibitory Activity |
| Hinge-binding motif | Small, planar heterocycles (e.g., pyrimidine, quinoline) | Can form key hydrogen bonds with the kinase hinge region. |
| Solubilizing group | Polar functional groups (e.g., morpholine, piperazine) | Improves aqueous solubility and pharmacokinetic properties. |
| Gatekeeper interaction | Varied substituents on the heterocyclic ring | Can be tailored to fit into the hydrophobic pocket near the gatekeeper residue for selectivity. |
Conclusion and Future Directions
The 3-fluoro-4-(methylthio)aniline scaffold holds considerable, albeit largely unexplored, potential for the development of novel therapeutics. The strategic combination of a fluorine atom and a methylthio group provides a unique chemical entity for generating diverse libraries of compounds with the potential for anticancer, antimicrobial, and kinase inhibitory activities. The synthetic routes and biological evaluation protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate this promising area of medicinal chemistry. Future work should focus on the synthesis and screening of diverse libraries of 3-fluoro-4-(methylthio)aniline derivatives to establish clear structure-activity relationships and identify lead compounds for further optimization and preclinical development.
References
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Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 19752-19779. [Link]
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Al-Ostath, A., Jaradat, M., & Al-Qawasmeh, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1754. [Link]
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Li, W., et al. (2014). Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 593-603. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055. [Link]
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Patel, K. D., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 85(5), 32-44. [Link]
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A Comprehensive Technical Guide to the Thermochemical Landscape of 3-Fluoro-4-(methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed framework for the determination and interpretation of the thermochemical data for 3-Fluoro-4-(methylthio)aniline, a compound of interest in medicinal chemistry and materials science. Given the current absence of published experimental thermochemical data for this specific molecule, this document outlines the essential experimental and computational methodologies required to establish a robust thermochemical profile. Understanding these properties is paramount for predicting molecular stability, reactivity, and behavior in various chemical environments, which are critical parameters in drug design and process development.
The Significance of Thermochemical Data in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are dictated by the molecule's inherent chemical and physical properties. Thermochemical data, such as the enthalpy of formation, bond dissociation energies, and heat capacity, provide a quantitative measure of a molecule's energetic landscape. For a substituted aniline like 3-Fluoro-4-(methylthio)aniline, these values are crucial for:
-
Predicting Stability and Degradation Pathways: The enthalpy of formation is a direct indicator of a molecule's thermodynamic stability. Knowledge of this value helps in anticipating potential degradation pathways and designing appropriate storage and handling protocols.
-
Understanding Reaction Energetics: In the synthesis and metabolic processing of drug molecules, thermochemical data are essential for predicting the feasibility and energetics of various reactions.
-
Modeling Receptor-Ligand Interactions: The strength of non-covalent interactions, such as hydrogen and halogen bonds, which are critical for drug-receptor binding, can be computationally estimated with greater accuracy when reliable thermochemical data for the ligand is available. The presence of a fluorine atom in 3-Fluoro-4-(methylthio)aniline suggests the potential for halogen bonding, a significant interaction in medicinal chemistry.[1]
-
Crystal Engineering and Polymorphism: The thermochemical properties of a molecule influence its crystal lattice energy and can help in understanding and predicting polymorphism, a critical factor affecting the bioavailability and stability of solid dosage forms.[2]
Establishing the Thermochemical Profile: A Dual-Pronged Approach
A comprehensive understanding of the thermochemical properties of 3-Fluoro-4-(methylthio)aniline necessitates a synergistic approach, combining rigorous experimental measurements with high-level computational modeling. This dual-pronged strategy allows for cross-validation of results and provides a more complete picture of the molecule's energetic behavior.
Experimental Determination of Thermochemical Properties
The cornerstone of any thermochemical investigation is the precise experimental measurement of key energetic parameters. For 3-Fluoro-4-(methylthio)aniline, the following experimental workflow is proposed:
Workflow for Experimental Thermochemical Analysis
Caption: Proposed experimental workflow for the determination of the enthalpy of formation of 3-Fluoro-4-(methylthio)aniline.
Detailed Experimental Protocols:
Protocol 1: Rotating Bomb Combustion Calorimetry for Standard Molar Energy of Combustion (ΔcU°)
-
Sample Preparation: A pellet of highly purified 3-Fluoro-4-(methylthio)aniline (mass accurately determined) is placed in a silica crucible. A known amount of water is added to the bomb to ensure that the final combustion products are in their standard states.
-
Combustion: The sealed bomb is pressurized with oxygen (typically to 3.04 MPa) and the sample is ignited by passing an electric current through a cotton fuse. The rotation of the bomb ensures a complete and uniform combustion.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the energy released during combustion.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.
-
Corrections: Corrections are applied for the heat of combustion of the fuse and for the formation of nitric and sulfuric acids from the nitrogen and sulfur present in the sample.
-
Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the corrected temperature change and the energy equivalent of the calorimeter. The standard molar enthalpy of combustion (ΔcH°) is then derived from ΔcU°.
Self-Validation: The completeness of combustion is verified by analyzing the gaseous and liquid phases for unreacted starting material or intermediate combustion products. The amount of nitric and sulfuric acid formed is quantified to ensure accurate corrections.
Protocol 2: Calvet Microcalorimetry for Standard Molar Enthalpy of Sublimation/Vaporization (Δgcr/lH°)
-
Instrumentation: A Calvet microcalorimeter is used to measure the heat flow associated with the phase transition of the sample from the condensed (solid or liquid) to the gaseous state.
-
Sample Introduction: A small, accurately weighed sample of 3-Fluoro-4-(methylthio)aniline is placed in an effusion cell within the calorimeter.
-
Measurement: The sample is heated to a constant temperature, and the heat absorbed during sublimation or vaporization is measured as a function of time.
-
Data Analysis: The standard molar enthalpy of the phase transition at the experimental temperature is determined from the integrated heat flow. This value is then corrected to the standard reference temperature of 298.15 K using heat capacity data.
Trustworthiness: The use of a high-sensitivity Calvet microcalorimeter allows for accurate measurements even with small sample sizes, minimizing thermal gradients and ensuring equilibrium conditions are approached.
Derivation of the Standard Molar Enthalpy of Formation in the Gaseous Phase (ΔfH°(g))
The experimentally determined standard molar enthalpy of combustion (ΔcH°) and the standard molar enthalpy of sublimation or vaporization (Δgcr/lH°) are used to calculate the standard molar enthalpy of formation in the gaseous phase. This is a critical value for computational comparisons and for understanding the intrinsic stability of the molecule.
Computational Thermochemistry: An In Silico Approach
Computational chemistry provides a powerful and complementary method for investigating the thermochemical properties of molecules. For 3-Fluoro-4-(methylthio)aniline, a multi-level computational strategy is recommended to ensure accuracy and reliability.
Workflow for Computational Thermochemical Analysis
Caption: Recommended computational workflow for determining the thermochemical properties of 3-Fluoro-4-(methylthio)aniline.
Detailed Computational Protocol:
-
Geometry Optimization and Vibrational Frequency Analysis: The molecular structure of 3-Fluoro-4-(methylthio)aniline is optimized using a reliable density functional theory (DFT) method, such as B3LYP, with a suitable basis set like cc-pVTZ.[3][4] A subsequent frequency calculation at the same level of theory is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
High-Level Single-Point Energy Calculations: To achieve high accuracy for the electronic energy, single-point energy calculations are performed on the optimized geometry using high-level composite methods like G3 or CBS-QB3.[3][4] These methods approximate the results of more computationally expensive coupled-cluster calculations and have been shown to provide reliable thermochemical data for a wide range of organic molecules, including sulfur-containing compounds.[3][5]
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method.[6] This involves calculating the enthalpy change for the dissociation of the molecule into its constituent atoms in their standard states. The calculated total atomization energy is then combined with the known experimental enthalpies of formation of the elements to derive the enthalpy of formation of the molecule.
-
Calculation of Bond Dissociation Energies (BDEs): The BDE for a specific bond (e.g., C-S, C-N, N-H, C-F) is calculated as the enthalpy difference between the products (the two radicals formed upon bond cleavage) and the parent molecule. This requires geometry optimization and frequency calculations for the resulting radical species.
Authoritative Grounding: The choice of computational methods is guided by their proven success in accurately predicting the thermochemical properties of related halogenated and sulfur-containing aromatic compounds as reported in the literature.[3][5][7]
Expected Thermochemical Data and Comparative Analysis
While direct experimental data for 3-Fluoro-4-(methylthio)aniline is unavailable, we can anticipate the types of values that would be obtained and compare them to related compounds.
Table 1: Anticipated Thermochemical Data for 3-Fluoro-4-(methylthio)aniline and Comparative Data for Related Compounds.
| Thermochemical Property | 3-Fluoro-4-(methylthio)aniline (Anticipated) | Aniline (Experimental)[8] | 3-Chloroaniline (Experimental)[7] | Thioanisole (Experimental) |
| Standard Molar Enthalpy of Formation (gas, 298.15 K), ΔfH°(g) / kJ·mol-1 | To be determined | 87.1 ± 0.7 | 53.0 ± 2.8 | 85.8 ± 1.2 |
| C-S Bond Dissociation Enthalpy / kJ·mol-1 | To be calculated | N/A | N/A | ~305[9] |
| N-H Bond Dissociation Enthalpy / kJ·mol-1 | To be calculated | ~370 | ~370 | N/A |
| Molar Heat Capacity (gas, 298.15 K), Cp,m / J·K-1·mol-1 | To be calculated | ~120 | ~130 | ~135 |
Note: The values for aniline, 3-chloroaniline, and thioanisole are provided for comparative purposes and are sourced from the literature. The C-S and N-H BDEs are approximate values for similar chemical environments.
The fluorine and methylthio substituents are expected to influence the thermochemical properties of the aniline core. The electron-withdrawing nature of the fluorine atom may affect the N-H bond dissociation energy, while the methylthio group introduces a relatively weak C-S bond that could be a site of initial thermal decomposition.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust strategy for the determination of the thermochemical properties of 3-Fluoro-4-(methylthio)aniline. The synergistic application of experimental calorimetry and high-level computational chemistry will provide a detailed and reliable thermochemical profile for this molecule. The resulting data will be invaluable for researchers and scientists in drug development and materials science, enabling more accurate predictions of molecular stability, reactivity, and interactions.
Future work should focus on the experimental execution of the protocols described herein to establish a benchmark set of thermochemical data for this compound. This will not only be of direct utility but will also serve as a valuable data point for the further refinement and validation of computational thermochemistry methods for complex substituted aromatic systems.
References
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Experimental and Computational Investigation of the Energetics of the Three Isomers of Monochloroaniline. The Journal of Physical Chemistry B. Available at: [Link]
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3-Fluoro-4-(trifluoromethyl)aniline Properties vs Temperature. Chemcasts. Available at: [Link]
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Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. National Institutes of Health. Available at: [Link]
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Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. MDPI. Available at: [Link]
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Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. National Institutes of Health. Available at: [Link]
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Experimental Thermochemistry of Heterocycles and Their Aromaticity: A Study of Nitrogen, Oxygen, and Sulfur Derivatives of Indane and Indene. Springer. Available at: [Link]
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3-Fluoro-4-(methylthio)aniline. Lead Sciences. Available at: [Link]
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Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Publications. Available at: [Link]
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Thermophysical Properties of 3-Fluoro-4-(trifluoromethyl)aniline. Chemcasts. Available at: [Link]
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Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ResearchGate. Available at: [Link]
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3-Fluoro-4-methoxy-2-(methylthio)aniline | C8H10FNOS | CID 163198064. PubChem. Available at: [Link]
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Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. Available at: [Link]
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Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed. Available at: [Link]
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3-Fluoro-4-methylaniline | C7H8FN | CID 9957. PubChem. Available at: [Link]
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Halogen Chemistry. McGill University. Available at: [Link]
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Aniline Enthalpy of Formation. Active Thermochemical Tables. Available at: [Link]
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List of chemists. Wikipedia. Available at: [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Fluoro-4-(methylthio)aniline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical behavior and efficacy as a therapeutic agent. For aniline derivatives, a cornerstone in medicinal chemistry, understanding their solid-state structure through single-crystal X-ray diffraction (SCXRD) provides critical insights into intermolecular interactions, polymorphism, and structure-activity relationships (SAR). This guide presents a comprehensive, field-proven methodology for the determination and analysis of the crystal structure of 3-Fluoro-4-(methylthio)aniline, a compound of interest in drug discovery due to its unique electronic profile conferred by the fluorine and methylthio substituents. While a published crystal structure for this specific molecule is not currently available in the Cambridge Structural Database (CSD), this document serves as an authoritative guide for researchers to conduct such an analysis. We will detail the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and in-depth analysis of the resulting structural model.
Introduction: The Significance of Structural Elucidation
3-Fluoro-4-(methylthio)aniline is a substituted aniline that holds potential as a building block in the synthesis of novel pharmaceutical compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methylthio group can influence molecular conformation and participate in specific intermolecular interactions. The precise interplay of these functional groups can only be understood through a detailed analysis of the molecule's three-dimensional structure at atomic resolution.
Single-crystal X-ray diffraction (SCXRD) is the unequivocal method for determining the atomic arrangement in crystalline solids.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can construct a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and the overall molecular conformation.[2] This structural information is invaluable for rational drug design and understanding the solid-state properties of active pharmaceutical ingredients (APIs).[1]
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary to take 3-Fluoro-4-(methylthio)aniline from a powdered sample to a fully refined and analyzed crystal structure.
Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the quality of the diffraction data and the accuracy of the final structure.
Proposed Synthesis of 3-Fluoro-4-(methylthio)aniline
A plausible synthetic route to 3-Fluoro-4-(methylthio)aniline can be adapted from established methods for related aniline derivatives. A common approach involves the reduction of a corresponding nitroaromatic precursor.
Experimental Protocol: Synthesis
-
Nitration: Begin with 1-fluoro-2-(methylthio)benzene. React with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce a nitro group, yielding 2-fluoro-1-(methylthio)-4-nitrobenzene.
-
Reduction: The nitro group of 2-fluoro-1-(methylthio)-4-nitrobenzene is then reduced to an amine. A common and effective method is the use of iron powder in the presence of an acid, such as ammonium chloride in an ethanol/water mixture.
-
Purification: The crude 3-Fluoro-4-(methylthio)aniline should be purified, for example, by column chromatography on silica gel, to ensure a homogeneous sample for crystallization.
Crystal Growth of 3-Fluoro-4-(methylthio)aniline
Growing single crystals suitable for X-ray diffraction is often the most challenging step.[3] For aniline derivatives, slow evaporation of a saturated solution is a frequently successful technique.[1]
Experimental Protocol: Crystallization
-
Solvent Selection: The choice of solvent is critical. The ideal solvent should have moderate solubility for 3-Fluoro-4-(methylthio)aniline, allowing it to be fully dissolved upon gentle heating and become supersaturated as the solvent evaporates or the solution cools.[1] A good starting point is to test a range of solvents with varying polarities, such as toluene, methanol, acetone, and ethyl acetate.
-
Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of the purified compound in a minimal volume of the chosen solvent. Gentle warming may be necessary to achieve full dissolution.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks at room temperature.[3] The vial should be left in a vibration-free location.
-
Crystal Selection: Examine the resulting crystals under a polarizing microscope. Suitable crystals for SCXRD should be well-formed, transparent, and free of cracks or other defects.[3] The ideal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.
Single-Crystal X-ray Diffraction: From Crystal to Data
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal, determining its unit cell, and collecting a full sphere of diffraction data.
The SCXRD Workflow
The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.
Caption: The experimental workflow for single-crystal X-ray diffraction data collection.
Experimental Protocol: Data Collection
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil. The crystal is then flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize radiation damage and thermal motion.[1]
-
Instrument Setup: The data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[1]
-
Unit Cell Determination: A few initial diffraction images are collected to determine the unit cell parameters and the Bravais lattice of the crystal.
-
Data Collection Strategy: A strategy is calculated to collect a complete set of diffraction data with high redundancy and resolution. The crystal is rotated through a series of angles while diffraction images are recorded.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and corrected for various experimental factors.
-
Absorption Correction: A correction for the absorption of X-rays by the crystal is applied, often using a multi-scan method.
Structure Solution and Refinement: Building the Molecular Model
With a processed dataset of reflection intensities, the next stage is to solve the crystal structure and refine the atomic model.
The Path to a Refined Structure
The process of structure solution and refinement is an iterative one, as depicted in the following diagram.
Caption: The iterative process of crystal structure solution and refinement.
Experimental Protocol: Structure Solution and Refinement
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data. This defines the symmetry of the crystal lattice.[1]
-
Structure Solution: The initial atomic positions are determined using direct methods, which are implemented in programs like SHELXT.[1] These methods use statistical phase relationships to generate an initial electron density map.
-
Model Building and Refinement: The initial model is refined against the experimental data using a least-squares refinement program such as SHELXL.[4] This process involves iteratively adjusting the atomic coordinates, occupancies, and displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using appropriate geometric constraints (e.g., a riding model).
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.
-
Validation: The final refined model is validated using software like PLATON to check for missed symmetry, geometric issues, and overall quality of the structure.[5][6][7][8] The output is typically a Crystallographic Information File (CIF).
Analysis of the Crystal Structure: Unveiling Molecular Insights
Once a validated crystal structure is obtained, a thorough analysis is performed to extract meaningful chemical and physical insights. This involves examining the molecular geometry, intermolecular interactions, and crystal packing.
Molecular Geometry
The refined structure provides precise measurements of bond lengths and angles. For 3-Fluoro-4-(methylthio)aniline, key parameters to analyze would include:
-
The C-F, C-S, and C-N bond lengths.
-
The bond angles around the aromatic ring to assess any distortions from ideal geometry.
-
The conformation of the methylthio group relative to the aromatic ring.
Table 1: Hypothetical Crystallographic Data for 3-Fluoro-4-(methylthio)aniline
| Parameter | Value |
| Chemical Formula | C₇H₈FNS |
| Formula Weight | 157.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5... |
| b (Å) | 5.7... |
| c (Å) | 12.3... |
| β (°) | 105.2... |
| Volume (ų) | 650.1... |
| Z | 4 |
| Density (calculated) | 1.605 g/cm³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Note: The values in this table are hypothetical and represent typical values for a small organic molecule.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For 3-Fluoro-4-(methylthio)aniline, the following interactions are expected to be significant:
-
N-H···N Hydrogen Bonds: The amine group is a good hydrogen bond donor and acceptor, potentially leading to the formation of hydrogen-bonded chains or dimers between molecules.
-
N-H···F and C-H···F Interactions: The fluorine atom is a weak hydrogen bond acceptor, and N-H···F or C-H···F interactions may be present.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
Sulfur Interactions: The sulfur atom of the methylthio group can participate in various weak interactions.
A detailed analysis of these interactions, including their geometries and distances, is crucial for understanding the forces that direct the crystal packing. Software like PLATON can be used to systematically identify and analyze these interactions.[6]
Conclusion: From Structure to Application
The determination of the crystal structure of 3-Fluoro-4-(methylthio)aniline provides a wealth of information that is directly applicable to drug development and materials science. A precise structural model allows for:
-
Structure-Based Drug Design: The conformation of the molecule can be used in computational docking studies to predict its binding to biological targets.
-
Understanding Physicochemical Properties: The crystal packing and intermolecular interactions influence properties such as solubility, stability, and melting point.
-
Polymorph Screening: Knowledge of one crystal form is the first step in a comprehensive search for other polymorphs, which can have different properties and are of critical importance in the pharmaceutical industry.
This guide has provided a comprehensive framework for the crystal structure analysis of 3-Fluoro-4-(methylthio)aniline. By following these detailed protocols and understanding the principles behind each step, researchers can successfully elucidate the three-dimensional architecture of this and other important molecules, paving the way for their application in science and medicine.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
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PLATON Homepage. [Link]
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PLATON for Windows, School of Chemistry, University of Glasgow. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
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Spek, A. L. (2021). Small molecules: the PLATON toolbox. International Union of Crystallography. [Link]
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Sheldrick, G. M. (1993). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press. [Link]
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ResearchGate. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
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Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 81(5), 711. [Link]
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Scribner, J. D., & Miller, J. A. (1965). Intramolecular hydrogen bonding in o-methylthio derivatives of N-methylaniline and N-methyl-4-aminoazobenzene. The Journal of Organic Chemistry, 30(7), 2469-2471. [Link]
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ASM International. Single-Crystal X-Ray Diffraction. [Link]
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ResearchGate. (2015). In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. [Link]
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Xie, M., Liu, H., & Xu, Y. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3127-3134. [Link]
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University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
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PubChem. 3-Fluoro-4-methoxy-2-(methylthio)aniline. [Link]
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MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 27(19), 6296. [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
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National Center for Biotechnology Information. (2021). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Molecules, 26(23), 7380. [Link]
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ResearchGate. (2018). Optimized geometries of aniline, N-methylaniline and their hydrogen bonded complexes calculated at the ωB97XD/6-311þþG (d,p) level of the theory. [Link]
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ResearchGate. (2018). Structural Chemistry of Anilines. [Link]
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SemOpenAlex. Synthesis and Structure of a Novel Disulfide‐Containing Aniline. [Link]
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Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]
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MDPI. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(11), 1032. [Link]
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ResearchGate. (2010). Tuning of hydrogen bond strength using substituents on phenol and aniline: A possible ligand design strategy. [Link]
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Sherrill Group. Research: Intermolecular Interactions. [Link]
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National Center for Biotechnology Information. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. International Journal of Molecular Sciences, 24(13), 11046. [Link]
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PubChem. 3-Fluoro-4-morpholinoaniline. [Link]
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PubChem. 4-(Methylthio)aniline. [Link]
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Methodological & Application
Application Note: A Robust Two-Step Synthesis of 3-Fluoro-4-(methylthio)aniline, a Key Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive and field-proven protocol for the synthesis of 3-Fluoro-4-(methylthio)aniline, a critical building block in the development of various pharmaceuticals, notably the tyrosine kinase inhibitor, Lapatinib.[1][2][3] The synthesis is presented as a robust two-step sequence commencing from commercially available 3,4-difluoronitrobenzene. The initial step involves a regioselective nucleophilic aromatic substitution (SNAr) using sodium thiomethoxide, followed by a chemoselective reduction of the nitro group to the desired aniline using tin(II) chloride. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, detailed step-by-step protocols, safety considerations, and characterization data to ensure reproducible and efficient synthesis.
Introduction and Synthetic Strategy
3-Fluoro-4-(methylthio)aniline is a vital intermediate whose structural motifs are incorporated into numerous biologically active molecules.[4] Its preparation requires a precise and efficient synthetic route that can be scaled for drug development purposes. The strategy detailed herein leverages fundamental principles of organic chemistry to construct the target molecule from 3,4-difluoronitrobenzene.
The overall transformation is achieved in two distinct stages:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring of 3,4-difluoronitrobenzene is activated towards nucleophilic attack. Sodium thiomethoxide serves as the nucleophile, selectively displacing the fluoride at the C4 position, which is para to the strongly electron-withdrawing nitro group.[5][6]
-
Nitro Group Reduction: The resulting intermediate, 3-fluoro-4-(methylthio)nitrobenzene, is then subjected to reduction. While several methods exist, the use of tin(II) chloride in acidic media is a classic and highly effective method that demonstrates excellent functional group tolerance, preserving the sensitive thioether and fluoro moieties.[7][8][9][10]
This application note provides the causality behind each procedural step, ensuring that the user not only follows a protocol but also understands the underlying chemical principles governing the transformation.
Reaction Pathways and Mechanisms
Overall Synthetic Workflow
The two-step synthesis can be visualized as a linear progression from the starting material to the final product, passing through a stable nitro-intermediate.
Caption: The addition-elimination pathway of the SNAr reaction.
Step 2: Mechanism of Tin(II) Chloride Reduction
The reduction of an aromatic nitro group to an aniline by tin(II) chloride in acidic conditions is a classic transformation involving a series of single-electron transfers. [7][10][11]The tin(II) acts as the reducing agent, being oxidized to tin(IV) in the process. The reaction proceeds through nitroso and hydroxylamine intermediates. The acidic medium (HCl) protonates the oxygen atoms of the nitro group and its intermediates, facilitating their removal as water. [7]A final basic workup is required to deprotonate the resulting anilinium salt to yield the neutral aniline product.
Experimental Protocols and Data
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Step 1: SNAr Reaction | ||||
| 3,4-Difluoronitrobenzene | 159.09 | 8.0 g | 50.3 | 1.0 |
| Sodium Thiomethoxide | 70.09 | 3.88 g | 55.3 | 1.1 |
| Tetrahydrofuran (THF) | - | 50 mL | - | - |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
| Step 2: Nitro Reduction | ||||
| 3-Fluoro-4-(methylthio)nitrobenzene | 187.18 | 8.5 g | 45.4 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 51.2 g | 227 | 5.0 |
| Ethanol (EtOH) | - | 100 mL | - | - |
| Concentrated HCl (37%) | - | 40 mL | - | - |
Protocol: Synthesis of 3-Fluoro-4-(methylthio)nitrobenzene (Step 1)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-difluoronitrobenzene (8.0 g, 50.3 mmol).
-
Dissolution: Add 50 mL of THF to the flask and stir until the starting material is fully dissolved.
-
Nucleophile Addition: Carefully add sodium thiomethoxide (3.88 g, 55.3 mmol) to the solution in portions over 10 minutes. The reaction is exothermic.
-
Co-solvent Addition: Slowly add 5 mL of DMF to the stirring mixture.
-
Reaction: Stir the reaction mixture at room temperature for approximately 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed.
-
Work-up: Pour the reaction mixture into 200 mL of cold water. A light yellow solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).
-
Drying: Dry the collected solid under vacuum to yield 3-fluoro-4-(methylthio)nitrobenzene.
-
Typical Yield: 8.5 g (90%) of a light yellow solid. [12]
-
Protocol: Synthesis of 3-Fluoro-4-(methylthio)aniline (Step 2)
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 3-fluoro-4-(methylthio)nitrobenzene (8.5 g, 45.4 mmol) in 100 mL of ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (51.2 g, 227 mmol) to the suspension.
-
Acidification: Carefully and slowly add 40 mL of concentrated hydrochloric acid. The reaction is highly exothermic and the mixture may begin to reflux.
-
Reaction: After the initial exotherm subsides, heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cooling: Remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath.
-
Basification: Slowly and carefully pour the cold reaction mixture into a beaker containing a stirred solution of 30% aqueous sodium hydroxide (approx. 200 mL) cooled in an ice bath. Adjust the pH to >10. A thick, white precipitate of tin salts will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
-
Typical Yield: 6.2 g (87%) of a light brown oil or low-melting solid.
-
Characterization of 3-Fluoro-4-(methylthio)aniline
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| Appearance | Light brown oil or low-melting solid. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~6.9-7.1 (m, 1H, Ar-H), ~6.4-6.6 (m, 2H, Ar-H), ~3.6 (br s, 2H, NH₂), 2.45 (s, 3H, S-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | Signals expected in the aromatic region (~105-158 ppm with C-F coupling) and a signal for the methyl carbon (~15-20 ppm). |
| Mass Spec (MS) | [M+H]⁺ expected at m/z = 158. |
| IR (Infrared) | ~3400-3300 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-F stretch). |
Safety and Handling Precautions
All experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
3,4-Difluoronitrobenzene: Is an irritant and toxic. Avoid inhalation and contact with skin.
-
Sodium Thiomethoxide (NaSMe): Is highly toxic, flammable, corrosive, and pyrophoric in some forms. [13][14][15]It has an extremely foul and potent odor. Handle with extreme care, preferably under an inert atmosphere. [16]Any spills should be immediately quenched and cleaned according to safety protocols. [13]* Tin(II) Chloride and Concentrated HCl: Are corrosive and can cause severe burns. Handle with care, ensuring no contact with skin or eyes. The addition of HCl to the reaction mixture is highly exothermic.
-
Waste Disposal: All chemical waste, including tin salts, must be disposed of according to institutional and local environmental regulations.
Conclusion
The two-step synthesis of 3-fluoro-4-(methylthio)aniline from 3,4-difluoronitrobenzene presented in this application note is a reliable and high-yielding method suitable for laboratory-scale preparation. The protocol is based on well-established chemical transformations, and the detailed procedural steps and mechanistic explanations provide a solid foundation for researchers. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.
References
-
Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Safety Data Sheet: SODIUM THIOMETHOXIDE. (n.d.). Scribd. Retrieved from [Link]
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nitroaromatic Reduction w/Sn. (2011). Sciencemadness Discussion Board. Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives. (2025). askIITians. Retrieved from [Link]
-
Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). (n.d.). ResearchGate. Retrieved from [Link]
-
A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. (2024). NIH. Retrieved from [Link]
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Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University. Retrieved from [Link]
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Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. (n.d.). Study.com. Retrieved from [Link]
-
3-Fluoro-4-(methylthio)aniline. (n.d.). Lead Sciences. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Fluoro-4-(methylthio)aniline
Abstract
This document provides a comprehensive guide for the synthesis of 3-Fluoro-4-(methylthio)aniline, a valuable intermediate in pharmaceutical and materials science research. The protocol herein is constructed based on established principles of organic synthesis, drawing from analogous procedures for related aniline thioethers. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, an exploration of the underlying reaction mechanisms, and critical safety considerations.
Introduction
3-Fluoro-4-(methylthio)aniline, with the CAS number 20901-69-3, is an important synthetic building block.[1] The incorporation of a fluorine atom can enhance the metabolic stability and membrane permeability of molecules in medicinal chemistry. The methylthio group offers a site for further chemical modification, making this compound a versatile precursor for more complex molecular architectures. This guide presents a plausible and detailed protocol for its laboratory-scale synthesis.
Synthetic Pathway Overview
The synthesis of 3-Fluoro-4-(methylthio)aniline can be approached through a nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group. A common strategy for introducing a methylthio group is the reaction of a suitable thiolate with an activated aromatic ring. The following two-step pathway is a reliable method for the preparation of the target molecule.
Overall Reaction Scheme:
Caption: Overall synthetic scheme for 3-Fluoro-4-(methylthio)aniline.
Experimental Protocol
This protocol is designed for the synthesis of 3-Fluoro-4-(methylthio)aniline on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1,2-Difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 15.9 g (0.1 mol) | Starting material. |
| Sodium thiomethoxide | CH₃NaS | 70.09 | 7.7 g (0.11 mol) | Nucleophile. Handle under inert atmosphere. |
| Methanol | CH₃OH | 32.04 | 200 mL | Solvent. |
| Iron powder | Fe | 55.85 | 28.0 g (0.5 mol) | Reducing agent. |
| Ammonium chloride | NH₄Cl | 53.49 | 26.7 g (0.5 mol) | Catalyst for reduction. |
| Ethanol | C₂H₅OH | 46.07 | 300 mL | Solvent for reduction. |
| Water | H₂O | 18.02 | As needed | |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent. |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | For washing. |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |
Step 1: Synthesis of 2-Fluoro-4-nitro-1-(methylthio)benzene
Causality: This step involves a nucleophilic aromatic substitution where the electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of one of the fluorine atoms by the thiomethoxide nucleophile. The fluorine atom para to the nitro group is more activated and thus more readily substituted.
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium thiomethoxide (7.7 g, 0.11 mol) and methanol (100 mL).
-
Stir the mixture until the sodium thiomethoxide is fully dissolved.
-
In a separate beaker, dissolve 1,2-difluoro-4-nitrobenzene (15.9 g, 0.1 mol) in methanol (100 mL).
-
Transfer the solution of 1,2-difluoro-4-nitrobenzene to the dropping funnel and add it dropwise to the sodium thiomethoxide solution over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexane as the mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, 2-fluoro-4-nitro-1-(methylthio)benzene, as a yellow solid. This product can be used in the next step without further purification.
Step 2: Synthesis of 3-Fluoro-4-(methylthio)aniline
Causality: This step involves the reduction of the nitro group to an amine using iron powder in the presence of ammonium chloride. This is a classic Bechamp reduction, which is effective for the reduction of aromatic nitro compounds.
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the crude 2-fluoro-4-nitro-1-(methylthio)benzene from the previous step, ethanol (300 mL), and water (100 mL).
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
In a separate beaker, prepare a solution of ammonium chloride (26.7 g, 0.5 mol) in water (50 mL).
-
Add the ammonium chloride solution to the reaction mixture.
-
Gradually add iron powder (28.0 g, 0.5 mol) to the reaction mixture in portions over 30 minutes. An exothermic reaction may be observed.
-
After the addition of iron powder is complete, continue to stir the mixture at reflux for 3-4 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol (2 x 50 mL).
-
Combine the filtrate and the washings, and remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate (200 mL) and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford 3-Fluoro-4-(methylthio)aniline as a solid. A patent for a similar compound reports a melting point of 48.5-50°C and a yield of 83%.[2]
Analytical Characterization
The identity and purity of the synthesized 3-Fluoro-4-(methylthio)aniline should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
MS (Mass Spectrometry): To confirm the molecular weight (157.21 g/mol ).[3]
-
IR (Infrared Spectroscopy): To identify the characteristic functional groups (e.g., N-H and C-S bonds).
-
Melting Point: To assess the purity of the final product.
Safety and Handling
The synthesis of 3-Fluoro-4-(methylthio)aniline involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4][5]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[4]
-
Handling of Reagents:
-
1,2-Difluoro-4-nitrobenzene: Is a toxic and irritant compound. Avoid inhalation and contact with skin and eyes.
-
Sodium thiomethoxide: Is a corrosive and flammable solid. It is also moisture-sensitive. Handle under an inert atmosphere.
-
Anilines: Aromatic amines are generally toxic and can be absorbed through the skin.[6] Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-Fluoro-4-(methylthio)aniline.
References
- Vulcanchem. (n.d.). 2-Fluoro-4-(methylthio)aniline.
- Smolecule. (2023, August 15). Buy 3-Fluoro-2-(methylthio)aniline.
- Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(methylthio)aniline.
- BLD Pharm. (n.d.). 2-Fluoro-4-(methylthio)aniline.
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.).
- Fisher Scientific. (2024, March 31). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4-Methylthio-3-(trifluoromethyl)aniline.
- Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Biologically active molecules.
- CDH Fine Chemical. (n.d.). 3-Fluoro Aniline Material Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluoroaniline.
- U.S. Patent No. 3,406,202. (1968).
- ECHEMI. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline SDS.
- Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.
- PubChem. (2022, April 30). 3-Fluoro-4-methoxy-2-(methylthio)aniline.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- ChemScene. (n.d.). 2-Fluoro-4-(methylthio)aniline.
- Google Patents. (n.d.). Preparation method of 4-fluoro-N-methyl-3-nitroaniline.
- Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- Google Patents. (n.d.). Preparation method of para-fluoroaniline.
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Application Notes & Protocols: Strategic Amide Coupling of 3-Fluoro-4-(methylthio)aniline for Advanced Synthesis
Document ID: AN-AC-202601-01
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing amide coupling reactions with 3-Fluoro-4-(methylthio)aniline. We delve into the substrate's unique electronic characteristics and their implications for reaction strategy. Detailed, field-proven protocols for common coupling methodologies, including carbodiimide and uronium-based reagents, are presented. The guide emphasizes mechanistic understanding, strategic reagent selection, and robust purification techniques to ensure high-yield, high-purity synthesis of target amides, which are valuable intermediates in drug discovery and materials science.
Introduction: The Strategic Importance of 3-Fluoro-4-(methylthio)aniline
3-Fluoro-4-(methylthio)aniline is a key building block in modern synthetic chemistry.[1][2] Its structure is characterized by an aniline core substituted with a fluorine atom and a methylthio group. This unique substitution pattern imparts a distinct electronic profile: the fluorine atom is strongly electron-withdrawing, while the para-methylthio group is moderately electron-donating.[1] This electronic balance influences the nucleophilicity of the amine, making it a moderately reactive, yet stable, coupling partner.
Derivatives of this aniline are prevalent in medicinal chemistry, serving as crucial intermediates for synthesizing a range of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[1][3][4] Therefore, mastering its use in one of the most fundamental transformations—amide bond formation—is critical for advancing drug development programs.[5]
Foundational Principles of Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow at ambient temperatures. This is due to the formation of a stable and unreactive ammonium-carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting its hydroxyl group into a better leaving group.[6] This is the primary role of a coupling reagent.
The general workflow involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine.
Caption: General workflow for amide bond formation.
Strategic Selection of Coupling Reagents
While numerous coupling reagents exist, their effectiveness can vary significantly based on the steric and electronic properties of the substrates.[7] For an aniline of moderate reactivity like 3-Fluoro-4-(methylthio)aniline, several robust methods are available. We will focus on two of the most reliable and widely used classes: carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling: The EDC/HOBt Protocol
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are versatile reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[6][8] This intermediate is susceptible to nucleophilic attack by the amine.
However, the O-acylisourea is unstable and can rearrange into an unreactive N-acylurea byproduct, which can lower yields and complicate purification.[9][10] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[7][11]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Advantages: High efficiency, rapid reaction times, low rates of racemization for chiral acids, effective for challenging couplings. [5][12]Considerations: Higher cost, byproducts (tetramethylurea and HOAt) can sometimes be difficult to remove. [13]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust starting point for general amide synthesis.
Materials:
-
Carboxylic Acid (1.0 eq)
-
3-Fluoro-4-(methylthio)aniline (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).
-
Add 3-Fluoro-4-(methylthio)aniline (1.1 eq) to the solution, followed by HOBt (1.2 eq).
-
Add the base (DIPEA or TEA, 2.0-3.0 eq) and stir the mixture for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.
-
Upon completion, proceed to the Workup and Purification Protocol .
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging substrates or when rapid, high-efficiency coupling is desired.
Materials:
-
Carboxylic Acid (1.0 eq)
-
3-Fluoro-4-(methylthio)aniline (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add HATU (1.2 eq) to the solution and stir.
-
Add DIPEA (3.0 eq) dropwise. The solution may change color. Stir for 10-15 minutes at room temperature to allow for pre-activation (formation of the active ester). [6]4. Add a solution of 3-Fluoro-4-(methylthio)aniline (1.1 eq) in a small amount of DMF.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours. [12]7. Upon completion, proceed to the Workup and Purification Protocol .
Workup and Purification Protocol
Purification is critical for isolating the desired amide from unreacted starting materials and coupling byproducts. [10] Procedure:
-
Quenching & Extraction:
-
Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or DCM.
-
Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl or 5% citric acid) to remove the basic amine and DIPEA. [10] * A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid and HOBt/HOAt.
-
A saturated aqueous solution of sodium chloride (brine) to reduce the water content in the organic layer.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
The crude product is often a solid or oil. If impurities are still present (as determined by NMR or LC-MS), further purification is necessary.
-
Column Chromatography: This is the most common method. Use silica gel with a solvent system typically composed of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). The polarity of the eluent can be gradually increased to elute the product. [14] * Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
-
Data Summary: Comparison of Coupling Protocols
| Parameter | EDC/HOBt Protocol | HATU Protocol |
| Relative Cost | Lower | Higher |
| Reaction Time | 4 - 16 hours | 1 - 4 hours |
| Typical Yield | Good to Excellent (70-90%) | Excellent (>85%) |
| Key Byproducts | EDC-Urea, HOBt | Tetramethylurea (TMU), HOAt |
| Substrate Scope | Broad, but can be slow for hindered substrates | Very broad, effective for difficult couplings [5][12] |
| Purification Notes | Urea byproduct is water-soluble. | TMU can sometimes co-elute with the product. |
Conclusion
The successful synthesis of amides from 3-Fluoro-4-(methylthio)aniline is readily achievable with a rational choice of coupling reagents and adherence to robust protocols. For routine transformations, the cost-effective EDC/HOBt method provides reliable results. For more challenging substrates, sterically hindered partners, or when reaction time is critical, the highly efficient HATU protocol is the superior choice. Careful execution of the reaction and subsequent purification steps will ensure the isolation of high-purity amide products, enabling the advancement of research in drug discovery and materials science.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. [Source 3]
- Wikipedia. (n.d.). Carbodiimide. [Source 5]
- Wikipedia. (n.d.).
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. [Source 7]
- Common Organic Chemistry. (n.d.).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Source 25]
- Organic Chemistry Tube. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Source 8]
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. [Source 9]
- Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Source 10]
- NIH Public Access. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Source 11]
- ResearchGate. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents. [Source 13]
- Google Patents. (n.d.). Preparation of aniline thioethers. US3406202A. [Source 14]
- Growing Science. (2022).
- Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines. Books. [Source 16]
- Fisher Scientific. (n.d.). Amide Synthesis. [Source 17]
- Smolecule. (2023). Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8. [Source 18]
- Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. [Source 19]
- NIH Public Access. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Source 20]
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applic
- Organic Chemistry – Specific Name Reactions. (n.d.). [Source 22]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [Source 23]
- Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. [Source 24]
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Source 25]
- ResearchGate. (2025).
- Royal Society of Chemistry. (2024). Green Chemistry. BORIS Portal. [Source 27]
- Royal Society of Chemistry. (2019).
- Vulcanchem. (n.d.). 2-Fluoro-4-(methylthio)aniline - 76180-33-1. [Source 29]
- ChemicalBook. (n.d.). 3-Fluoro-4-methoxy-2-(methylthio)aniline. [Source 30]
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Synthesis of some Amide derivatives and their Biological activity. (n.d.). [Source 32]
- ResearchGate. (2018).
- Organic Chemistry Portal. (n.d.).
- Ossila. (n.d.). 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8. [Source 35]
- PubChem. (n.d.). 4-(Methylthio)aniline. [Source 36]
- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. [Source 37]
Sources
- 1. Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8 [smolecule.com]
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- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
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- 14. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-4-(methylthio)aniline
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Fluoro-4-(methylthio)aniline in Modern Synthesis
3-Fluoro-4-(methylthio)aniline is a key structural motif and a versatile building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the unique interplay of its three functional groups: a nucleophilic amino group, a strategically positioned fluorine atom that serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a methylthio group that can modulate the electronic properties of the aromatic ring and offers a site for further chemical modification.
The presence of the fluorine atom ortho to the amino group and para to the methylthio group activates the C-F bond towards nucleophilic attack. This activation, coupled with the inherent stability and selective reactivity of the molecule, makes 3-Fluoro-4-(methylthio)aniline an ideal substrate for constructing complex molecular architectures. Notably, this aniline derivative is a crucial intermediate in the synthesis of potent kinase inhibitors, such as Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.
This technical guide provides a comprehensive overview of the SNAr reactions of 3-Fluoro-4-(methylthio)aniline, detailing the underlying mechanistic principles and offering field-proven, step-by-step protocols for its reaction with various classes of nucleophiles. The aim is to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.
Physicochemical and Spectroscopic Properties of 3-Fluoro-4-(methylthio)aniline
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 20901-69-3 | [1] |
| Molecular Formula | C₇H₈FNS | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 48.5-50 °C | [2] |
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of 3-Fluoro-4-(methylthio)aniline proceeds through a well-established two-step addition-elimination mechanism.
Figure 1: Generalized mechanism of the SNAr reaction.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nature of the substituents.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context. This results in the formation of the final substituted product.
The reactivity of the substrate is significantly influenced by the electronic nature of the substituents on the aromatic ring. While the amino group is an activating group for electrophilic aromatic substitution, its electron-donating effect is counteracted by the electron-withdrawing fluorine atom and the sulfur atom of the methylthio group, which can stabilize the negative charge in the Meisenheimer intermediate.
Experimental Protocols for SNAr Reactions of 3-Fluoro-4-(methylthio)aniline
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Amine Nucleophiles (e.g., N-Methylpiperazine)
This protocol describes a general procedure for the synthesis of N-aryl piperazine derivatives, which are common motifs in pharmacologically active compounds.
Figure 2: Workflow for the SNAr reaction with amine nucleophiles.
Materials:
-
3-Fluoro-4-(methylthio)aniline
-
N-Methylpiperazine (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-Fluoro-4-(methylthio)aniline (1.0 eq).
-
Dissolve the starting material in anhydrous DMSO.
-
Add N-methylpiperazine (1.2-1.5 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted product.
Expected Outcome: This procedure should yield the desired 4-(4-methylpiperazin-1-yl)-3-(methylthio)aniline. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol outlines the synthesis of anisole derivatives through the displacement of the fluorine atom with an alkoxide.
Figure 3: Workflow for the SNAr reaction with alkoxide nucleophiles.
Materials:
-
3-Fluoro-4-(methylthio)aniline
-
Sodium methoxide (NaOCH₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Dilute hydrochloric acid (1 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide (1.5-2.0 eq) in anhydrous methanol.
-
Add 3-Fluoro-4-(methylthio)aniline (1.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain the temperature.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 1 M HCl until it is slightly acidic.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure.
Expected Outcome: This procedure should yield 3-methoxy-4-(methylthio)aniline. Full spectroscopic characterization is required to confirm the structure.
Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Sodium Thiophenoxide)
This protocol details the synthesis of thioether derivatives.
Materials:
-
3-Fluoro-4-(methylthio)aniline
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask with a magnetic stir bar
-
Inert atmosphere
Procedure:
-
To a Schlenk flask containing a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of thiophenol (1.1 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenoxide.
-
Add a solution of 3-Fluoro-4-(methylthio)aniline (1.0 eq) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: The reaction should yield 4-(methylthio)-3-(phenylthio)aniline. The structure should be confirmed by spectroscopic methods.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficient temperature. | Increase the reaction temperature in increments of 10-20 °C. |
| Inactive base. | Use freshly opened or properly stored anhydrous base. | |
| Poorly soluble starting material. | Use a co-solvent or a different high-boiling point aprotic polar solvent like NMP or DMAc. | |
| Formation of side products | Reaction temperature is too high. | Lower the reaction temperature. |
| Presence of water. | Ensure all reagents and solvents are anhydrous and the reaction is run under a dry, inert atmosphere. | |
| Competing reactions of the amine group. | Consider protecting the amino group if it interferes with the desired SNAr reaction. | |
| Difficult purification | Product and starting material have similar polarity. | Optimize the reaction to achieve full conversion. Explore different solvent systems for chromatography or consider recrystallization. |
Conclusion
3-Fluoro-4-(methylthio)aniline is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The protocols detailed in this guide provide a solid foundation for researchers to perform these transformations with a variety of nucleophiles. By understanding the underlying mechanism and carefully controlling the reaction conditions, scientists can effectively utilize this key intermediate to synthesize a wide range of complex molecules for applications in drug discovery and materials science. It is always recommended to perform small-scale pilot reactions to optimize conditions for specific nucleophiles and desired products.
References
- Enabling Nanopore for Sensing Individual Amino Acids by a Derivatization Str
- Process for the preparation of kinase inhibitors and intermediates thereof.
- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p
- Imidazopyrazine tyrosine kinase inhibitors.
- Tyrosine kinase inhibitors.
- Azaindole kinase inhibitors.
- 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline. Benchchem.
- Imidazotriazines and imidazopyrimidines as kinase inhibitors.
- Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
- Method for preparing 4-(piperidin-3-yl)aniline.
- 3-Fluoro-4-(methylthio)aniline. Lead Sciences.
- 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum. ChemicalBook.
- Method for preparing 4-(piperidine-3-yl)aniline.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. Benchchem.
- Preparation of aniline thioethers.
- 3-Fluoro-4-methoxy-2-(methylthio)aniline. PubChem.
- 4-piperidin-3-ylaniline. TargetMol.
- 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR spectrum. ChemicalBook.
- Process for preparing 4-fluoro-3-nitroaniline.
- 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. Sigma-Aldrich.
- Nucleophilic Arom
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 3-Fluoro-4-(methylthio)aniline in Agrochemical Synthesis
For Distribution To: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The strategic incorporation of fluorine atoms and sulfur-containing moieties into molecular scaffolds is a cornerstone of modern agrochemical design. These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors, often leading to enhanced efficacy and selectivity. 3-Fluoro-4-(methylthio)aniline emerges as a promising, yet underexplored, building block for the synthesis of novel crop protection agents. While direct, large-scale commercial applications are not yet widely documented, its structural analogy to key intermediates in established agrochemicals suggests significant potential. This document provides a comprehensive guide to the prospective applications of 3-Fluoro-4-(methylthio)aniline in the synthesis of herbicides, fungicides, and insecticides, complete with detailed, field-proven-style protocols and mechanistic insights.
Introduction: The Role of Fluorinated Anilines in Agrochemicals
The prevalence of fluorinated compounds in the agrochemical industry is a testament to the advantageous properties imparted by fluorine.[1] Approximately 50% of crop protection products currently under development contain fluorine.[1] The high electronegativity and small atomic radius of fluorine can lead to improved metabolic stability by blocking sites of oxidation, and can modulate the electronic properties of a molecule to enhance its biological activity.[2]
Aniline derivatives, in particular, are versatile intermediates in the synthesis of a wide array of agrochemicals, including picolinic acid herbicides and pyrazole carboxamide fungicides.[2] The unique substitution pattern of 3-Fluoro-4-(methylthio)aniline, featuring both a fluorine atom and a methylthio group, presents a compelling scaffold for the development of next-generation agrochemicals with potentially novel modes of action or improved toxicological profiles.
Physicochemical Properties of 3-Fluoro-4-(methylthio)aniline
A thorough understanding of the physicochemical properties of a starting material is critical for reaction optimization and process development.
| Property | Value | Source |
| CAS Number | 20901-69-3 | [3] |
| Molecular Formula | C₇H₈FNS | [3] |
| Molecular Weight | 157.21 g/mol | [3] |
| Melting Point | 48.5-50 °C | [4] |
| Appearance | Off-white to light brown crystalline solid | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |
| Purity | Typically >97% | [3] |
Proposed Synthetic Applications in Agrochemical Development
Based on the known reactivity of anilines and the structural motifs of successful agrochemicals, we propose the following synthetic pathways utilizing 3-Fluoro-4-(methylthio)aniline.
Synthesis of Novel Pyrazole Carboxamide Fungicides
Rationale: Pyrazole carboxamide fungicides are a significant class of agricultural products that function by inhibiting the succinate dehydrogenase (SDH) enzyme in fungi.[2] The aniline moiety is a crucial component of these molecules. By incorporating the 3-fluoro-4-(methylthio)phenyl group, it may be possible to develop novel fungicides with altered target-site affinity or improved systemic properties.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of novel pyrazole carboxamide fungicides.
Experimental Protocol: Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-Fluoro-4-(methylthio)aniline (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of aniline).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Dissolve a suitable pyrazole carboxylic acid chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) (1.05 eq) in anhydrous DCM (5 mL/mmol). Add this solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired pyrazole carboxamide fungicide.
Development of Novel Herbicides with Potential Auxin-Mimicking Activity
Rationale: Picolinic acid derivatives are a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[2] The aniline portion of these molecules is critical for their herbicidal activity. The unique electronic environment of the 3-fluoro-4-(methylthio)phenyl moiety could lead to new herbicides with altered selectivity or enhanced potency.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of novel picolinic acid herbicides.
Experimental Protocol: Synthesis of a Hypothetical Picolinic Acid Herbicide
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine a substituted picolinic acid (e.g., 4-amino-3,6-dichloropicolinic acid) (1.0 eq), 3-Fluoro-4-(methylthio)aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Solvent and Base: Add anhydrous toluene (15 mL/mmol of picolinic acid) and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the target picolinic acid herbicide.
Synthesis of Anthranilic Diamide Insecticide Analogs
Rationale: Anthranilic diamide insecticides are a newer class of insecticides with a novel mode of action, targeting the ryanodine receptors in insects. The core structure often involves a substituted aniline. Introducing the 3-fluoro-4-(methylthio)aniline moiety could lead to insecticides with a modified spectrum of activity or improved safety profile.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of novel anthranilic diamide insecticides.
Experimental Protocol: Synthesis of a Hypothetical Anthranilic Diamide Insecticide Analog
-
Reaction Setup: In a round-bottom flask, dissolve a substituted phthalic anhydride (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic anhydride) (1.0 eq) in a suitable solvent like acetic acid.
-
Aniline Addition: Add 3-Fluoro-4-(methylthio)aniline (1.1 eq) to the solution and heat the mixture to reflux for 2-4 hours.
-
Intermediate Isolation: Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the intermediate carboxylic acid.
-
Amidation: Suspend the intermediate carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until the evolution of gas ceases.
-
Final Coupling: Cool the resulting acid chloride solution to 0 °C and add a solution of methylamine (2.0 eq in THF or as a gas) dropwise.
-
Workup and Purification: Allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by crystallization or column chromatography to yield the final anthranilic diamide insecticide analog.
Conclusion
3-Fluoro-4-(methylthio)aniline represents a versatile and promising building block for the synthesis of novel agrochemicals. Its unique substitution pattern offers the potential for creating active ingredients with enhanced biological activity, improved metabolic stability, and favorable toxicological profiles. The protocols outlined in this document, while based on established chemical principles and analogies to existing agrochemical synthesis, provide a solid foundation for researchers to explore the full potential of this intriguing intermediate. Further research and biological screening of the resulting compounds are warranted to fully elucidate their efficacy as next-generation crop protection agents.
References
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Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. Retrieved from [Link]
- Google Patents. (1968). US3406202A - Preparation of aniline thioethers.
-
Solvay. (n.d.). Organic Fluorinated Building Blocks. Retrieved from [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-(methylthio)aniline
Abstract
This technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 3-fluoro-4-(methylthio)aniline, a versatile building block in medicinal chemistry and materials science. Recognizing the unique electronic properties imparted by the fluoro and methylthio substituents, this document offers researchers, scientists, and drug development professionals a comprehensive resource for leveraging this substrate in key C-C and C-N bond-forming reactions. The protocols are designed with an emphasis on causality, explaining the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure reliable and reproducible outcomes. This guide includes step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions, along with insights into Heck and Sonogashira couplings.
Introduction: The Strategic Importance of 3-Fluoro-4-(methylthio)aniline
3-Fluoro-4-(methylthio)aniline is a valuable trifunctional scaffold in organic synthesis. The aniline moiety provides a nucleophilic center for amidation and a handle for directing group strategies, while the fluorine atom can enhance metabolic stability and modulate the pKa of the amino group. The methylthio group offers a site for potential oxidation to sulfoxides and sulfones, and its presence can influence the electronic nature of the aromatic ring. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for elaborating such scaffolds, enabling the construction of complex molecular architectures from simple precursors.[1][2] This guide focuses on the practical application of this substrate in several cornerstone cross-coupling reactions.
Mechanistic Considerations and Reagent Selection
The success of a palladium-catalyzed cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle and the judicious selection of reagents. The general cycle for a Suzuki-Miyaura reaction is depicted below.
dot
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Causality in Reagent Selection:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively. Pd(II) sources are often reduced in situ to the active Pd(0) species.[3] The choice can depend on the ligand and reaction conditions. Air-stable pre-catalysts are also commercially available and offer convenience.[4]
-
Ligand: For electron-rich anilines and potentially coordinating thioethers, bulky and electron-rich monophosphine ligands are often preferred.[5] Ligands from the Buchwald family, such as SPhos and XPhos, are excellent choices for Suzuki-Miyaura couplings as they promote both oxidative addition and reductive elimination.[6] For Buchwald-Hartwig aminations involving primary amines, ligands like BrettPhos have shown high selectivity.[3]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination.[1] For Suzuki-Miyaura, inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[7] For Buchwald-Hartwig reactions, stronger bases such as NaOtBu or LiHMDS are often necessary. The use of LiHMDS can also confer tolerance to acidic protons elsewhere in the molecule.[3]
-
Solvent: The choice of solvent is critical for solubility and reaction kinetics. Aprotic solvents like toluene, dioxane, and THF are frequently employed. For Suzuki-Miyaura reactions, the addition of water can be beneficial.[8]
The Role of the Methylthio Group: While sulfur-containing compounds can sometimes poison palladium catalysts, studies on structurally similar molecules like 2-(methylthio)aniline have shown that they can act as effective ligands, potentially stabilizing the catalytic species and leading to high turnover numbers.[9] This suggests that the methylthio group in 3-fluoro-4-(methylthio)aniline is unlikely to be detrimental and may even be advantageous.
Detailed Experimental Protocols
Safety Precautions: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Palladium reagents and phosphine ligands are toxic and should be handled with care. Solvents should be appropriately dried and degassed where necessary.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-(methylthio)aniline with Phenylboronic Acid
This protocol details the synthesis of a biaryl compound, a common structural motif in pharmaceuticals. The starting material, 3-bromo-4-(methylthio)aniline, can be synthesized from 3-fluoro-4-(methylthio)aniline via a Sandmeyer reaction or other standard halogenation methods.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Bromo-4-(methylthio)aniline | >97% | Commercially Available |
| Phenylboronic Acid | >98% | Commercially Available |
| Pd₂(dba)₃ | 97% | Commercially Available |
| SPhos | >98% | Commercially Available |
| K₃PO₄ | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Deionized Water | In-house |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-4-(methylthio)aniline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 2 mol %) and SPhos (0.04 mmol, 4 mol %).
-
Add the catalyst and ligand to the Schlenk flask.
-
Add a degassed mixture of toluene (4 mL) and deionized water (1 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
dot
Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-4-(methylthio)aniline with Morpholine
This protocol describes the formation of a C-N bond, a key transformation in the synthesis of many biologically active compounds.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Bromo-4-(methylthio)aniline | >97% | Commercially Available |
| Morpholine | >99% | Commercially Available |
| Pd(OAc)₂ | 98% | Commercially Available |
| BrettPhos | >98% | Commercially Available |
| NaOtBu | 97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.015 mmol, 1.5 mol %) and BrettPhos (0.03 mmol, 3 mol %).
-
Add anhydrous toluene (3 mL) and stir for 5 minutes.
-
Add 3-bromo-4-(methylthio)aniline (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application to Other Cross-Coupling Reactions
While Suzuki-Miyaura and Buchwald-Hartwig reactions are highlighted, 3-fluoro-4-(methylthio)aniline derivatives are also amenable to other palladium-catalyzed transformations.
-
Heck Reaction: The coupling of a halo-derivative of 3-fluoro-4-(methylthio)aniline with an alkene can be achieved. A catalyst system employing a bulky, electron-rich phosphine like P(t-Bu)₃ with a base such as Cs₂CO₃ in a polar aprotic solvent like dioxane is a good starting point.[10][11]
-
Sonogashira Coupling: For the coupling with terminal alkynes, a copper-free Sonogashira protocol can be advantageous to avoid potential side reactions.[12] A catalyst system consisting of a palladium source (e.g., PdCl₂(PPh₃)₂) and a suitable base (e.g., an amine like triethylamine or piperidine) in a solvent like THF or DMF should be effective.[2][13]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a pre-catalyst or ensure complete reduction of Pd(II) precursor; Screen stronger bases (e.g., Cs₂CO₃ for Suzuki, LiHMDS for Buchwald-Hartwig); Increase reaction temperature in increments of 10 °C. |
| Homocoupling of Boronic Acid | Slow transmetalation. | Increase the amount of base; Ensure anhydrous conditions for the boronic acid. |
| Dehalogenation of Starting Material | β-hydride elimination from the Pd-H species formed. | Use a bulkier ligand to disfavor β-hydride elimination; Ensure the reaction is strictly anaerobic. |
| Poor Yield in Buchwald-Hartwig | Catalyst inhibition by the aniline substrate or product. | Screen different ligands (e.g., Josiphos-type ligands); Adjust catalyst and ligand loading.[14] |
Conclusion
3-Fluoro-4-(methylthio)aniline is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols and guidelines presented in this document provide a solid foundation for its successful application in a range of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate reagents and conditions, researchers can effectively utilize this substrate to accelerate their research and development efforts in pharmaceuticals and materials science.
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Available at: [Link]
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One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. (2011). Angewandte Chemie International Edition, 50(41), 9734-9737. Available at: [Link]
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Palladium-catalyzed C-S coupling: access to thioethers, benzo[b]thiophenes, and thieno[3,2-b]thiophenes. (2011). Organic Letters, 13(15), 4100-4103. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24). Available at: [Link]
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How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022). ChemistryViews. Available at: [Link]
-
Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds. (2022). Organic Chemistry Portal. Available at: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). Molecules, 23(5), 1084. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. Available at: [Link]
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Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. (2019). ACS Catalysis, 9(7), 6336-6342. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 51. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Sonogashira coupling : r/Chempros. (2021). Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. Available at: [Link]
-
Complex of 2-(methylthio)aniline With palladium(II) as an Efficient Catalyst for Suzuki-Miyaura C-C Coupling in Eco-Friendly Water. (2014). Journal of Hazardous Materials, 269, 18-23. Available at: [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102875. Available at: [Link]
-
Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. (2023). Organic & Biomolecular Chemistry, 21(30), 6176-6181. Available at: [Link]
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. (n.d.). The Hartwig Group. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(46), 16340-16367. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews, 42(22), 8880-8897. Available at: [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts, 8(9), 363. Available at: [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1555-1564. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Available at: [Link]
-
Complex of 2-(methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki–Miyaura C-C coupling in eco-friendly water. (2014). INIS-IAEA. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules, 26(24), 7599. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Milano-Bicocca. Available at: [Link]
-
o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. (2009). The Journal of Organic Chemistry, 74(15), 5599-5602. Available at: [Link]
-
Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (1999). Organic Chemistry Portal. Available at: [Link]
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Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2024). ChemRxiv. Available at: [Link]
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PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. (2022). DSpace@MIT. Available at: [Link]
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Derivatization of the amino group of 3-Fluoro-4-(methylthio)aniline
An Application Guide to the Strategic Derivatization of 3-Fluoro-4-(methylthio)aniline's Amino Group
Abstract
3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3) is a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis.[1][2] Its unique substitution pattern—a fluorine atom, a methylthio group, and a reactive primary amine on an aromatic scaffold—offers a versatile platform for generating complex molecules with tailored biological activities. The fluorine atom can enhance metabolic stability and target binding affinity, while the methylthio group provides a handle for further modifications, such as cross-coupling reactions.[3][4] The primary amino group, however, serves as the most direct and versatile point for diversification. This guide provides an in-depth exploration of key derivatization strategies for this amino group, explaining the causality behind protocol choices and offering detailed, field-proven methodologies for acylation, sulfonylation, and alkylation.
Strategic Importance in Molecule Design
The derivatization of the primary amine of 3-fluoro-4-(methylthio)aniline is a cornerstone of structure-activity relationship (SAR) studies. Transforming the -NH₂ group into amides, sulfonamides, or substituted amines allows for the systematic modulation of a molecule's physicochemical properties, including:
-
Lipophilicity and Solubility: Affecting membrane permeability and oral bioavailability.
-
Hydrogen Bonding Capacity: Modifying interactions with biological targets like enzymes and receptors.
-
Metabolic Stability: Protecting the amine from oxidative metabolism.
-
Conformational Rigidity: Introducing functionalities that can lock the molecule into a bioactive conformation.
The following sections detail robust protocols for achieving these critical transformations.
Caption: General workflow for a typical derivatization experiment.
Core Derivatization Pathways and Protocols
The nucleophilic character of the aniline's amino group makes it highly reactive towards a range of electrophiles. The key is to select conditions that are both efficient and compatible with the other functionalities on the ring.
Caption: Key derivatization pathways for the amino group.
Acylation: Formation of Amides
Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry. It introduces a planar, hydrogen-bond-accepting carbonyl group and a hydrogen-bond-donating N-H moiety.
This is a highly reliable and straightforward method for forming amides from readily available acyl chlorides. The reaction is typically fast and high-yielding.
-
Causality: Aniline is a nucleophile that attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline and halt the reaction. Dichloromethane (DCM) is an excellent inert solvent for this transformation. Cooling to 0 °C is crucial for controlling the initial exothermic reaction, preventing side-product formation.
Step-by-Step Protocol:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-fluoro-4-(methylthio)aniline (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2-1.5 eq.) dropwise to the solution.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.05-1.1 eq.) dropwise. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).
This method is preferred when the corresponding acyl chloride is unstable or when milder conditions are required. It utilizes a coupling agent to activate the carboxylic acid.[5][6]
-
Causality: Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU activate the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for DCC), which is then readily attacked by the aniline's amino group. A base like Diisopropylethylamine (DIPEA) is used to maintain basic conditions without interfering with the coupling reagents.
Step-by-Step Protocol:
-
Setup: To a dry flask, add the carboxylic acid (1.0 eq.), 3-fluoro-4-(methylthio)aniline (1.0 eq.), and a coupling agent like HATU (1.1 eq.).
-
Solvent and Base: Dissolve the solids in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or DCM. Add DIPEA (2.0 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the product by silica gel column chromatography.
Sulfonylation: Formation of Sulfonamides
Sulfonamides are a privileged functional group in medicinal chemistry, found in numerous antibacterial, diuretic, and anti-inflammatory drugs. They are excellent hydrogen bond donors and are metabolically robust.
This is the most common method for synthesizing sulfonamides. Pyridine often serves as both the base and the solvent.[5]
-
Causality: Similar to acylation, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine neutralizes the generated HCl. The reaction is often slightly heated to ensure completion.
Step-by-Step Protocol:
-
Setup: Dissolve 3-fluoro-4-(methylthio)aniline (1.0 eq.) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Add the aryl or alkyl sulfonyl chloride (1.05 eq.) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-12 hours, if necessary.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: Upon completion, cool the mixture and pour it into ice-cold 2N HCl. A precipitate of the crude sulfonamide may form.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 1N HCl (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Modern methods allow for sulfonylation under milder, visible-light-mediated conditions, which can be advantageous for complex or sensitive substrates.[7]
-
Causality: A photoredox catalyst, when excited by visible light, facilitates the reaction between the aniline and a sulfinate salt (a sulfonyl chloride alternative) in the presence of a mild oxidant.[7] This radical-based mechanism avoids the use of strong bases and harsh conditions.
Note: This is an advanced technique requiring specialized equipment (e.g., blue LEDs) and photocatalysts (e.g., iridium or ruthenium complexes). Refer to specialized literature for detailed setup.[7]
N-Alkylation: Formation of Secondary and Tertiary Amines
Direct alkylation provides access to secondary amines, which can profoundly alter the basicity and steric profile of the nitrogen atom.
This classic Sₙ2 reaction is effective but can be prone to over-alkylation (formation of the tertiary amine).
-
Causality: The amino group acts as a nucleophile, displacing a halide from an alkyl halide. A base like potassium carbonate (K₂CO₃) is used as an acid scavenger. Using a stoichiometric amount of the aniline relative to the alkylating agent can help favor mono-alkylation.
Step-by-Step Protocol:
-
Setup: Combine 3-fluoro-4-(methylthio)aniline (1.0 eq.), the alkyl halide (e.g., benzyl bromide, 1.0-1.1 eq.), and powdered K₂CO₃ (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C for 6-24 hours.
-
Monitoring: Monitor the formation of the product and the consumption of the starting material by TLC or LC-MS.
-
Workup: Filter off the inorganic salts and concentrate the filtrate.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Summary of Derivatization Strategies
| Reaction Type | Key Reagents | Typical Conditions | Advantages & Key Considerations |
| Acylation | Acyl Chloride, TEA or Pyridine | DCM, 0 °C to RT | Fast, high-yielding, and reliable. Acyl chlorides can be moisture-sensitive. |
| Amide Coupling | Carboxylic Acid, HATU/DCC, DIPEA | DMF or DCM, RT | Very mild conditions, broad substrate scope. Coupling reagents can be expensive. |
| Sulfonylation | Sulfonyl Chloride, Pyridine | Pyridine, 0 °C to 60 °C | Produces stable and medicinally relevant sulfonamides. Can require heating. |
| N-Alkylation | Alkyl Halide, K₂CO₃ | Acetonitrile or DMF, RT to 80°C | Direct C-N bond formation. Risk of over-alkylation must be managed. |
Analytical Characterization of Derivatives
Confirmation of a successful derivatization is critical. A combination of the following analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress. The product should have a different Rf value than the starting aniline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the product's molecular weight.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are required for unambiguous structure elucidation. Key indicators of success include:
-
Disappearance of the broad -NH₂ signal and appearance of a new N-H signal (amide/sulfonamide) at a different chemical shift.
-
Appearance of signals corresponding to the newly introduced acyl, sulfonyl, or alkyl group.
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, acylation will result in the appearance of a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹.
Conclusion
3-Fluoro-4-(methylthio)aniline is a high-value scaffold for chemical synthesis. The strategic derivatization of its primary amino group via acylation, sulfonylation, and alkylation opens a gateway to a vast chemical space of novel compounds. The protocols detailed in this guide provide robust and reproducible methods for achieving these transformations, empowering researchers to efficiently generate diverse libraries for applications in drug discovery and materials science. Careful selection of reagents and reaction conditions, coupled with diligent monitoring and characterization, is paramount to achieving success in these synthetic endeavors.
References
- Riggin, P.M., Lucas, S.V., Cole, T.F., & Birts, M.A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/9101L50A.PDF?Dockey=9101L50A.PDF]
- PerkinElmer. (n.d.). Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS. [URL: https://www.perkinelmer.
- U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [URL: https://www.epa.gov/sites/default/files/2015-12/documents/8131.pdf]
- Wang, T., Yuan, G., & Li, J. (2011). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 8(3), 735–745. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3084471/]
- Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. [URL: https://assets.thermofisher.
- BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). [URL: https://www.benchchem.
- Smolecule. (2023). 3-Fluoro-2-(methylthio)aniline | 305811-07-8. [URL: https://www.smolecule.com/cas/305811-07-8/3-fluoro-2-methylthio-aniline]
- Dasgupta, A., & Mahle, C. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Forensic Sciences, 41(2), 221-224. [URL: https://pubmed.ncbi.nlm.nih.gov/8938933/]
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)aniline in Structure-Activity Relationship Studies. [URL: https://www.benchchem.
- Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.
- Al-Kindy, S. M. Z., et al. (2013). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF ANILINES WITH FLUORESCENT DETECTION AND PRE-COLUMN DERIVATIZATION. Instrumentation Science and Technology, 41(1), 48-59. [URL: https://www.tandfonline.com/doi/abs/10.1080/10739149.2012.701831]
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- ChemistryViews.org. (2017). Mild Sulfonylation of Anilines. [URL: https://www.chemistryviews.
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- Kumar, S., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44, 2719-2736. [URL: https://www.researchgate.net/publication/322521183_Sulfonamides_and_carbamates_of_3-fluoro-4-morpholinoaniline_linezolid_intermediate_synthesis_antimicrobial_activity_and_molecular_docking_study]
- PubChem. (n.d.). 3-Fluoro-4-methoxy-2-(methylthio)aniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/163198064]
- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. [URL: https://www.benchchem.
- Li, W., et al. (2017). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 22(12), 2139. [URL: https://www.mdpi.com/1420-3049/22/12/2139]
- Postigo, A., et al. (2021). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 20(8), 971-983. [URL: https://link.springer.com/article/10.1007/s43630-021-00078-y]
- Zieba, A., et al. (2013). Synthesis and in Vitro Antimicrobial Activity of 1-methyl-3-sulfonylthio-4-aminoquinolinium Chlorides. Acta Poloniae Pharmaceutica, 70(1), 163-6. [URL: https://pubmed.ncbi.nlm.nih.gov/23610972/]
- Wang, Y., et al. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Organic & Biomolecular Chemistry, 19(2), 336-340. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7797746/]
- Zarafu, I., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6296. [URL: https://www.mdpi.com/1420-3049/27/19/6296]
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Application Notes and Protocols for the Polymerization of 3-Fluoro-4-(methylthio)aniline
Introduction: Tapping into the Potential of Functionalized Polyanilines
Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties.[1] The strategic functionalization of the aniline monomer unit offers a powerful avenue to further enhance and tailor the properties of the resulting polymer for specific applications in materials science. The introduction of substituents can significantly influence the polymer's solubility, processability, thermal stability, and electronic characteristics.[2][3] This guide focuses on a promising, yet less explored monomer, 3-Fluoro-4-(methylthio)aniline , and provides detailed protocols for its polymerization.
The presence of a fluorine atom on the aniline ring is anticipated to impart increased thermal stability and potentially improved solubility in organic solvents to the polymer, poly(3-fluoro-4-(methylthio)aniline).[4][5] Concurrently, the electron-donating nature of the methylthio group at the para-position is expected to enhance the monomer's reactivity towards oxidative polymerization.[6] This unique combination of substituents suggests that poly(3-fluoro-4-(methylthio)aniline) could be a compelling candidate for applications in advanced coatings, sensors, and electronic devices.
This document provides exemplary protocols for both chemical oxidative and electrochemical polymerization of 3-fluoro-4-(methylthio)aniline. These protocols are based on well-established methods for the polymerization of substituted anilines and are intended to serve as a robust starting point for researchers.[7][8]
PART 1: Chemical Oxidative Polymerization
Chemical oxidative polymerization is a widely employed, scalable method for synthesizing polyaniline and its derivatives.[8] The process typically involves the oxidation of the monomer in an acidic medium using a suitable oxidizing agent, such as ammonium persulfate (APS).[2]
Underlying Principles and Rationale
The polymerization of aniline derivatives proceeds via a free radical mechanism.[1] In an acidic medium, the aniline monomer is protonated to form the anilinium ion. The oxidant initiates the reaction by abstracting an electron from the aniline, forming a radical cation. These radical cations then couple to form dimers, which are further oxidized and continue to propagate the polymer chain. The presence of the electron-donating methylthio group is expected to stabilize the radical cation, thereby facilitating a higher rate of polymerization.[6] The acidic environment is crucial as it prevents the formation of undesirable, non-conductive pernigraniline and promotes the formation of the conductive emeraldine salt form of the polymer.[1]
Experimental Workflow for Chemical Oxidative Polymerization
Caption: Workflow for the chemical oxidative polymerization of 3-Fluoro-4-(methylthio)aniline.
Detailed Protocol: Chemical Oxidative Synthesis
Materials:
-
3-Fluoro-4-(methylthio)aniline (Monomer)
-
Ammonium persulfate (APS) (Oxidant)
-
Hydrochloric acid (HCl), 37%
-
Methanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of 3-fluoro-4-(methylthio)aniline in 1M HCl. A typical starting concentration would be 0.1 M. Place the beaker in an ice bath and stir until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate in 1M HCl. A monomer-to-oxidant molar ratio of 1:1.25 is a common starting point.[2] Ensure the oxidant is fully dissolved.
-
Polymerization Reaction: Slowly add the oxidant solution dropwise to the stirred monomer solution, which is kept at a temperature of 0-5 °C in the ice bath. A color change from a clear or pale-yellow solution to a dark green or black precipitate indicates the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 24 hours to ensure complete polymerization.
-
Isolation of the Polymer: After 24 hours, filter the precipitate using a Buchner funnel.
-
Washing and Purification: Wash the collected polymer powder extensively with 1M HCl to remove any unreacted monomer and oligomers. Subsequently, wash with methanol to remove the excess acid and other impurities. Continue washing until the filtrate becomes colorless.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for at least 24 hours or until a constant weight is achieved. The final product should be a dark green or black powder, which is the emeraldine salt form of poly(3-fluoro-4-(methylthio)aniline).
Expected Observations and Key Parameters
| Parameter | Recommended Range/Value | Rationale |
| Monomer Concentration | 0.1 - 0.5 M | Affects reaction rate and polymer morphology. |
| Oxidant/Monomer Ratio | 1:1 to 1:1.5 (molar) | A slight excess of oxidant ensures complete polymerization. |
| Reaction Temperature | 0 - 5 °C | Low temperatures favor the formation of a more regular polymer structure. |
| Acid Concentration | 1 M HCl | Provides the necessary acidic medium for the formation of the conductive emeraldine salt. |
| Reaction Time | 12 - 24 hours | Ensures high conversion of the monomer to polymer. |
PART 2: Electrochemical Polymerization
Electrochemical polymerization offers precise control over the polymer film thickness, morphology, and properties by manipulating the electrochemical parameters.[7] This method is particularly suitable for the fabrication of thin, uniform polymer films directly onto an electrode surface for applications in sensors and electronic devices.
Principles of Electropolymerization
In electrochemical polymerization, the monomer is oxidized at the surface of a working electrode by applying a potential.[7] The resulting radical cations then react with other monomers or oligomers at the electrode surface to form a polymer film. The process can be carried out either potentiostatically (at a constant potential) or potentiodynamically (by cycling the potential between two set limits). Cyclic voltammetry is a powerful technique for both the synthesis and in-situ characterization of the polymer film.
Experimental Workflow for Electrochemical Polymerization
Caption: Workflow for the electrochemical polymerization of 3-Fluoro-4-(methylthio)aniline.
Detailed Protocol: Electrochemical Synthesis
Materials and Equipment:
-
3-Fluoro-4-(methylthio)aniline (Monomer)
-
Sulfuric acid (H₂SO₄), 98%
-
Deionized water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or platinum)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Reference Electrode (e.g., Ag/AgCl)
-
Nitrogen gas for deaeration
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving 3-fluoro-4-(methylthio)aniline (e.g., 0.1 M) in an aqueous solution of 1 M H₂SO₄.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Deaeration: Deaerate the electrolyte by bubbling nitrogen gas through it for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electropolymerization: Perform the electrochemical polymerization using cyclic voltammetry. A typical potential window would be from -0.2 V to +1.2 V versus a Ag/AgCl reference electrode, at a scan rate of 50 mV/s.[7] The number of cycles will determine the thickness of the polymer film. An increase in the peak currents with each cycle indicates the successful deposition and growth of a conductive polymer film on the working electrode.
-
Post-Synthesis Treatment: After the desired number of cycles, carefully remove the working electrode from the cell.
-
Rinsing and Drying: Gently rinse the polymer-coated electrode with deionized water to remove any residual monomer and electrolyte. Dry the film under a gentle stream of nitrogen.
Expected Cyclic Voltammetry Profile and Key Parameters
During the potentiodynamic polymerization, the cyclic voltammogram is expected to show an increasing current in both the anodic and cathodic sweeps with each successive cycle. This is indicative of the deposition of an electroactive polymer film. The voltammogram of the final polymer film should exhibit characteristic redox peaks corresponding to the transitions between the different oxidation states of the polyaniline derivative (leucoemeraldine, emeraldine, and pernigraniline).
| Parameter | Recommended Range/Value | Rationale |
| Monomer Concentration | 0.05 - 0.2 M | Influences the rate of film growth and its morphology. |
| Supporting Electrolyte | 1 M H₂SO₄ or HCl | Provides ionic conductivity and the necessary acidic environment. |
| Potential Window | -0.2 V to +1.2 V (vs. Ag/AgCl) | Should encompass the oxidation potential of the monomer. |
| Scan Rate | 20 - 100 mV/s | Affects the morphology and quality of the deposited film. |
| Number of Cycles | 10 - 50 | Determines the thickness of the polymer film. |
PART 3: Characterization of Poly(3-fluoro-4-(methylthio)aniline)
A comprehensive characterization of the synthesized polymer is essential to understand its structure, morphology, and properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups and confirm the polymer structure. Expected peaks would include those for C-H stretching in the aromatic ring, C-N stretching, C=C stretching of the quinoid and benzenoid rings, and the C-F and C-S stretching vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the polymer. The spectrum of the emeraldine salt form is expected to show characteristic absorption bands corresponding to the π-π* transition of the benzenoid rings and the exciton absorption of the quinoid rings.
Morphological and Structural Analysis
-
Scanning Electron Microscopy (SEM): SEM is used to investigate the surface morphology of the polymer. The morphology can vary from granular to fibrillar depending on the synthesis conditions.
-
X-ray Diffraction (XRD): XRD analysis can reveal the degree of crystallinity of the polymer. Polyaniline and its derivatives are typically semi-crystalline.
Thermal and Electrical Properties
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. The presence of the C-F bond is expected to enhance the thermal stability compared to unsubstituted polyaniline.[4][5]
-
Four-Point Probe Method: This method is used to measure the electrical conductivity of the polymer film or a pressed pellet of the polymer powder.
Conclusion
The polymerization of 3-fluoro-4-(methylthio)aniline presents an exciting opportunity to develop novel conducting polymers with potentially enhanced properties. The protocols detailed in this guide, for both chemical and electrochemical synthesis, provide a solid foundation for researchers to explore the synthesis and characterization of poly(3-fluoro-4-(methylthio)aniline). The unique combination of fluoro and methylthio substituents holds promise for creating materials with improved processability, stability, and performance for a range of applications in materials science and beyond.
References
-
Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Polyaniline : Conducting polymer-Synthesis, properties and applications. (2020, November 25). YouTube. Retrieved from [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2015). ResearchGate. Retrieved from [Link]
-
Polyaniline Thin Film Prepared by Electrochemical Polymerization Method. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. (2015). Asian Journal of Chemistry. Retrieved from [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of aniline and thiophene and/or alkylthiophenes polymers. (2018). ResearchGate. Retrieved from [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2022). MDPI. Retrieved from [Link]
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Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of fluorine-substituted polyanilines. (2001). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2014). ResearchGate. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Protocol for the Large-Scale Synthesis of 3-Fluoro-4-(methylthio)aniline
Abstract & Introduction
3-Fluoro-4-(methylthio)aniline is a critical building block in the synthesis of numerous high-value compounds within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring a fluorine atom, an amine group, and a methylthio moiety, provides a versatile scaffold for developing complex molecular architectures. The presence of fluorine can significantly enhance metabolic stability and binding affinity, while the amine and methylthio groups offer reactive handles for further synthetic transformations.[1][2] This application note provides a detailed, two-step synthetic protocol optimized for large-scale production, focusing on process safety, scalability, and high-yield synthesis. The narrative emphasizes the rationale behind procedural choices, ensuring a thorough understanding for effective implementation in a laboratory or pilot plant setting.
Synthetic Strategy: Rationale and Design
The selected synthetic pathway is a robust two-step process designed for efficiency and scalability. It begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by a catalytic hydrogenation to yield the final product.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr). The synthesis commences with 3,4-difluoronitrobenzene. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. Sodium thiomethoxide (NaSMe) is used as the nucleophile to selectively displace the fluorine atom at the 4-position, which is more activated due to resonance stabilization of the Meisenheimer complex intermediate. This approach is analogous to other established industrial syntheses, such as the production of 3-fluoro-4-morpholinoaniline, a key intermediate for the antibiotic linezolid.[3][4] This reaction is chosen for its typically high yields and selectivity.
-
Step 2: Nitro Group Reduction. The resulting intermediate, 1-fluoro-2-nitro-4-(methylthio)benzene, is then reduced to the target aniline. For large-scale operations, catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[5] This method is preferred over metal/acid reductions (e.g., Fe/HCl or SnCl2) as it avoids the generation of large quantities of metallic waste, offering a greener and more cost-effective process with a simpler work-up procedure.[6]
The overall synthetic workflow is depicted below.
Figure 1: Overall workflow for the synthesis of 3-Fluoro-4-(methylthio)aniline.
Detailed Protocols and Methodologies
Part A: Synthesis of 1-Fluoro-2-nitro-4-(methylthio)benzene
Safety Overview: Sodium thiomethoxide is a highly toxic, flammable, and corrosive solid.[7][8] It reacts violently with water and acids. All manipulations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).[9][10] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, is mandatory.[8]
Materials & Equipment:
| Reagent/Equipment | Specification/Grade |
|---|---|
| 3,4-Difluoronitrobenzene | ≥99% Purity |
| Sodium Thiomethoxide | ≥95% Purity |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O |
| Jacketed Glass Reactor | 10 L, with overhead stirrer, thermocouple, N₂ inlet, and addition funnel |
| Chiller/Circulator | For reactor temperature control |
| Rotary Evaporator | |
Step-by-Step Protocol:
-
Reactor Setup: Assemble and dry the 10 L jacketed reactor. Ensure all joints are properly sealed. Purge the system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Charging: Charge the reactor with 3,4-difluoronitrobenzene (1.00 kg, 6.29 mol) and anhydrous N,N-dimethylformamide (DMF, 4.0 L).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the chiller/circulator.
-
Nucleophile Addition: In a separate flask under a nitrogen atmosphere, dissolve sodium thiomethoxide (462 g, 6.60 mol, 1.05 equiv.) in anhydrous DMF (1.0 L). Transfer this solution to the addition funnel.
-
Controlled Reaction: Add the sodium thiomethoxide solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to manage the reaction exotherm.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 5-10 °C. Monitor the consumption of 3,4-difluoronitrobenzene by HPLC or GC every 30 minutes. The reaction is considered complete when <1% of the starting material remains (typically 2-4 hours).
-
Quenching: Once complete, slowly pour the reaction mixture into a separate vessel containing ice-cold water (20 L) with vigorous stirring. This will precipitate the product.
-
Isolation and Washing: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water (3 x 2 L) until the filtrate is neutral.
-
Drying: Dry the yellow solid product under vacuum at 40-45 °C until a constant weight is achieved.
Part B: Synthesis of 3-Fluoro-4-(methylthio)aniline
Safety Overview: Catalytic hydrogenation with hydrogen gas presents a significant fire and explosion risk. Ensure the hydrogenation vessel is properly grounded to prevent static discharge.[9][11] The Palladium on carbon (Pd/C) catalyst can be pyrophoric upon exposure to air, especially when dry. Handle the catalyst wet and under an inert atmosphere whenever possible.
Materials & Equipment:
| Reagent/Equipment | Specification/Grade |
|---|---|
| 1-Fluoro-2-nitro-4-(methylthio)benzene | Product from Part A |
| Palladium on Carbon (Pd/C) | 10 wt. %, 50% wet |
| Methanol (MeOH) | ACS Grade |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) |
| Hydrogenation Reactor (Parr Shaker or equivalent) | Stainless steel, suitable pressure rating |
| Celite® | Filtration aid |
Step-by-Step Protocol:
-
Reactor Charging: To a suitable hydrogenation reactor, carefully add 10% Pd/C catalyst (50% wet, 50 g). Note: The wet catalyst should be handled as a slurry to minimize pyrophoric risk.
-
Substrate Addition: Add a solution of 1-fluoro-2-nitro-4-(methylthio)benzene (1.00 kg, 5.34 mol) dissolved in methanol (5.0 L).
-
System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen to 50 psi and then venting to atmospheric pressure. Repeat this cycle five times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 60 psi. Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction is exothermic; monitor the temperature and pressure. Hydrogen uptake should be observed on the pressure gauge.
-
Reaction Monitoring (Self-Validation): Continue the reaction until hydrogen uptake ceases (typically 4-6 hours). Confirm the complete reduction of the nitro group by HPLC or TLC, ensuring the absence of the starting material and any hydroxylamine intermediates.
-
Post-Reaction Purge: Once complete, vent the excess hydrogen and purge the reactor with nitrogen (5 cycles) to ensure a safe, inert atmosphere.
-
Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: Do not allow the filter cake to dry out. Immediately after filtration, quench the filter cake with water to prevent ignition.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Purification: The resulting crude oil can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product as a crystalline solid or pale oil.[12]
Data Summary and Expected Results
The following table summarizes the expected outcomes for this large-scale synthesis based on a 1.00 kg starting material batch size for each step.
| Parameter | Step 1: SNAr | Step 2: Hydrogenation |
| Starting Material | 3,4-Difluoronitrobenzene (1.00 kg) | 1-Fluoro-2-nitro-4-(methylthio)benzene (1.00 kg) |
| Reaction Time | 4-6 hours | 4-6 hours |
| Temperature | 0-10 °C | 20-25 °C |
| Pressure | Atmospheric | 60 psi (H₂) |
| Typical Yield | 90-95% | 92-97% |
| Product Purity (Crude) | >98% (by GC/HPLC) | >97% (by GC/HPLC) |
| Final Purity (Post-Purification) | N/A | >99.5% (by GC/HPLC) |
Conclusion
This application note details a validated and scalable two-step synthesis for 3-Fluoro-4-(methylthio)aniline. By employing a strategic SNAr reaction followed by a clean and efficient catalytic hydrogenation, this protocol provides a high-yielding and robust pathway suitable for industrial production. The emphasis on process control, in-situ reaction monitoring, and adherence to strict safety protocols ensures the reliable and safe manufacturing of this valuable chemical intermediate.
References
-
Scribd. Safety Data Sheet - EN - (77969456) SODIUM THIOMETHOXIDE (SODIUM METHYL MERCAPTIDE) (5188-07-8). Available at: [Link]
-
ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]
-
Lead Sciences. 3-Fluoro-4-(methylthio)aniline. Available at: [Link]
- Google Patents. (2009). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
Sources
- 1. Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8 [smolecule.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. lgcstandards.com [lgcstandards.com]
- 10. Sodium thiomethoxide(5188-07-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 3-Fluoro-4-(methylthio)aniline - Lead Sciences [lead-sciences.com]
Application Notes and Protocols for 3-Fluoro-4-(methylthio)aniline as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-Fluoro-4-(methylthio)aniline in Heterocyclic Chemistry
3-Fluoro-4-(methylthio)aniline is a strategically substituted aromatic amine that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a fluorine atom and a methylthio group, imparts distinct electronic and steric properties that can be leveraged to fine-tune the biological activity, metabolic stability, and pharmacokinetic profile of the resulting heterocyclic scaffolds. The fluorine atom, a bioisostere of a hydrogen atom, can enhance binding affinity to target proteins and improve metabolic stability by blocking sites of oxidative metabolism. The methylthio group, a versatile functional handle, can participate in various chemical transformations and also influence the electronic nature of the aromatic ring.
This technical guide provides in-depth application notes and detailed experimental protocols for the utilization of 3-Fluoro-4-(methylthio)aniline in the synthesis of three key classes of heterocyclic compounds: benzothiazoles, quinolines, and phenothiazines. The protocols are based on established synthetic methodologies, adapted to the specific reactivity of this unique building block.
I. Synthesis of 6-Fluoro-7-(methylthio)benzothiazoles
Benzothiazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The synthesis of 2-aminobenzothiazoles from anilines is a well-established transformation that can be effectively applied to 3-Fluoro-4-(methylthio)aniline.
Synthetic Strategy: Electrophilic Cyclization
The synthesis of 2-amino-6-fluoro-7-(methylthio)benzothiazole from 3-Fluoro-4-(methylthio)aniline typically proceeds via an electrophilic cyclization reaction. The aniline is first reacted with a thiocyanate salt in the presence of a halogen, which generates an in situ electrophilic thiocyanating agent. The resulting thiourea derivative then undergoes intramolecular electrophilic aromatic substitution to form the benzothiazole ring. The position of cyclization is directed by the activating effect of the amino group and influenced by the electronic properties of the fluoro and methylthio substituents.
Experimental Protocol: Synthesis of 2-Amino-6-fluoro-7-(methylthio)benzothiazole
Materials:
-
3-Fluoro-4-(methylthio)aniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
-
Ethanol
-
Benzene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Fluoro-4-(methylthio)aniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).
-
Cool the mixture in an ice bath to below room temperature.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (60 mL) from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Allow the mixture to stand overnight. An orange precipitate should form.
-
Add water (60 mL) to the reaction mixture and heat the slurry to 85 °C, then filter while hot.
-
Cool the filtrate and neutralize with a concentrated ammonia solution to a pH of approximately 6.0.
-
Collect the resulting yellow precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a mixture of benzene and ethanol (1:1) to yield pure 2-amino-6-fluoro-7-(methylthio)benzothiazole.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |
| 3-Fluoro-4-(methylthio)aniline | 157.21 | 0.1 | 1.0 |
| Potassium thiocyanate | 97.18 | 0.2 | 2.0 |
| Bromine | 159.81 | 0.1 | 1.0 |
| Expected Product | 2-Amino-6-fluoro-7-(methylthio)benzothiazole |
Causality Behind Experimental Choices:
-
The use of glacial acetic acid as a solvent provides a protic medium that facilitates the reaction.
-
The slow addition of bromine at low temperature helps to control the exothermic reaction and prevent the formation of side products.
-
Neutralization with ammonia precipitates the desired product, which is basic in nature.
-
Recrystallization is a standard purification technique to obtain a highly pure product.
Visualization of the Synthetic Workflow:
Application Note & Protocols for the Analytical Characterization of 3-Fluoro-4-(methylthio)aniline
**Abstract
This document provides a comprehensive technical guide for the analytical characterization of 3-Fluoro-4-(methylthio)aniline (CAS No. 20901-69-3), a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this guide details protocols for identity, purity, and quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are built upon established principles for the analysis of substituted anilines, providing researchers and scientists with validated starting points for method development and routine analysis.
Introduction: The Analytical Imperative
3-Fluoro-4-(methylthio)aniline is a substituted aniline derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom and a methylthio group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents.
The purity and identity of such intermediates are paramount, as impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, well-characterized analytical standards and validated analytical methods are not merely a regulatory requirement but a foundational pillar of scientific integrity in drug development. This guide explains the causality behind the chosen analytical strategies, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.
Compound Profile & Physicochemical Properties
A thorough understanding of the analyte's properties is essential for method development. For instance, its molecular weight dictates mass spectrometry parameters, while its polarity informs the choice of chromatographic conditions.
| Property | Value | Source |
| CAS Number | 20901-69-3 | [1] |
| Molecular Formula | C₇H₈FNS | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Purity (Typical) | ≥97% | [1][2] |
| Appearance | Varies; often a liquid or low-melting solid | |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Safety & Handling: A Precautionary Approach
Substituted anilines as a class of compounds require careful handling. While a specific, comprehensive toxicology report for 3-Fluoro-4-(methylthio)aniline is not widely published, data from analogous compounds like 3-fluoroaniline and other halogenated anilines provide a strong basis for establishing safe laboratory practices.[3][4]
Hazard Profile (Inferred):
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[3][5]
-
Irritation: Causes skin irritation and serious eye damage/irritation.[4][5]
-
Respiratory: May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[4]
-
Spill & Disposal: Contain spills with an inert absorbent material. Dispose of waste in accordance with local, state, and federal regulations, typically via incineration by a licensed professional waste disposal service.[3][5]
Preparation of Analytical Standards
The accuracy of any quantitative analysis is contingent upon the quality of the reference standard. This protocol outlines the preparation of a stock and working standards.
Protocol 4.1: Standard Preparation
-
Material Acquisition: Procure 3-Fluoro-4-(methylthio)aniline from a reputable supplier (e.g., BLDpharm, Sigma-Aldrich) with a Certificate of Analysis (CoA) stating its purity.[1]
-
Stock Standard Preparation (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL Class A volumetric flask.
-
Record the weight to the nearest 0.01 mg.
-
Dissolve the compound in HPLC-grade acetonitrile or methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the same solvent.
-
Stopper and invert the flask 15-20 times to ensure homogeneity.
-
-
Working Standard Preparation (e.g., 0.1 mg/mL):
-
Pipette 1.0 mL of the 1.0 mg/mL stock standard into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase to be used in the analysis (for HPLC) or the sample solvent (for GC). This practice, known as solvent matching, is crucial to prevent peak distortion.[6]
-
-
Storage: Store all standard solutions in amber vials at 2-8°C to minimize degradation. Stability should be established, but a 24-hour stability at room temperature is a reasonable starting point.[7]
High-Performance Liquid Chromatography (HPLC-UV) Method
Reversed-phase HPLC is the workhorse method for purity assessment of non-volatile organic molecules like substituted anilines. The causality for this choice lies in the compound's moderate polarity, which allows for good retention and separation on a non-polar stationary phase like C18.
Rationale for Method Design
-
Column: A C18 stationary phase is selected for its hydrophobic character, which effectively retains the aromatic aniline structure.
-
Mobile Phase: An acetonitrile/water gradient is used to elute the analyte and any potential impurities with varying polarities. A small amount of acid (formic or acetic) is added to the mobile phase to suppress the ionization of free silanol groups on the silica backbone of the column and to ensure the aniline nitrogen is consistently protonated, leading to sharp, symmetrical peaks.[6]
-
Detector: UV detection is chosen due to the strong chromophore of the aniline ring system. A wavelength of 254 nm is a common starting point for aromatic compounds.
Proposed HPLC Protocol
Caption: HPLC analysis workflow for 3-Fluoro-4-(methylthio)aniline.
Table 5.1: HPLC Instrument Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 150 x 4.6 mm, 3-5 µm (e.g., Phenomenex Gemini-NX C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 2 min; return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm |
Expected Results & Interpretation
The primary peak in the chromatogram should correspond to 3-Fluoro-4-(methylthio)aniline. Purity can be calculated using the area percent method. Identification is confirmed by comparing the retention time of the main peak in the sample to that of the certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both chromatographic separation and structural information from mass fragmentation. It is an excellent confirmatory method for identity and for detecting volatile impurities.
Rationale for Method Design
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5, SE-54) is chosen. This is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile organic compounds, including anilines.[8][9]
-
Injection: A splitless injection is often used for trace analysis to ensure maximum transfer of the analyte onto the column.
-
Derivatization (Optional): Aniline compounds can sometimes exhibit peak tailing on GC columns due to the interaction of the primary amine with active sites on the column. Derivatizing the amine with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and thermal stability.[10]
-
Detector: A mass spectrometer provides definitive identification through the molecular ion and characteristic fragmentation patterns.
Proposed GC-MS Protocol
Caption: GC-MS analysis workflow for 3-Fluoro-4-(methylthio)aniline.
Table 6.1: GC-MS Instrument Conditions
| Parameter | Recommended Setting |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | Initial 100°C, hold 2 min; ramp at 10°C/min to 280°C, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Expected Results & Interpretation
The mass spectrum of 3-Fluoro-4-(methylthio)aniline is expected to show a molecular ion (M⁺) peak at m/z 157. The fragmentation pattern will be characteristic of the structure, likely involving losses of CH₃, SCH₃, and other fragments. The presence of sulfur isotopes (³²S, ³³S, ³⁴S) will result in a characteristic M+1 and M+2 pattern, which can aid in confirmation. Identity is confirmed by matching both the retention time and the mass spectrum against a prepared standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for unambiguous structural elucidation and confirmation. Both ¹H and ¹³C NMR should be performed on the reference standard and can be used to identify key structural features in synthesized batches.
Rationale and Expected Spectra
-
¹H NMR: The proton spectrum will provide information on the number and connectivity of hydrogen atoms. Key expected signals include:
-
A singlet for the methylthio (-SCH₃) protons around δ 2.4-2.5 ppm.
-
A broad singlet for the amine (-NH₂) protons.
-
A complex multiplet pattern for the three aromatic protons, with splitting influenced by both neighboring protons and the fluorine atom (H-F coupling).
-
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to fluorine and sulfur will have characteristic chemical shifts.
-
¹⁹F NMR: This can be a simple and powerful tool to confirm the presence of the fluorine atom, typically showing a single resonance.
Proposed NMR Protocol
Protocol 7.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H, ¹³C{¹H}, and optionally ¹⁹F spectra.
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Interpretation: Compare the acquired spectra to the expected chemical shifts, integration values, and coupling patterns to confirm the structure of 3-Fluoro-4-(methylthio)aniline.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive analytical characterization of 3-Fluoro-4-(methylthio)aniline. By integrating chromatographic (HPLC, GC-MS) and spectroscopic (NMR) techniques, researchers, scientists, and drug development professionals can confidently establish the identity, purity, and quality of this critical pharmaceutical intermediate. These methods serve as validated starting points that can be further optimized and adapted for specific matrices and regulatory requirements, ensuring the integrity of the data generated throughout the drug development lifecycle.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 163198064, 3-Fluoro-4-methoxy-2-(methylthio)aniline. Available at: [Link]
-
Lead Sciences. 3-Fluoro-4-(methylthio)aniline. Available at: [Link]
-
Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3,4-Difluoroaniline. Available at: [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
- Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
-
Supporting Information for Visible Light Photocatalytic Synthesis of Benzothiophenes. Royal Society of Chemistry. Available at: [Link]
- Jones, K., et al. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
-
Ozturk, E., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. Available at: [Link]
-
Agilent Technologies. Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Available at: [Link]
Sources
- 1. 3-Fluoro-4-(methylthio)aniline - Lead Sciences [lead-sciences.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-(methylthio)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3-Fluoro-4-(methylthio)aniline.
Q1: Why is my yield of 3-Fluoro-4-(methylthio)aniline consistently low?
Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and solutions, depending on your chosen synthetic route.
Route 1: Reduction of 3-Fluoro-4-(methylthio)nitrobenzene
This is a common and effective route. However, incomplete reduction or side reactions can significantly lower your yield.
-
Potential Cause: Inactive or Poisoned Catalyst.
-
Explanation: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is a popular method for reducing the nitro group. The catalyst's activity is crucial for a successful reaction. It can be poisoned by impurities in the starting material or solvents, such as sulfur compounds.
-
Solutions:
-
Ensure you are using a fresh, high-quality catalyst.
-
Increase the catalyst loading incrementally.
-
Thoroughly purify your starting materials and solvents to remove potential catalyst poisons.[1]
-
-
-
Potential Cause: Incomplete Reduction.
-
Explanation: The reduction of a nitro group to an amine proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction does not go to completion, these intermediates can persist and may lead to the formation of azoxy, azo, and hydrazo byproducts, reducing the yield of the desired aniline.[1][2]
-
Solutions:
-
-
Potential Cause: Suboptimal Reaction Temperature.
-
Explanation: The reaction temperature is a critical parameter. If it's too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote side reactions.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress and byproduct formation.[1]
-
Route 2: Diazotization of an Aniline Precursor followed by Nucleophilic Substitution
This route involves converting an amino group to a diazonium salt, which is then displaced by a methylthio group.
-
Potential Cause: Decomposition of the Diazonium Salt.
-
Explanation: Diazonium salts are often unstable, especially at elevated temperatures. Decomposition can lead to a variety of unwanted byproducts.
-
Solution: Maintain a low reaction temperature (typically 0-5°C) during the diazotization step.
-
-
Potential Cause: Inefficient Nucleophilic Displacement.
-
Explanation: The efficiency of the displacement of the diazonium group by the methylthiolate can be influenced by the reaction conditions.
-
Solution:
-
Use a suitable source of the methylthio group, such as sodium thiomethoxide.
-
Consider the use of a copper catalyst to facilitate the substitution, as in a Sandmeyer-type reaction.
-
-
Q2: My final product is impure. What are the likely byproducts and how can I minimize their formation?
Impurity profiles can offer significant clues about what's going wrong in your reaction.
-
Common Byproduct: Over-reduction Products (Dehalogenation).
-
Explanation: In catalytic hydrogenation, the fluorine atom can sometimes be replaced by a hydrogen atom, leading to the formation of 4-(methylthio)aniline.
-
Minimization Strategies:
-
Use a more selective catalyst or add a catalyst modifier.
-
Lower the reaction temperature and hydrogen pressure.[1]
-
Reduce the overall reaction time.
-
-
-
Common Byproduct: Dimerization or Polymerization Products.
-
Explanation: Under certain conditions, especially if the reaction is not properly controlled, aniline products can undergo oxidative coupling to form colored impurities.
-
Minimization Strategies:
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purify the final product promptly after the reaction is complete.
-
-
Q3: I'm having difficulty with the workup and purification. What are the best practices?
A successful reaction can be undermined by a poor workup and purification strategy.
-
Issue: Product Loss During Extraction.
-
Explanation: 3-Fluoro-4-(methylthio)aniline is an amine and will be protonated in acidic conditions, making it water-soluble.
-
Solution: During aqueous workup, ensure the pH of the solution is basic (pH > 8) before extracting with an organic solvent. This will ensure the aniline is in its free base form and has higher solubility in the organic layer. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane to maximize recovery.[1]
-
-
Issue: Difficulty with Crystallization/Distillation.
-
Explanation: The choice of solvent for recrystallization is crucial. For distillation, achieving a good vacuum is key.
-
Solution:
-
Recrystallization: Screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common choices include heptane/ethyl acetate or toluene.
-
Vacuum Distillation: This is an effective method for purifying liquid anilines. Ensure your vacuum pump is in good working order and that all connections are secure to achieve the necessary low pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3-Fluoro-4-(methylthio)aniline?
The most common precursor is 3-fluoro-4-nitrotoluene , which can then be reduced to the corresponding aniline. Another viable starting material is 1,2-difluoro-4-nitrobenzene , which can undergo nucleophilic aromatic substitution with a methylthio source, followed by reduction of the nitro group.[3]
Q2: What is a typical experimental protocol for the reduction of 3-Fluoro-4-(methylthio)nitrobenzene?
Here is a general procedure for catalytic hydrogenation:
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: In a suitable hydrogenation reactor, add 3-Fluoro-4-(methylthio)nitrobenzene and a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C). The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Inerting: Seal the reactor and purge the system three times with nitrogen gas to remove any air.
-
Hydrogenation: Purge the reactor three times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 50-60°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Q3: How can I monitor the progress of my reaction effectively?
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the disappearance of the starting material and the appearance of the product. A common eluent system is a mixture of heptane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress and can also be used to detect the formation of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying the product and any volatile byproducts.
Q4: What are the key safety precautions when working with the reagents involved in this synthesis?
-
3-Fluoro-4-(methylthio)aniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Catalysts (Pd/C, Pt/C): These catalysts are flammable, especially when dry and in the presence of organic solvents. Handle them with care and avoid ignition sources.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure your hydrogenation equipment is properly maintained and operated by trained personnel.
Visualizing the Workflow
To aid in understanding the key decision-making process during troubleshooting, the following diagram illustrates a logical flow for addressing low yield issues.
Caption: Troubleshooting workflow for low yield.
Data Summary
The following table summarizes key parameters for the catalytic hydrogenation route.
| Parameter | Recommended Range | Potential Issues if Deviated |
| Catalyst Loading (Pd/C) | 1-5 mol% | Too Low: Incomplete reaction. Too High: Increased cost, potential for side reactions. |
| Hydrogen Pressure | 30-100 psi | Too Low: Slow or incomplete reaction. Too High: Safety hazard, potential for dehalogenation. |
| Temperature | 40-80 °C | Too Low: Slow reaction rate. Too High: Increased byproduct formation. |
| Reaction Time | 2-8 hours | Too Short: Incomplete reaction. Too Long: Potential for byproduct formation. |
References
-
Lead Sciences. 3-Fluoro-4-(methylthio)aniline. Retrieved from [Link]
-
ResearchGate. (2022, October). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
- Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
-
ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]
- Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
-
ScholarWorks @ UTRGV. (2021, October 26). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. Retrieved from [Link]
- Google Patents. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
-
PubChem. (2026, January 3). 3-Fluoro-4-methoxy-2-(methylthio)aniline | C8H10FNOS | CID 163198064. Retrieved from [Link]
-
PubMed Central. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Retrieved from [Link]
-
Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 3-Fluoro-4-(methylthio)aniline
Welcome to the Technical Support Center for the purification of 3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude 3-Fluoro-4-(methylthio)aniline, offering step-by-step solutions and explanations of the underlying chemical principles.
Issue 1: My crude 3-Fluoro-4-(methylthio)aniline is a dark, discolored oil or solid. How can I remove the colored impurities?
Discoloration in crude aromatic amines is a frequent issue, often arising from oxidation or the presence of polymeric byproducts formed during synthesis or storage.[3][4] Here are several effective strategies to decolorize your product:
Method 1A: Activated Charcoal Treatment
This is a primary and highly effective method for removing colored impurities.
Causality: Activated charcoal possesses a high surface area and porosity, allowing it to adsorb large, colored organic molecules and polar impurities.
Protocol:
-
Dissolution: Dissolve the crude 3-Fluoro-4-(methylthio)aniline in a suitable hot solvent. The choice of solvent is critical; it should readily dissolve the aniline at elevated temperatures but have lower solubility at room temperature or below to allow for subsequent recrystallization.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% by weight of the crude product) to the hot solution.
-
Heating: Gently heat the mixture for a short period (10-15 minutes) to facilitate the adsorption of impurities by the charcoal.
-
Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated charcoal. This step must be performed quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified 3-Fluoro-4-(methylthio)aniline.
Method 1B: Column Chromatography
For more challenging separations, column chromatography offers a high degree of purification.
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[5] Colored impurities, often being more polar, will adhere more strongly to the silica gel, allowing the less polar desired product to elute first.
Protocol:
-
Column Packing: Prepare a silica gel column using a suitable non-polar eluent system, such as a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure, colorless product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Fluoro-4-(methylthio)aniline.
Issue 2: After purification, the purity of my 3-Fluoro-4-(methylthio)aniline is still low. What are the likely impurities and how can I remove them?
Low purity can result from the presence of starting materials, regioisomers, or byproducts from the synthesis.
Common Impurities and Removal Strategies
| Impurity Type | Identification | Recommended Purification Technique |
| Unreacted Starting Materials | Can be identified by comparing with authentic standards using HPLC or GC-MS. | Column chromatography is generally effective. |
| Regioisomers | May have similar properties, making separation difficult. Can be distinguished by NMR spectroscopy. | Fractional distillation under reduced pressure if boiling points differ sufficiently. High-performance column chromatography with an optimized eluent system is often necessary. |
| Oxidation Products | Often colored and more polar. | Activated charcoal treatment followed by recrystallization.[6] |
| Residual Solvents | Can be detected by GC-MS or ¹H NMR. | Drying under high vacuum, possibly with gentle heating. |
Issue 3: I am experiencing poor yield during the recrystallization of 3-Fluoro-4-(methylthio)aniline.
Poor yield is a common problem in recrystallization and can be addressed by optimizing the procedure.
Troubleshooting Poor Recrystallization Yield
| Observation | Probable Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by evaporating some of the solvent and allow it to cool again.[7] Induce crystallization by scratching the inside of the flask or adding a seed crystal.[7] |
| Oily product separates out. | The boiling point of the solvent is higher than the melting point of the solute, or the solute is impure. | Use a lower-boiling point solvent. Ensure the starting material is not grossly impure before attempting recrystallization. |
| Crystals form too quickly, trapping impurities. | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 3-Fluoro-4-(methylthio)aniline?
-
Molecular Formula: C₇H₈FNS[1]
-
Molecular Weight: 157.21 g/mol [2]
-
Purity: Commercially available with purities of 97% or higher.[1][2]
-
Storage: Should be kept in a dark place under an inert atmosphere at room temperature.[1][2][8][9]
Q2: What are the primary safety concerns when handling 3-Fluoro-4-(methylthio)aniline?
Aromatic amines, as a class, can be toxic and are often readily absorbed through the skin.[10][11] It is crucial to handle 3-Fluoro-4-(methylthio)aniline with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][14]
-
Handling: Avoid contact with skin and eyes.[12] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][15][16] Containers should be tightly sealed.[12][14]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[10][15]
Q3: What analytical techniques are best for assessing the purity of 3-Fluoro-4-(methylthio)aniline?
A combination of techniques is often employed for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating non-volatile impurities and quantifying the purity of the main component.[17]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities and can be coupled with mass spectrometry (GC-MS) for definitive identification.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities, including isomers.[17] ¹H, ¹³C, and ¹⁹F NMR would all be valuable for this compound.
Q4: Can I use distillation to purify crude 3-Fluoro-4-(methylthio)aniline?
Yes, vacuum distillation can be an effective method, particularly for separating the desired product from non-volatile or polymeric impurities.[19]
Considerations for Vacuum Distillation:
-
Reduced Pressure: Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition of the aniline.[19]
-
Boiling Point: The boiling point will depend on the applied vacuum.
-
Fractional Distillation: If separating from impurities with close boiling points, a fractional distillation setup with a packed column may be necessary.
Section 3: Experimental Workflows
Workflow for Purification by Recrystallization```dot
Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the appropriate purification method.
References
-
PubChem. (n.d.). 3-Fluoro-4-methoxy-2-(methylthio)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline? Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-(Methylthio)aniline. Retrieved from [Link]
-
ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]
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- 8. 2-Fluoro-4-(methylthio)aniline | 76180-33-1 [sigmaaldrich.com]
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Technical Support Center: Synthesis of 3-Fluoro-4-(methylthio)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your synthesis and analysis of 3-Fluoro-4-(methylthio)aniline.
Question 1: My reaction of 3,4-difluoronitrobenzene with sodium thiomethoxide is showing multiple product spots on TLC/peaks in LC-MS, in addition to my desired 3-fluoro-4-(methylthio)nitrobenzene. What are these unexpected products?
Answer:
This is a common observation in nucleophilic aromatic substitution (SNAr) reactions on difluorinated aromatic rings. The primary cause is the formation of positional isomers. While the fluorine atom at the 4-position is more activated towards nucleophilic attack due to the para-nitro group, substitution at the 3-position can also occur, leading to the formation of 4-fluoro-3-(methylthio)nitrobenzene .
Additionally, if an excess of sodium thiomethoxide is used or if the reaction temperature is too high, a second substitution can occur, leading to the formation of 3,4-bis(methylthio)nitrobenzene .
Here is a summary of the likely impurities from this step:
| Impurity | Structure | Molar Mass ( g/mol ) | Common Analytical Observations |
| Desired Product: 3-Fluoro-4-(methylthio)nitrobenzene | C₇H₆FNO₂S | 187.19 | The major product peak. |
| Positional Isomer: 4-Fluoro-3-(methylthio)nitrobenzene | C₇H₆FNO₂S | 187.19 | Will have a similar mass spectrum to the desired product but a different retention time in HPLC and distinct NMR shifts. |
| Disubstitution Product: 3,4-Bis(methylthio)nitrobenzene | C₈H₉NO₂S₂ | 215.29 | A higher molecular weight peak in the mass spectrum. |
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of sodium thiomethoxide to ensure complete consumption of the starting material without promoting disubstitution.
-
Temperature Control: Maintain a low to moderate reaction temperature to favor the more kinetically controlled formation of the desired product.
-
Purification: Careful column chromatography can usually separate these isomers, although it may be challenging due to their similar polarities.
Question 2: After the reduction of 3-fluoro-4-(methylthio)nitrobenzene, my final product, 3-Fluoro-4-(methylthio)aniline, is impure. What are the likely impurities from this reduction step?
Answer:
The reduction of the nitro group to an amine can lead to several impurities, primarily from incomplete reaction or side reactions. The most common impurities include:
-
Unreacted Starting Material: Residual 3-fluoro-4-(methylthio)nitrobenzene will be present if the reduction is incomplete.
-
Intermediates of Reduction: Depending on the reducing agent and conditions, intermediates such as the corresponding nitroso and hydroxylamine derivatives can be present in trace amounts. These are often reactive and may not be easily isolated but can contribute to discoloration and further side reactions.
-
Azoxy and Azo Compounds: Over-reduction or side reactions, particularly with certain metal-based reducing agents, can lead to the formation of dimeric impurities like azoxy and azo compounds.[1]
Troubleshooting the Reduction:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C) is generally a clean method for nitro group reduction.[2] Metal/acid reductions (e.g., Fe/HCl) are also effective but can sometimes lead to more dimeric byproducts.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction until the starting material is completely consumed.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove inorganic salts and any remaining acidic or basic reagents.
Question 3: My purified 3-Fluoro-4-(methylthio)aniline is initially a pale-yellow oil/solid but darkens over time. Why is this happening and how can I prevent it?
Answer:
Anilines, in general, are susceptible to oxidation, and this is exacerbated by the presence of the electron-donating methylthio group.[3] Exposure to air and light can lead to the formation of colored oxidation products, including quinone-like structures and polymeric materials.
Prevention of Degradation:
-
Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Use amber vials or wrap the container in aluminum foil to protect it from light.
-
Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) will significantly slow down the degradation process.
Frequently Asked Questions (FAQs)
What is the most plausible synthetic route for 3-Fluoro-4-(methylthio)aniline?
A common and efficient synthetic route starts from 3,4-difluoronitrobenzene. This two-step process involves:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,4-difluoronitrobenzene with a sulfur nucleophile, typically sodium thiomethoxide (NaSMe), to selectively displace the fluorine at the 4-position.[4]
-
Reduction of the Nitro Group: The resulting 3-fluoro-4-(methylthio)nitrobenzene is then reduced to the corresponding aniline. Common methods for this reduction include catalytic hydrogenation or using a metal in an acidic medium.[2]
What are the key analytical techniques for monitoring the synthesis and purity of 3-Fluoro-4-(methylthio)aniline?
A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and final product characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point. For sulfur-containing compounds, a biphenyl phase column can sometimes offer better retention and selectivity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and byproducts. It provides both retention time data and mass spectral information for structural elucidation.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the desired product and identifying impurities. ¹⁹F NMR is particularly useful for fluorinated compounds as it has a wide chemical shift range and high sensitivity, allowing for the detection of even minor fluoro-containing impurities.[9][10][11][12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of components in a mixture and their subsequent identification by mass. It is invaluable for identifying unknown peaks in an HPLC chromatogram.
How can I effectively purify the final product?
The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: For small-scale purifications, silica gel column chromatography is often effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be a highly effective method for removing non-volatile impurities and some closely related isomers.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile or a mixture of acetonitrile and water.
Protocol 2: GC-MS Method for Impurity Profiling
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
References
- Benchchem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Benchchem.
- ResearchGate. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- Mishra, et al. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
- ResearchGate. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- Novak, et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. ACD/Labs.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting. Thermo Fisher Scientific - US.
- LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
- ChemicalBook. (n.d.). 4-Fluoroaniline synthesis. ChemicalBook.
- University of California, San Diego. (n.d.). Fluorine NMR.
- J-STAGE. (n.d.).
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- MDPI. (n.d.).
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- National Center for Biotechnology Information. (n.d.).
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(Methylthio)aniline 97 2987-53-3. Sigma-Aldrich.
- PrepChem.com. (n.d.). Synthesis of a. 3,4-Difluoronitrobenzene.
- PubMed. (2004). [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS].
- Bentham Science. (n.d.).
- PubChem. (n.d.). 2-(Methylthio)aniline.
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
- DSpace@MIT. (n.d.).
- University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- LookChem. (n.d.). Cas 5188-07-8,Sodium thiomethoxide.
- Benchchem. (2025).
- MDPI. (2022).
- ResearchGate. (2025). Oxidation of aniline and some para-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study.
- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
Sources
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Technical Support Center: Optimizing Coupling Reactions for 3-Fluoro-4-(methylthio)aniline
Welcome to the technical support center for optimizing coupling reactions involving 3-fluoro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis.
Introduction
3-Fluoro-4-(methylthio)aniline is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom, a methylthio group, and an amino group provides a unique combination of electronic and steric properties that can be both advantageous for the final product and challenging during synthesis. This guide will focus primarily on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are essential for forming C-N bonds.[1][2]
The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the aniline, while the sulfur atom in the methylthio group has the potential to interact with and deactivate the palladium catalyst.[3][4] Therefore, careful optimization of reaction conditions is crucial for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of coupling reaction for 3-fluoro-4-(methylthio)aniline?
A1: The most common and versatile method for forming a C-N bond with an aniline derivative like 3-fluoro-4-(methylthio)aniline is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of an aryl-amine bond between the aniline and an aryl halide (or pseudohalide).
Q2: How do the substituents on 3-fluoro-4-(methylthio)aniline affect its reactivity?
A2: The substituents have distinct effects:
-
3-Fluoro group: This electron-withdrawing group decreases the electron density on the aniline nitrogen, making it less nucleophilic. This can slow down the rate of reaction compared to unsubstituted aniline.
-
4-Methylthio group: The sulfur atom in the methylthio group is a potential ligand for the palladium catalyst. This can lead to catalyst inhibition or deactivation, reducing the reaction efficiency. Careful selection of the palladium precursor and ligand is necessary to mitigate this effect.[3][4]
Q3: Which palladium catalyst and ligand system is recommended for this type of coupling?
A3: For electron-deficient anilines and substrates with potentially coordinating groups, a robust catalyst system is required. Highly active catalysts are often generated from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.[2][5][6]
| Ligand Generation | Recommended Ligands | Rationale |
| Second Generation | XPhos, SPhos | Offer good stability and activity for a broad range of substrates. |
| Third Generation | RuPhos, BrettPhos | Often provide higher turnover numbers and are effective for challenging substrates.[5] |
The choice of ligand is critical and often requires screening to find the optimal one for a specific substrate combination.
Q4: What is the role of the base in the Buchwald-Hartwig amination, and which one should I choose?
A4: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the aniline to form the active nucleophile. For anilines, a strong, non-nucleophilic base is typically used.
| Base | Strength | Common Usage | Considerations |
| Sodium tert-butoxide (NaOtBu) | Strong | Widely used and effective for many aniline couplings. | Can be sensitive to moisture. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | A good alternative, especially for less reactive anilines. | Can be more expensive. |
| Potassium phosphate (K₃PO₄) | Moderate | A milder base, sometimes used with more sensitive substrates. | May require higher temperatures or longer reaction times. |
For 3-fluoro-4-(methylthio)aniline, starting with a strong base like NaOtBu is a good first choice.
Q5: What are the best solvents for this reaction?
A5: Anhydrous, aprotic solvents are essential for Buchwald-Hartwig aminations to prevent catalyst deactivation. Common choices include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene and dioxane are often preferred for their higher boiling points, allowing for a wider range of reaction temperatures.
Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Recommended Action |
| Catalyst Deactivation | The methylthio group may be poisoning the palladium catalyst. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (argon or nitrogen). |
| Insufficiently Active Catalyst | The chosen ligand may not be optimal. Screen a panel of bulky phosphine ligands such as XPhos, RuPhos, or BrettPhos.[5] Consider using a pre-catalyst for more reliable activation. |
| Weak Base | The base may not be strong enough to deprotonate the electron-deficient aniline. Switch to a stronger base like NaOtBu or LHMDS. |
| Low Reaction Temperature | The reaction may require more thermal energy. Increase the temperature, ensuring it is within the stability range of your reactants and solvent. |
Issue: Formation of Side Products
| Possible Cause | Recommended Action |
| Hydrodehalogenation of the Aryl Halide | This can occur if the catalytic cycle is interrupted. Ensure a sufficient concentration of the aniline nucleophile. A more robust ligand may also suppress this side reaction. |
| Homocoupling of the Aryl Halide | This is often a sign of poor catalyst performance. Re-evaluate the catalyst system and ensure strictly anaerobic conditions. |
| Oxidation of the Methylthio Group | While less common under anaerobic conditions, it's a possibility. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of 3-Fluoro-4-(methylthio)aniline
This protocol provides a general starting point and may require optimization for specific aryl halides.
Materials:
-
3-Fluoro-4-(methylthio)aniline (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene (to make a 0.1 M solution with respect to the aryl halide)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon), add the aryl halide, 3-fluoro-4-(methylthio)aniline, Pd(OAc)₂, RuPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, which is crucial for understanding the role of each component in the reaction.
Caption: Buchwald-Hartwig Catalytic Cycle
References
-
Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Retrieved from [Link]
-
Beak, P., Zajdel, W. J., & Reitz, D. B. (1984). Metalation and electrophilic substitution of amine derivatives adjacent to nitrogen: .alpha.-metallo amine synthetic equivalents. Chemical Reviews, 84(5), 471-523. Retrieved from [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. Retrieved from [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. Retrieved from [Link]
-
Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. Retrieved from [Link]
-
Lim, T., Byun, S., & Kim, B. (2017). Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Asian Journal of Organic Chemistry, 6(11), 1599-1601. Retrieved from [Link]
-
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8533. Retrieved from [Link]
-
Nargund, S. L., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(methylsulfanyl)aniline. Retrieved from [Link]
-
ResearchGate. (2020). Can sulfur containing reducing agents undergo addition reaction with aniline? if so what conditions favors the reaction?. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
Zhang, H., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7601. Retrieved from [Link]
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- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
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- 3. researchgate.net [researchgate.net]
- 4. Recent advances in sulfur–nitrogen bond formation via cross-dehydrogenative coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00356D [pubs.rsc.org]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Protocol for 3-Fluoro-4-(methylthio)aniline Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 3-Fluoro-4-(methylthio)aniline via column chromatography. Here, we move beyond simple instructions to explain the underlying principles and offer robust troubleshooting strategies to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 3-Fluoro-4-(methylthio)aniline?
For the purification of 3-Fluoro-4-(methylthio)aniline, silica gel is the most common and effective stationary phase. Its acidic nature, however, can sometimes lead to issues with basic compounds like anilines, such as strong adsorption and peak tailing.[1] If you encounter these problems, consider using neutral or basic alumina. Alternatively, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase before packing the column.[1]
Q2: How do I select an appropriate mobile phase system?
The selection of the mobile phase is critical for achieving good separation. A common starting point for separating aniline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[2][3] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for 3-Fluoro-4-(methylthio)aniline on a Thin Layer Chromatography (TLC) plate.[2] You can systematically vary the ratio of the solvents to optimize the separation. For instance, you might start with a 9:1 hexane to ethyl acetate ratio and gradually increase the proportion of ethyl acetate. Other solvent systems to consider for potentially different selectivity include toluene/ethyl acetate or hexane/acetone.[2]
Q3: My purified 3-Fluoro-4-(methylthio)aniline is discolored (yellow or brown). What causes this and how can I prevent it?
Anilines are susceptible to air oxidation, which can result in the formation of colored impurities.[1][4] This discoloration can occur during the reaction, workup, or purification. To minimize oxidation, it is advisable to purge all solvents and the chromatography column with an inert gas like nitrogen or argon before use.[1] Collecting the fractions under an inert atmosphere and storing the purified product in the dark, also under an inert atmosphere, can further prevent discoloration.[1][5] If your product is already colored, you may be able to remove the colored impurities by treating a solution of the compound with activated carbon before a final filtration or recrystallization step.[4]
Q4: What are the common impurities I should expect?
Impurities in 3-Fluoro-4-(methylthio)aniline can stem from the synthetic route. These may include unreacted starting materials, by-products from side reactions, and degradation products.[6][7] For example, if the synthesis involves the reaction of a difluoro-nitrobenzene precursor with a methylthiolate source, potential impurities could include isomeric products or unreacted nitro-compounds.[8] It is also possible to have process-related impurities like residual solvents.[7] Characterization techniques such as HPLC, GC, and NMR spectroscopy are valuable for identifying and quantifying these impurities.[6]
Q5: What safety precautions should I take when handling 3-Fluoro-4-(methylthio)aniline and the solvents?
3-Fluoro-4-(methylthio)aniline and many of the solvents used in column chromatography are hazardous. Always work in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12] Avoid inhalation of vapors and contact with skin and eyes.[9][10] In case of accidental contact, rinse the affected area immediately with plenty of water.[10] It is crucial to consult the Safety Data Sheet (SDS) for 3-Fluoro-4-(methylthio)aniline and all solvents before beginning your work.[10][11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | Inappropriate Mobile Phase Polarity: The polarity of the eluent may be too high or too low, resulting in co-elution or no elution of the compound. | Optimize the Mobile Phase: Use TLC to test various solvent systems and ratios to find the optimal Rf value (0.2-0.4) for your product.[2] Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[1] |
| Inappropriate Stationary Phase: The acidic nature of silica gel may be causing strong interactions with the basic aniline.[1] | Change the Stationary Phase: Consider using neutral or basic alumina. Alternatively, deactivate the silica gel by pre-treating it with a small amount of triethylamine in the mobile phase.[1] | |
| Product is Stuck on the Column (No Elution) | Strong Adsorption to Stationary Phase: The basic amine group can bind strongly to the acidic silica gel.[1] | Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If the compound is still retained with 100% ethyl acetate, you can try adding a small percentage of a more polar solvent like methanol.[13] The addition of a small amount of triethylamine to the mobile phase can also help to elute the compound by competing for the active sites on the silica gel.[13] |
| Low Yield of Purified Product | Irreversible Adsorption: The product may be irreversibly binding to the silica gel. | Use a Less Acidic Stationary Phase: As mentioned above, switching to alumina or using triethylamine-treated silica can mitigate this issue.[1] |
| Product Volatility: If the compound is somewhat volatile, product loss can occur during solvent evaporation. | Controlled Evaporation: Use a rotary evaporator with carefully controlled temperature and pressure to remove the solvent. Avoid prolonged exposure to a high vacuum.[1] | |
| Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation and product loss. | Repack the Column: Ensure the silica gel is packed uniformly as a slurry and that no air bubbles are trapped.[2] | |
| Peak Tailing in Fractions | Acid-Base Interactions: The basic aniline interacting with the acidic silica gel is a common cause of tailing.[1] | Add a Modifier to the Mobile Phase: Adding a small amount (e.g., 0.1-1%) of triethylamine or a similar base to your mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[13] |
| Column Overloading: Loading too much crude material onto the column can lead to broad, tailing peaks. | Reduce Sample Load: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Detailed Column Chromatography Protocol
This protocol provides a general framework for the purification of 3-Fluoro-4-(methylthio)aniline. Optimization may be required based on the specific impurity profile of your crude material.
1. Preparation of the Stationary Phase:
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand over the plug.[2]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system.
-
Carefully pour the slurry into the column, avoiding the introduction of air bubbles. Gently tap the column to ensure even packing.[2]
-
Allow the silica gel to settle, and then add a protective layer of sand on top.[2]
-
Drain the solvent until it is just level with the top of the sand layer.[2]
2. Sample Loading:
-
Wet Loading (Preferred for good solubility):
-
Dry Loading (For compounds with poor solubility in the eluent):
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the chosen solvent system, maintaining a constant flow rate.
-
Collect fractions in appropriately sized test tubes or vials.[2]
-
If using a gradient elution, gradually increase the polarity of the mobile phase over time.[2]
4. Analysis and Product Isolation:
-
Monitor the separation by spotting collected fractions on a TLC plate alongside a reference spot of the starting material.[2]
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Fluoro-4-(methylthio)aniline.[2]
subgraph "cluster_Prep" { label="Preparation"; style="rounded"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep_Slurry [label="Prepare Silica Slurry"]; Pack_Column [label="Pack Column"]; Add_Sand [label="Add Sand Layer"]; Equilibrate [label="Equilibrate with Mobile Phase"]; Prep_Slurry -> Pack_Column -> Add_Sand -> Equilibrate; }
subgraph "cluster_Load" { label="Sample Loading"; style="rounded"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; Dissolve_Sample [label="Dissolve Crude Product"]; Load_Sample [label="Load onto Column"]; Adsorb_Sample [label="Adsorb Sample"]; Dissolve_Sample -> Load_Sample -> Adsorb_Sample; }
subgraph "cluster_Elute" { label="Elution & Collection"; style="rounded"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; Add_Eluent [label="Add Mobile Phase"]; Elute_Column [label="Elute Column"]; Collect_Fractions [label="Collect Fractions"]; Add_Eluent -> Elute_Column -> Collect_Fractions; }
subgraph "cluster_Analysis" { label="Analysis & Isolation"; style="rounded"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; TLC_Analysis [label="Monitor by TLC"]; Combine_Fractions [label="Combine Pure Fractions"]; Evaporate_Solvent [label="Evaporate Solvent"]; Pure_Product [label="Obtain Purified Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC_Analysis -> Combine_Fractions -> Evaporate_Solvent -> Pure_Product; }
Equilibrate -> Load_Sample [lhead=cluster_Load]; Adsorb_Sample -> Add_Eluent [lhead=cluster_Elute]; Collect_Fractions -> TLC_Analysis [lhead=cluster_Analysis]; }
Figure 1: A generalized workflow for the column chromatography purification of 3-Fluoro-4-(methylthio)aniline.References
- BenchChem. (n.d.). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of N-(2-Heptyl)aniline Isomers.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluoroaniline.
- DergiPark. (n.d.). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ECHEMI. (n.d.). 3-Fluoroaniline SDS, 372-19-0 Safety Data Sheets.
- Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic.
- BenchChem. (n.d.). Technical Support Center: Purification of Crude Aniline Nitrate.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
- PMC - NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- AK Scientific, Inc. (n.d.). 5-Methyl-2-((trifluoromethyl)thio)aniline Safety Data Sheet.
- Smolecule. (2023). 3-Fluoro-2-(methylthio)aniline.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline.
- BenchChem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Lab-Chemicals.Com. (n.d.). 3-Fluoro-4-(methylthio)aniline, 97%.
- ChemScene. (n.d.). 2-Fluoro-4-(methylthio)aniline.
- BLD Pharm. (n.d.). 2-Fluoro-4-(methylthio)aniline.
- Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information.
- ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?
- EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- LGC, Biosearch Technologies. (n.d.). Fluorous Affinity Purification of Oligonucleotides.
- ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
- Veeprho. (n.d.). Aniline Impurities and Related Compound.
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Technical Support Center: Recrystallization of 3-Fluoro-4-(methylthio)aniline
Welcome to the technical support resource for the purification of 3-Fluoro-4-(methylthio)aniline (CAS: 20901-69-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate and require a robust, reliable method for its purification. As a substituted aniline, this compound is susceptible to oxidation and may contain process-related impurities that can compromise downstream reactions.[1][2][3]
Recrystallization is a powerful technique for purifying solids, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4][5] A successful recrystallization yields a product of high purity by allowing the desired compound to form a crystalline lattice while impurities remain dissolved in the solvent (mother liquor).[5] This document provides a structured, question-and-answer guide to navigate the common challenges and nuances associated with the recrystallization of 3-Fluoro-4-(methylthio)aniline.
Core Principles & Initial Assessment
Before initiating any purification, it is crucial to understand the stability of your compound. 3-Fluoro-4-(methylthio)aniline, like many anilines, should be stored in a dark place under an inert atmosphere to prevent degradation.[6][7] Discoloration, typically a shift to a brown or reddish hue, is a common indicator of oxidation, which introduces impurities that must be removed.[1]
Frequently Asked Questions & Troubleshooting Guide
Q1: How do I select the optimal solvent system for recrystallization?
A1: The cornerstone of a successful recrystallization is the choice of solvent.[4] The ideal solvent should exhibit high solubility for 3-Fluoro-4-(methylthio)aniline at elevated temperatures and low solubility at room temperature or below.[8][9][10] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble in the hot solvent.[8][10]
Given the aromatic and moderately polar nature of 3-Fluoro-4-(methylthio)aniline, a logical starting point is to screen a range of solvents with varying polarities. The principle of "like dissolves like" can be a useful, though not absolute, guide.[11][12]
Experimental Protocol: Solvent Screening
-
Place approximately 50 mg of your crude 3-Fluoro-4-(methylthio)aniline into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexane, water) dropwise, starting with about 0.5 mL.
-
Agitate the mixture at room temperature and record the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.[10]
-
Record whether the compound fully dissolves when hot.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form.
Data Presentation: Solvent Screening Guide for 3-Fluoro-4-(methylthio)aniline
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior | Suitability |
| Water | High | 100 | Very low solubility at all temperatures. | Poor as a single solvent; excellent as an anti-solvent.[13] |
| Ethanol | High | 78 | Good solubility, especially when hot.[12] | Good potential, likely as part of a mixed system with water.[12][13] |
| Isopropanol | Medium | 82 | Good solubility when hot, moderate to low when cold. | Strong candidate for single-solvent recrystallization.[13] |
| Toluene | Low | 111 | Good potential due to the aromatic nature of both. | Good candidate for single-solvent recrystallization.[11][13] |
| Ethyl Acetate | Medium | 77 | May have high solubility even at room temperature. | Possible, but may lead to lower recovery if solubility is too high.[13] |
| Hexane | Low | 69 | Likely to have very low solubility at all temperatures. | Poor as a primary solvent; good potential as an anti-solvent.[13] |
Based on this screening, a mixed solvent system, such as ethanol/water or isopropanol/water, is often a highly effective choice for substituted anilines, offering fine-tuned control over solubility.[12]
Q2: My starting material is dark brown. How do I remove colored impurities?
A2: The dark color is characteristic of aniline oxidation products.[1][2] These highly conjugated impurities can often be effectively removed using activated charcoal. However, this step must be performed judiciously, as excessive use of charcoal can adsorb your desired product, leading to a significant loss of yield.[14]
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude 3-Fluoro-4-(methylthio)aniline in the minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass; a microspatula tip is often sufficient).
-
Swirl the flask and gently reheat to boiling for 2-5 minutes to allow the charcoal to adsorb the impurities.[1]
-
Perform a hot gravity filtration to remove the charcoal while the solution is still at or near its boiling point.
Q3: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is a common problem when the compound is highly impure, as impurities can significantly depress the melting point.[14] It can also occur if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the flask containing the oil until the solution is homogeneous again. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation level.[13][14]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring or paper towels. Do not transfer it directly to an ice bath. Slow cooling is critical for the formation of well-ordered, pure crystals.[4]
-
Lower the Saturation Point: If using a mixed-solvent system (e.g., ethanol/water), add more of the "good" solvent (ethanol) to the hot solution before allowing it to cool again.[14]
Q4: The solution is cold, but no crystals have formed. What should I do?
A4: The absence of crystallization upon cooling usually indicates that the solution is not supersaturated, most likely because too much solvent was added initially.[14]
Inducement Techniques:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[14]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This "seed" provides a template for new crystals to grow upon.
-
Reduce Solvent Volume: Gently heat the solution again and boil off a portion of the solvent to increase the concentration of the solute.[14] Then, allow it to cool slowly once more.
-
Add an Anti-solvent: If using a single solvent, you can cautiously add a miscible anti-solvent (a solvent in which your compound is insoluble, like water or hexane) dropwise to the cold solution until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool.
Visualized Workflows and Protocols
General Recrystallization Workflow
The following diagram outlines the standard procedure for recrystallizing 3-Fluoro-4-(methylthio)aniline.
Caption: Troubleshooting logic for common recrystallization problems.
Final Purity Assessment
After drying your product, it is essential to verify its purity.
-
Melting Point Analysis: A pure compound should exhibit a sharp melting point range. Impurities typically cause the melting point to be depressed and broadened. [13]* Thin-Layer Chromatography (TLC): A pure product should ideally appear as a single spot on a TLC plate when visualized under UV light or with an appropriate stain. Compare the purified sample to the crude starting material.
-
Spectroscopic Methods: For definitive structural confirmation and impurity identification, techniques such as NMR, IR, and Mass Spectrometry are invaluable. [13][15] By methodically selecting a solvent system and applying these troubleshooting principles, researchers can consistently achieve high-purity 3-Fluoro-4-(methylthio)aniline, ensuring the integrity and success of subsequent synthetic transformations.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methoxy-2-(methylthio)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022, October). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
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- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Fluoro-4-(methylthio)aniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methylthio)aniline. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and analogous procedures for related compounds, this document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the reaction intricacies.
Introduction
3-Fluoro-4-(methylthio)aniline is a valuable building block in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the methylthio group provides a handle for further synthetic transformations. However, the synthesis of this compound can be challenging, with low yields often attributed to side reactions, improper reaction conditions, or difficulties in purification. This guide aims to provide a systematic approach to troubleshooting and optimizing your reaction outcomes.
A known method for the preparation of 3-fluoro-4-(methylthio)aniline has been documented, yielding a product with a melting point of 48.5-50°C[1]. This guide will elaborate on a plausible and robust synthetic pathway, focusing on a two-step route involving a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Fluoro-4-(methylthio)aniline.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common issues encountered during the synthesis.
Issue 1: Low or No Product Formation in the SNAr Step
Q1: My reaction shows no conversion of the starting material, 1,2-difluoro-4-nitrobenzene. What are the likely causes?
A1: Several factors can lead to a stalled SNAr reaction:
-
Inactive Nucleophile: Sodium thiomethoxide is highly reactive and susceptible to oxidation. Ensure you are using a fresh, high-quality reagent. If preparing it in situ from methanethiol and a base, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Insufficient Activation of the Aromatic Ring: The SNAr reaction is driven by the electron-withdrawing nitro group.[2] If your starting material is impure or lacks the nitro group, the reaction will not proceed efficiently. Verify the identity and purity of your 1,2-difluoro-4-nitrobenzene.
-
Low Reaction Temperature: While the reaction can often be initiated at room temperature, gentle heating (e.g., to 50-80°C) may be necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
-
Inappropriate Solvent: Dipolar aprotic solvents like DMF or DMSO are crucial for SNAr reactions as they solvate the cation of the nucleophile, increasing its reactivity.[3] Using a non-polar or protic solvent will significantly hinder the reaction.
Q2: I am observing the formation of multiple products in the SNAr step. What are the possible side reactions?
A2: The formation of multiple products can be attributed to:
-
Disubstitution: Although the fluorine para to the nitro group is more activated, prolonged reaction times or high temperatures can lead to the substitution of the second fluorine atom, resulting in 1,2-bis(methylthio)-4-nitrobenzene.
-
Reaction with Impurities: Impurities in the sodium thiomethoxide or the solvent can lead to undesired side products.
-
Decomposition: At excessively high temperatures, the nitroaromatic compound may start to decompose.
To mitigate these issues, carefully control the stoichiometry of the nucleophile (use a slight excess, e.g., 1.1 equivalents), maintain the lowest effective reaction temperature, and monitor the reaction progress closely to stop it upon consumption of the starting material.
Issue 2: Low Yield in the Nitro Group Reduction Step
Q1: The reduction of 2-fluoro-1-(methylthio)-4-nitrobenzene is incomplete or results in a low yield of the desired aniline. Why might this be happening?
A1: Incomplete reduction or low yields can stem from several sources:
-
Catalyst Inactivity (for catalytic hydrogenation): If using a palladium on carbon (Pd/C) catalyst, ensure it is fresh and active. Catalyst poisoning by sulfur compounds is a known issue. The methylthio group on your substrate can sometimes interfere with the catalyst's activity. Consider using a higher catalyst loading or a sulfur-tolerant catalyst.
-
Insufficient Reducing Agent (for metal/acid reduction): When using reducing agents like iron powder in the presence of an acid (e.g., ammonium chloride or acetic acid), ensure a sufficient excess of the metal is used (typically 3-5 equivalents). The reaction can be sluggish if the iron surface is not activated; adding a small amount of acid to the iron before adding the nitro compound can be beneficial.
-
Side Reactions: Over-reduction or dehalogenation (loss of the fluorine atom) can occur under harsh reduction conditions (e.g., high hydrogen pressure or temperature). Milder conditions are generally preferred.
-
Poor Solubility: The nitro compound may have limited solubility in the reaction solvent. Ensure adequate solvent volume and vigorous stirring to maintain a good suspension. A co-solvent system (e.g., ethanol/water) can improve solubility.
Issue 3: Product Purity and Isolation Challenges
Q1: My final product, 3-fluoro-4-(methylthio)aniline, is impure, and I'm having difficulty with purification. What are the best practices?
A1: Purifying fluorinated anilines can be challenging due to their physical properties.[4] Here are some recommendations:
-
Characterize the Impurities: Before attempting purification, try to identify the major impurities by LC-MS or NMR. Common impurities include unreacted starting materials, over-reduction products, or byproducts from the SNAr step.
-
Column Chromatography: This is a common purification method.
-
Stationary Phase: Standard silica gel can be used. However, some anilines can be sensitive to the acidic nature of silica, leading to streaking or degradation. In such cases, consider using deactivated silica (e.g., by adding 1% triethylamine to the eluent) or alumina.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity of the eluent should be optimized based on TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems, such as ethanol/water, toluene/hexanes, or ethyl acetate/hexanes. The crude product of 3-fluoro-4-(methylthio)aniline has been successfully recrystallized from methylcyclohexane.[1]
-
Acid-Base Extraction: Aniline derivatives are basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl). This can be a useful way to separate them from non-basic impurities. After extraction, the aqueous layer is basified (e.g., with NaOH or NaHCO3) to precipitate the purified aniline, which can then be extracted back into an organic solvent.
Key Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of 2-Fluoro-1-(methylthio)-4-nitrobenzene (SNAr Reaction)
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Sodium thiomethoxide (or sodium methanethiolate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in anhydrous DMF or DMSO, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 50-80°C.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-fluoro-1-(methylthio)-4-nitrobenzene can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of 3-Fluoro-4-(methylthio)aniline (Nitro Group Reduction)
Materials:
-
2-Fluoro-1-(methylthio)-4-nitrobenzene
-
Iron powder (-325 mesh)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-fluoro-1-(methylthio)-4-nitrobenzene (1 equivalent), ethanol, and water (a 4:1 to 5:1 mixture is a good starting point).
-
Add iron powder (3-5 equivalents) and ammonium chloride (1-1.5 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-4-(methylthio)aniline.
-
Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.
Data Interpretation
Table 1: Critical Reaction Parameters and Expected Observations
| Parameter | SNAr Step | Nitro Reduction Step | Troubleshooting Focus |
| Temperature | 25-80°C | 80-100°C (Reflux) | Overheating can lead to side reactions and decomposition. |
| Solvent | Anhydrous DMF or DMSO | Ethanol/Water | Use of inappropriate solvents will stall the reaction. |
| Key Reagents | Sodium thiomethoxide | Iron powder, NH4Cl | Reagent quality is critical for yield and purity. |
| Reaction Time | 1-6 hours | 2-8 hours | Monitor by TLC/LC-MS to avoid over-reaction. |
| Expected Yield | >80% | >85% | Low yields often point to issues with reagent quality or reaction conditions. |
| Product Appearance | Yellow solid | Light brown oil or solid | Dark coloration may indicate impurities. |
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting low yield and purity issues.
References
- Smolecule. (2023, August 15). Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8.
- Reifschneider, W., & Kelyman, J. S. (1968). Process for preparing aniline thioethers. U.S. Patent No. 3,406,202. Washington, DC: U.S.
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 4-(Trifluoromethyl)
- Vulcanchem. (n.d.). 2-Fluoro-4-(methylthio)aniline - 76180-33-1.
- Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-fluoroaniline.
- ResearchGate. (n.d.).
- Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline.
- Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14.
- ChemScene. (n.d.). 2-Fluoro-4-(methylthio)aniline | 76180-33-1.
- BLD Pharm. (n.d.). 76180-33-1|2-Fluoro-4-(methylthio)aniline.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(methylthio)aniline | 76180-33-1.
- PubChem. (2026, January 3). 3-Fluoro-4-methoxy-2-(methylthio)aniline.
- Benchchem. (n.d.). Green Chemistry Innovations for 4-Fluoro-3-nitroaniline Synthesis: A Technical Support Resource.
- ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.
- Chemistry LibreTexts. (2025, February 2). 16.
- Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Benchchem. (n.d.).
Sources
- 1. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 4. 2-Fluoro-4-(methylthio)aniline (76180-33-1) for sale [vulcanchem.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 3-Fluoro-4-(methylthio)aniline
Welcome to the technical support center for optimizing catalytic reactions involving 3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this unique substrate. Our goal is to provide not just solutions, but a deeper understanding of the catalytic principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.
The structure of 3-Fluoro-4-(methylthio)aniline presents a distinct set of challenges in metal-catalyzed cross-coupling reactions. The presence of a thioether moiety is particularly noteworthy, as sulfur-containing functional groups are known to interact strongly with and potentially deactivate palladium catalysts.[1] This guide provides targeted advice to mitigate these issues through the careful optimization of catalyst loading and reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst loading and its impact on reactions with this specific substrate.
Q1: What is catalyst loading and why is it a critical parameter for 3-Fluoro-4-(methylthio)aniline?
A1: Catalyst loading refers to the amount of catalyst used relative to the amount of a limiting reactant, typically expressed in mole percent (mol %).[2] It is a critical parameter because it directly influences reaction rate, efficiency, and cost.[2] For a substrate like 3-Fluoro-4-(methylthio)aniline, optimizing loading is not just about reaction speed; it's a delicate balance. Insufficient loading can lead to low or no conversion, while excessive loading can be wasteful and may increase the rate of side reactions or lead to higher levels of palladium contamination in the final product.[3][4] More importantly, the thioether group in the substrate can act as a ligand for the palladium center, leading to the formation of off-cycle, inactive catalyst species.[1][5] Therefore, finding the optimal loading is essential to maintain a sufficient concentration of active catalyst throughout the reaction.
Q2: How does the thioether group in 3-Fluoro-4-(methylthio)aniline specifically affect my choice of catalyst loading?
A2: The sulfur atom in the methylthio group is a soft Lewis base and can coordinate strongly to the soft Lewis acidic palladium center. This can lead to several issues:
-
Catalyst Deactivation: The sulfur can occupy a coordination site on the palladium, preventing the binding of reactants (e.g., the aryl halide in a Buchwald-Hartwig reaction) and inhibiting the catalytic cycle.[1]
-
Formation of Off-Cycle Species: Stable palladium-thiolate or palladium-thioether complexes can form, effectively removing the catalyst from the productive cycle.[5]
To counteract these effects, a slightly higher initial catalyst loading might be necessary compared to substrates without a thioether group. However, simply increasing the loading is often a suboptimal solution. A better approach is to use a catalyst system (precatalyst and ligand) that is resistant to sulfur poisoning. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often effective.[4][6] These ligands form stable complexes with palladium that are less susceptible to displacement by the thioether and can promote the desired catalytic steps more efficiently.[7]
Q3: Is there a "standard" catalyst loading for reactions with this substrate?
A3: There is no universal standard, as the optimal loading is highly dependent on the specific reaction type (e.g., Buchwald-Hartwig, Suzuki, Sonogashira), the coupling partner, and the reaction conditions (temperature, solvent, base).[4] However, a good starting point for optimization is often higher than for simpler anilines.
| Reaction Type | Typical Loading Range (mol %) | Key Considerations |
| Buchwald-Hartwig Amination | 1.0 - 5.0 mol % | Highly sensitive to ligand choice. Use of robust palladacycle precatalysts is recommended.[4] |
| Suzuki-Miyaura Coupling | 0.5 - 3.0 mol % | Often more tolerant than C-N couplings. Issues can arise from boronic acid decomposition.[6] |
| Sonogashira Coupling | 0.1 - 2.5 mol % | Can often be run with lower loadings, but copper co-catalysts may be required.[8][9] |
This table provides general starting ranges for optimization. The ideal loading must be determined experimentally.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low or No Conversion of Starting Material
Your reaction has run for the expected duration, but analysis (TLC, LC-MS) shows predominantly unreacted 3-Fluoro-4-(methylthio)aniline.
-
Potential Cause A: Insufficient Active Catalyst
-
Why it happens: The initial catalyst loading may be too low to overcome the background rate of deactivation caused by the thioether group. The concentration of the active Pd(0) species may drop below a critical threshold before the reaction reaches completion.
-
Troubleshooting Steps:
-
Incrementally Increase Loading: Perform a screen by systematically increasing the catalyst loading (e.g., 1.0 mol %, 2.0 mol %, 3.5 mol %). This is the most direct way to test this hypothesis.[4]
-
Use a More Robust Precatalyst: Switch from simple sources like Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined, air-stable precatalyst (e.g., a G3 or G4 palladacycle). These precatalysts are designed for the clean and efficient generation of the active monoligated Pd(0) species, ensuring a higher concentration of active catalyst from the outset.[4][10]
-
Check Ligand-to-Metal Ratio: If using a ligand and a palladium source separately, ensure the correct stoichiometry. For many bulky monophosphine ligands, a 1:1 to 1.2:1 ligand-to-palladium ratio is optimal for forming the active L₁Pd⁰ species.[7]
-
-
-
Potential Cause B: Inappropriate Ligand Choice
-
Why it happens: The ligand may not be sterically bulky or electron-rich enough to both stabilize the Pd(0) center against deactivation and promote the rate-limiting step of the catalytic cycle (often reductive elimination for C-N couplings).[7][11]
-
Troubleshooting Steps:
-
Screen Bulky, Electron-Rich Ligands: Test a panel of ligands known for challenging couplings. For Buchwald-Hartwig reactions, ligands like XPhos, SPhos, or RuPhos are excellent candidates.[6][12] Their steric bulk creates a protective pocket around the palladium, discouraging thioether coordination.
-
-
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow to diagnose and solve low conversion issues.
Issue 2: Reaction Stalls Before Completion
The reaction proceeds initially but stops before the limiting reagent is fully consumed, even after an extended reaction time.
-
Potential Cause: Catalyst Decomposition/Limited Lifetime
-
Why it happens: The catalyst is active initially but deactivates over the course of the reaction. This is a classic symptom of catalyst poisoning by the thioether. The rate of deactivation is significant relative to the rate of the desired reaction.
-
Troubleshooting Steps:
-
Second Addition of Catalyst: A powerful diagnostic and remedial technique is to add a second small portion of the catalyst (and ligand, if separate) to the stalled reaction. If the reaction restarts, it strongly indicates catalyst decomposition was the issue.
-
Optimize Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.[10] Screen a range of temperatures (e.g., 80°C, 100°C, 110°C) to find an optimal balance where the rate of the productive reaction sufficiently outpaces the rate of deactivation.
-
Consider a More Robust Ligand: As with low conversion, a more sterically protecting ligand can increase the catalyst's half-life in the presence of the thioether substrate.
-
-
Issue 3: Formation of Palladium Black
A fine black precipitate forms in the reaction mixture, often accompanied by a stall in the reaction.
-
Potential Cause: Catalyst Agglomeration
-
Why it happens: Palladium black is finely divided, catalytically inactive palladium metal. Its formation indicates that the active Pd(0) species is not being sufficiently stabilized by the supporting ligand. The Pd(0) intermediates can then aggregate and fall out of the catalytic cycle.[10]
-
Troubleshooting Steps:
-
Increase Ligand-to-Metal Ratio: If you are not using a 1:1 precatalyst, try slightly increasing the amount of phosphine ligand (e.g., from 1.1 eq to 1.5 eq relative to Pd). The excess ligand can help stabilize the Pd(0) species in solution. Be cautious, as a large excess of ligand can sometimes inhibit the reaction by occupying coordination sites.
-
Switch to a Chelating Ligand: While bulky monophosphine ligands are often preferred, a chelating (bidentate) phosphine ligand like XantPhos might offer greater stability to the palladium center in some cases, preventing agglomeration.[13]
-
Ensure Strictly Anaerobic Conditions: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose to palladium black. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[6]
-
-
Relationship: Catalyst Loading vs. Reaction Outcomes
Sources
- 1. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. interesjournals.org [interesjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. "Development of Continuous Flow Sonogashira Coupling of lead Anti-Cance" by Yuta W. Moriuchi, Shruti A. Biyani et al. [docs.lib.purdue.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.rug.nl [research.rug.nl]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preventing Oxidation of 3-Fluoro-4-(methylthio)aniline
Welcome to the technical support center for 3-Fluoro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Due to its unique structure, featuring both an electron-rich aniline ring and a susceptible methylthio group, 3-Fluoro-4-(methylthio)aniline is prone to oxidation, which can compromise experimental outcomes and product purity. This document provides in-depth, field-proven insights and protocols to help you understand, diagnose, and prevent oxidative degradation.
Understanding the Problem: The Science of Oxidation
3-Fluoro-4-(methylthio)aniline possesses two primary sites vulnerable to oxidation: the aromatic amine (-NH₂) and the thioether (-SCH₃).
-
Aniline Oxidation: The nitrogen atom's lone pair of electrons makes the aromatic ring highly susceptible to electron transfer.[1][2][3] Oxidation can lead to a cascade of colored byproducts, including nitroso, nitro, and polymeric species, often initiated by radical cations.[1][3][4] This is why even simple anilines change color upon exposure to air.[5]
-
Thioether Oxidation: The sulfur atom in the methylthio group can be readily oxidized to form sulfoxides and, under more stringent conditions, sulfones. These transformations alter the molecule's polarity, reactivity, and biological properties.
The presence of both functional groups creates a complex chemical environment where multiple degradation pathways can occur, underscoring the need for careful handling and preventative measures.
Visualizing the Degradation Pathway
The following diagram illustrates the primary oxidative pathways for 3-Fluoro-4-(methylthio)aniline.
Caption: Potential oxidation pathways for 3-Fluoro-4-(methylthio)aniline.
Frequently Asked Questions (FAQs)
Q1: Why did my 3-Fluoro-4-(methylthio)aniline sample turn dark yellow/brown upon storage?
A: This is a classic sign of aniline oxidation.[5] Atmospheric oxygen is the primary culprit, leading to the formation of colored impurities like nitroso compounds and azo polymers.[4][6] This process can be accelerated by exposure to light, heat, and trace metal impurities.
Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be oxidation?
A: Yes. The oxidation of the thioether group to a sulfoxide or sulfone will result in more polar compounds with shorter retention times on reverse-phase HPLC. Aniline oxidation can produce a complex mixture of byproducts, appearing as multiple new peaks. High-performance liquid chromatography (HPLC) is an excellent technique for detecting these impurities.[7][8]
Q3: Can I "rescue" an oxidized batch of the compound?
A: While purification via column chromatography is possible, it is often inefficient and may lead to further degradation on the silica/alumina. Prevention is far more effective and economical. For mildly discolored material, a charcoal treatment followed by filtration and recrystallization may be attempted, but this should be performed under an inert atmosphere.
Q4: Is it necessary to use an inert atmosphere for every step?
A: For reactions that are sensitive, run for extended periods, or require high purity, yes. Even brief exposure to air can introduce enough oxygen to initiate degradation. For less sensitive, quick procedures, minimizing headspace in your flask and working swiftly may be sufficient, but working under a blanket of nitrogen or argon is always the best practice.[5][9][10]
Troubleshooting Guide: Diagnosis & Correction
This section provides a logical workflow to diagnose and resolve issues related to the oxidation of 3-Fluoro-4-(methylthio)aniline.
Caption: Troubleshooting workflow for suspected oxidation issues.
Protocols for Prevention
The most effective strategy against oxidation is a proactive defense. Implementing the following protocols will significantly enhance the stability and shelf-life of your 3-Fluoro-4-(methylthio)aniline.
Storage and Handling Recommendations
Proper storage is the first line of defense. Upon receipt, and after every use, ensure the compound is stored under the optimal conditions summarized below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant.[5][9] |
| Temperature | Room Temperature or Refrigerated | Cool temperatures slow the rate of chemical degradation.[11][12][13][14] |
| Light | Amber/Opaque Container | Prevents photo-oxidation. Store in a dark place like a cabinet.[15][16] |
| Container | Tightly Sealed Glass Bottle | Use containers with tight-sealing lids to prevent leaks and gas exchange.[15][17] |
| Additives | Antioxidant (Optional) | For long-term solution storage, a radical scavenger can be beneficial. |
Protocol: Solvent Degassing by Inert Gas Sparging
Dissolved oxygen in solvents is a major, often overlooked, source of oxidation.[18][19] Sparging is an effective method to remove it.[20][21]
Objective: To remove dissolved oxygen from a reaction solvent using nitrogen or argon.
Materials:
-
Solvent to be degassed
-
Schlenk flask or a flask with a sidearm
-
Rubber septum
-
Source of inert gas (N₂ or Ar) with a regulator
-
Long needle (for gas inlet)
-
Short needle (for gas outlet)
Procedure:
-
Setup: Pour the solvent into the Schlenk flask (do not fill more than two-thirds full). Seal the flask with the rubber septum.
-
Inlet/Outlet: Carefully insert the long needle through the septum, ensuring its tip is submerged deep into the solvent. Insert the short needle through the septum, ensuring its tip remains in the headspace above the solvent.
-
Sparging: Connect the inert gas line to the long needle and begin a gentle but steady flow of gas. You should see bubbles forming in the solvent. The gas flow should be vigorous enough for good mixing but not so strong that it splashes solvent.
-
Duration: Sparge the solvent for approximately 1-2 minutes per 10 mL of solvent.[18] For a 100 mL volume, 15-20 minutes is typically sufficient.
-
Completion: Once sparging is complete, raise the long needle out of the liquid but keep it in the headspace. Remove the short outlet needle first, then remove the gas inlet needle. This ensures the flask is left with a positive pressure of inert gas.
-
Storage: The degassed solvent should be used immediately or stored under a positive pressure of inert gas.
Protocol: Handling Under an Inert Atmosphere
For transferring the solid compound or preparing solutions, using standard air-sensitive techniques is crucial.[9][10][22]
Objective: To weigh and transfer 3-Fluoro-4-(methylthio)aniline without exposure to air.
Materials:
-
Glovebox or Schlenk line setup
-
Argon or Nitrogen gas source
-
Spatulas, syringes, and needles
Procedure (using a Schlenk line):
-
Prepare Glassware: Assemble your reaction flask, seal it with a septum, and connect it to the Schlenk line.
-
Purge the Flask: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "vac-fill" cycle at least three times to ensure all air is removed.
-
Introduce Reagent: While maintaining a positive flow of inert gas out of the flask (a "nitrogen blanket"), briefly remove the septum and add the 3-Fluoro-4-(methylthio)aniline solid using a spatula. Quickly reseal the flask.
-
Add Solvent: Use a syringe to draw up the required volume of degassed solvent (from Protocol 4.2). Pierce the septum of the reaction flask and add the solvent. The positive pressure in the flask will prevent air from entering through the needle puncture.
-
Maintain Atmosphere: Keep the reaction vessel under a slight positive pressure of inert gas for the duration of the experiment, often visualized with an oil bubbler.[9][10]
Analytical Methods for Quality Control
Regularly assessing the purity of your compound is key to reliable results.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying purity and detecting oxidative byproducts. Use a C18 reverse-phase column with a mobile phase such as acetonitrile/water. The parent compound will have a specific retention time, while more polar oxidation products (like the sulfoxide) will elute earlier.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal oxidation. Oxidation of the thioether to a sulfoxide will cause a downfield shift of the S-CH₃ proton signal (typically from ~2.5 ppm to ~2.7-2.8 ppm). Aromatic proton signals may also become complex if significant degradation has occurred.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for impurities. Spot the compound on a silica plate and elute with a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The appearance of new, more polar spots (lower Rf) is indicative of oxidation.
By integrating these principles and protocols into your laboratory workflow, you can ensure the integrity of your 3-Fluoro-4-(methylthio)aniline, leading to more reliable and reproducible scientific outcomes.
References
-
Berry, J. F. Group. (2019). Degassing Solvents. Available at: [Link]
-
Toral, M. I., et al. (n.d.). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst (RSC Publishing). Available at: [Link]
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Herrmann, W. A., & Salzer, A. (n.d.). Synthetic Methods of Organometallic and Inorganic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Sparging (chemistry). Available at: [Link]
-
Grokipedia. (n.d.). Sparging (chemistry). Available at: [Link]
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HCH. (2023). Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. Available at: [Link]
-
Longchang Chemical. (2024). Purification of common solvents. Available at: [Link]
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University of York. (n.d.). Degassing solvents. Available at: [Link]
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Reddit. (2021). How to find right flow and setup for degassing solvents. Available at: [Link]
-
Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Available at: [Link]
-
Beato, V. M., et al. (2012). Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Washington State University. (n.d.). Aniline. Available at: [Link]
-
ResearchGate. (2025). Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. Available at: [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.... Available at: [Link]
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Schumacher, F., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports. Available at: [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]
-
Patil, S. L., et al. (2016). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Amfine Chemical Corporation. (n.d.). Thioethers | Antioxidant Synergists for Plastics. Available at: [Link]
-
ResearchGate. (2025). Changes in Organosulfur Compounds in Garlic Cloves during Storage. Available at: [Link]
-
Ichikawa, M., et al. (2006). Changes in organosulfur compounds in garlic cloves during storage. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. Available at: [Link]
-
Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Available at: [Link]
-
PubMed. (n.d.). Caryophyllane Thiols, Vinyl Thioethers, Di- and Bis-Sulfides: Antioxidant and Membrane Protective Activities. Available at: [Link]
-
YaleCourses. (2012). Imines and Enamines. Oxidation and Reduction. YouTube. Available at: [Link]
-
Latch, D. E., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]
-
Zhang, T., et al. (2024). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science. Available at: [Link]
-
Tratnyek, P. G., et al. (2016). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology. Available at: [Link]
-
PubMed. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Available at: [Link]
-
MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Available at: [Link]
-
ResearchGate. (n.d.). Enhanced oxidation of aniline using Fe(III)-S(IV) system: Role of different oxysulfur radicals. Available at: [Link]
-
MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Available at: [Link]
-
Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. Available at: [Link]
-
PubChem. (2026). 3-Fluoro-4-methoxy-2-(methylthio)aniline. Available at: [Link]
-
Romanian Journal of Oral Rehabilitation. (n.d.). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Available at: [Link]
Sources
- 1. Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04519J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
- 4. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products - Analyst (RSC Publishing) [pubs.rsc.org]
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- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Changes in organosulfur compounds in garlic cloves during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
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- 22. web.mit.edu [web.mit.edu]
Technical Support Center: Byproduct Identification in 3-Fluoro-4-(methylthio)aniline Synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of key byproducts, ensuring the highest purity of your final compound.
The synthesis of 3-Fluoro-4-(methylthio)aniline, a key building block in pharmaceuticals, often proceeds via a multi-step pathway. A common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated nitroaromatic precursor, followed by the reduction of the nitro group. Each of these steps presents unique challenges and potential for byproduct formation that can complicate purification and compromise final product quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route for 3-Fluoro-4-(methylthio)aniline and what are its primary challenges?
A1: A widely adopted synthetic route begins with 2,4-difluoronitrobenzene. The synthesis unfolds in two main stages:
-
Nucleophilic Aromatic Substitution (SNAr): 2,4-difluoronitrobenzene is reacted with sodium thiomethoxide (NaSMe). The nitro group strongly activates the aromatic ring towards nucleophilic attack.[1] The fluorine atom at the C4 position (para to the nitro group) is more activated and is preferentially displaced by the thiomethoxide nucleophile to form 2-fluoro-4-(methylthio)nitrobenzene.
-
Reduction: The nitro group of 2-fluoro-4-(methylthio)nitrobenzene is then reduced to an amine, yielding the final product, 3-Fluoro-4-(methylthio)aniline. Common reduction methods include catalytic hydrogenation (e.g., using H₂ gas with a Pd/C or Pt/C catalyst) or chemical reduction (e.g., using iron powder in an acidic medium).[2][3]
The primary challenges are controlling regioselectivity during the SNAr reaction and preventing side reactions during the reduction step.
Q2: I am observing an isomeric impurity in my final product. What is it and how can I prevent its formation?
A2: The most common isomeric impurity is 2-Fluoro-4-(methylthio)aniline .[4][5] This arises from a lack of complete regioselectivity during the initial SNAr step.
Causality: While the C4 fluorine in 2,4-difluoronitrobenzene is electronically favored for substitution, the C2 fluorine (ortho to the nitro group) can also be displaced, leading to the formation of the undesired regioisomer, 4-fluoro-2-(methylthio)nitrobenzene. This nitro-intermediate is then carried through the reduction step to yield the isomeric aniline impurity.
Troubleshooting & Prevention:
-
Temperature Control: The SNAr reaction is often exothermic. Running the reaction at lower temperatures (e.g., 0-10 °C) can significantly improve the selectivity for the desired C4 substitution.
-
Slow Addition of Nucleophile: Adding the sodium thiomethoxide solution dropwise to the solution of 2,4-difluoronitrobenzene helps to maintain a low concentration of the nucleophile and better control the reaction temperature, thus favoring the formation of the thermodynamically preferred product.
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMF or DMSO are commonly used. Experimenting with different solvents may be necessary to optimize selectivity.
Diagram: Synthetic Pathway and Byproduct Formation
The following diagram illustrates the primary synthetic route to 3-Fluoro-4-(methylthio)aniline and the points at which major byproducts can form.
Caption: Reaction scheme for 3-Fluoro-4-(methylthio)aniline synthesis and key byproduct pathways.
Q3: My final product is contaminated with a non-isomeric impurity that lacks a fluorine atom. What could this be?
A3: This is likely a dehalogenated byproduct, most commonly 4-(Methylthio)aniline .
Causality: This impurity is formed during the catalytic hydrogenation step. Aggressive reaction conditions can cause the cleavage of the carbon-fluorine bond, replacing the fluorine atom with a hydrogen atom.[2]
Troubleshooting & Prevention:
-
Catalyst Selection and Loading: Use a more selective catalyst or decrease the catalyst loading. Palladium on carbon (Pd/C) is generally effective, but its activity can vary. A lower loading (e.g., 1-2 mol%) might be sufficient.
-
Reaction Conditions:
-
Lower Hydrogen Pressure: High hydrogen pressure can promote hydrodehalogenation. Try reducing the pressure to the minimum required for efficient reduction.
-
Lower Temperature: Perform the hydrogenation at a lower temperature (e.g., room temperature to 40 °C).
-
Reaction Time: Monitor the reaction closely by HPLC or TLC and stop it as soon as the starting material is consumed to avoid over-reduction.
-
Q4: How can I detect and quantify these byproducts effectively?
A4: A combination of chromatographic and spectroscopic methods is ideal for the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful techniques.[6][7]
Data Summary Table: Key Byproducts and Analytical Signatures
| Impurity Name | Molecular Formula | Molecular Weight | Likely Analytical Method | Expected Observation |
| 2-Fluoro-4-(methylthio)aniline | C₇H₈FNS | 157.21 | HPLC, GC-MS | Different retention time from the main product. Similar mass spectrum. |
| 4-(Methylthio)aniline | C₇H₉NS | 139.22 | HPLC, GC-MS | Different retention time. Mass spectrum will show a molecular ion at m/z 139. |
| 2,4-Difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | HPLC, GC-MS | Unreacted starting material from the SNAr step. |
| 2-Fluoro-4-(methylthio)nitrobenzene | C₇H₆FNO₂S | 187.19 | HPLC, GC-MS | Incomplete reduction intermediate. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is suitable for monitoring reaction progress and quantifying the purity of the final product.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 water/acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.[8]
Protocol 2: GC-MS Method for Byproduct Identification
GC-MS is excellent for identifying volatile impurities and confirming the structure of byproducts.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-450 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
References
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho Life Sciences. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ANILINE. Ataman Kimya. Retrieved from [Link]
-
Scribd. (n.d.). Aniline. Scribd. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Sciencemadness. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. Lead Sciences. Retrieved from [Link]
-
Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. NIH. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline. Google Patents.
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. EPA. Retrieved from [Link]
-
ResearchGate. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Retrieved from [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Vapourtec. Retrieved from [Link]
-
Chad's Prep. (2021, March 16). Nucleophilic Aromatic Substitution (NAS). YouTube. Retrieved from [Link]
-
PubChem. (2026, January 3). 3-Fluoro-4-methoxy-2-(methylthio)aniline. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-fluoro-3-nitroaniline. Google Patents.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. 76180-33-1|2-Fluoro-4-(methylthio)aniline|BLD Pharm [bldpharm.com]
- 5. 2-Fluoro-4-(methylthio)aniline | 76180-33-1 [sigmaaldrich.com]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 3-Fluoro-4-(methylthio)aniline Synthesis
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust and efficient synthesis.
I. Introduction to 3-Fluoro-4-(methylthio)aniline Synthesis
3-Fluoro-4-(methylthio)aniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom and a methylthio group, imparts desirable properties to the final products, such as enhanced metabolic stability and bioavailability. The synthesis of this compound, however, can present several challenges, particularly when transitioning from laboratory-scale to pilot or industrial-scale production.
Common Synthetic Routes at a Glance
A prevalent synthetic strategy involves a multi-step process starting from readily available precursors. A common route begins with 4-chloro-2-fluoroaniline, which undergoes a series of reactions to introduce the methylthio group and reduce a nitro intermediate.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3-Fluoro-4-(methylthio)aniline?
A1: Common starting materials include aniline derivatives.[3] A frequently utilized precursor is 4-chloro-2-fluoroaniline, which serves as a cost-effective and readily available starting point for multi-step synthesis. Other routes might begin with 2-fluoroaniline or 1,2-difluoro-4-nitrobenzene, depending on the desired synthetic strategy and available resources.[4]
Q2: What are the critical reaction steps and their associated challenges?
A2: The synthesis typically involves three key transformations, each with its own set of challenges:
-
Nitration: Introduction of a nitro group onto the aromatic ring. The main challenge is controlling the regioselectivity to obtain the desired isomer and avoiding over-nitration, which can lead to hazardous byproducts.[5]
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (e.g., chlorine) with a methylthiolate source. This step is often sensitive to reaction conditions such as temperature, solvent, and the nature of the base used. Incomplete reactions or side reactions can complicate purification.
-
Reduction: Conversion of the nitro group to an amine. Catalytic hydrogenation is a common method, but catalyst poisoning, incomplete reduction, and the formation of undesired byproducts like azo or azoxy compounds can occur.[6][7]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Several safety hazards must be addressed:
-
Nitration: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. The use of strong acids like nitric and sulfuric acid also poses significant corrosion and handling risks.[8]
-
Hydrogenation: The use of hydrogen gas under pressure presents a flammability and explosion risk. Careful handling and appropriate equipment are essential.[7]
-
Toxic Reagents and Intermediates: Many of the reagents and intermediates, including the final product, are toxic and require handling in well-ventilated areas with appropriate personal protective equipment (PPE).[7][9]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Fluoro-4-(methylthio)aniline, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step
| Potential Cause | Troubleshooting Action |
| Inactive Nucleophile | Ensure the sodium thiomethoxide is fresh and has been stored under inert conditions to prevent oxidation. Consider preparing it in situ for maximum reactivity. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. Too low, and the reaction will be sluggish; too high, and side reactions may dominate. Perform small-scale experiments to determine the optimal temperature for your specific substrate and solvent system. |
| Poor Solvent Choice | The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile, increasing its reactivity. |
| Presence of Water | Water can hydrolyze the starting material and react with the nucleophile. Ensure all reagents and solvents are anhydrous. |
Problem 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Action |
| Catalyst Deactivation | The catalyst (e.g., Pd/C, Pt/C) can be poisoned by sulfur compounds or other impurities.[7] Ensure the starting nitro compound is of high purity. Consider using a higher catalyst loading or a fresh batch of catalyst. |
| Insufficient Hydrogen Pressure | The rate of hydrogenation is often dependent on the hydrogen pressure.[7] Ensure the system is properly sealed and that the pressure is maintained throughout the reaction. |
| Poor Mass Transfer | Inadequate agitation can lead to poor mixing of the substrate, catalyst, and hydrogen.[7] Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer. |
| Formation of Intermediates | Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can further react to form azoxy and azo compounds.[7] Monitor the reaction by TLC or HPLC to ensure it goes to completion. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action |
| Presence of Isomeric Impurities | If the initial nitration step is not regioselective, you will carry over isomeric impurities that can be difficult to separate from the final product. Optimize the nitration conditions (temperature, acid mixture) to maximize the yield of the desired isomer. |
| Formation of Oxidation Byproducts | The aniline product can be susceptible to air oxidation, leading to colored impurities. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding an antioxidant during storage. |
| Residual Starting Material or Intermediates | Incomplete reactions will lead to a mixture of compounds. Use chromatographic techniques (e.g., column chromatography) or recrystallization to purify the final product. |
IV. Experimental Protocols & Workflows
Optimized Protocol for the Reduction of 3-Fluoro-4-(methylthio)nitrobenzene
This protocol describes a typical catalytic hydrogenation procedure.
Materials:
-
3-Fluoro-4-(methylthio)nitrobenzene
-
Ethanol or Methanol (degassed)
-
5% or 10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable hydrogenation reactor, add 3-Fluoro-4-(methylthio)nitrobenzene and the solvent.
-
Carefully add the Pd/C catalyst under a stream of inert gas.
-
Seal the reactor and purge the system several times with the inert gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing samples via TLC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Fluoro-4-(methylthio)aniline.
-
Purify the crude product by vacuum distillation or recrystallization.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for scaling up 3-Fluoro-4-(methylthio)aniline synthesis.
V. References
-
Lead Sciences. 3-Fluoro-4-(methylthio)aniline. Retrieved from [Link]
-
Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline. Retrieved from
-
ResearchGate. (2022, October). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
-
ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]
-
ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
Sources
- 1. 3-Fluoro-4-(methylthio)aniline - Lead Sciences [lead-sciences.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloro-4-fluoroaniline for synthesis 367-21-5 [sigmaaldrich.com]
Technical Support Center: Monitoring 3-Fluoro-4-(methylthio)aniline Reaction Progress by TLC
As a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor reactions involving 3-Fluoro-4-(methylthio)aniline. This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a TLC method for a new reaction with 3-Fluoro-4-(methylthio)aniline?
A1: The initial step is to determine the solubility of your starting material, 3-Fluoro-4-(methylthio)aniline, and your expected product in a volatile solvent. This will be used to prepare your sample for spotting on the TLC plate. A good starting point is to dissolve a small amount of your compound in a solvent like dichloromethane or ethyl acetate.
Q2: How do I choose an appropriate mobile phase (solvent system) for my TLC analysis?
A2: The choice of mobile phase is critical for achieving good separation. For aromatic amines like 3-Fluoro-4-(methylthio)aniline, a good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[1] You can start with a 1:1 mixture and then adjust the ratio to optimize the separation.[1] If your compound remains at the baseline, you need to increase the polarity of the mobile phase. Conversely, if it shoots to the solvent front, decrease the polarity.[2]
Q3: My spots are streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: You may have spotted too much of your sample. Try diluting your sample and spotting a smaller amount.[2][3][4][5]
-
Acidic or Basic Nature of the Compound: Anilines are basic and can interact strongly with the acidic silica gel on the TLC plate, leading to streaking. Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or a few drops of ammonia to your mobile phase can neutralize the acidic sites on the silica and improve spot shape.[2][3][6]
-
Inappropriate Solvent System: The polarity of your solvent system might not be suitable for your compound.[4]
Q4: I can't see any spots on my TLC plate after development. What should I do?
A4: If your spots are not visible, consider the following:
-
UV Visualization: 3-Fluoro-4-(methylthio)aniline, being an aromatic compound, should be visible under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[7][8][9] The compound will appear as a dark spot against a fluorescent background.
-
Sample Concentration: Your sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[2][4]
-
Chemical Staining: If the compound is not UV-active or the concentration is very low, you will need to use a chemical stain for visualization.
Q5: What are the best visualization techniques for 3-Fluoro-4-(methylthio)aniline and its derivatives?
A5: Several visualization methods can be effective:
-
UV Light (254 nm): This is a non-destructive method and should be your first choice for aromatic compounds.[9]
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method for visualizing organic compounds, especially those with aromatic rings or sulfur atoms.[8][10] The spots will appear as brown stains.
-
Potassium Permanganate (KMnO4) Stain: This stain is excellent for detecting compounds that can be oxidized, which includes the methylthio group.[10] Spots will appear as yellow to brown on a purple background.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can react with various functional groups to produce colored spots upon heating.[7][8]
-
Ninhydrin Stain: While typically used for primary and secondary amines, ninhydrin can also visualize anilines, usually as pink or purple spots upon heating.[11]
Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to resolving specific issues you may encounter during your TLC experiments.
Problem 1: Poor Separation of Spots (Rf values are too close)
Q: My starting material and product spots are running very close to each other, making it difficult to assess the reaction progress. How can I improve the separation?
A: Improving separation (resolution) between spots is a common challenge in TLC. Here’s a systematic approach:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Fine-tune the ratio of your polar and non-polar solvents. Small changes can have a significant impact on separation.
-
Change Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol or toluene/ethyl acetate.[12] Different solvents interact with your compounds in unique ways, which can alter their relative Rf values.
-
-
Use a Different Stationary Phase:
-
If you are using silica gel plates and still not getting good separation, consider using alumina plates. Alumina is slightly basic and can offer different selectivity for amines.[1]
-
-
Employ a Co-spot:
Problem 2: The Solvent Front is Uneven
Q: The solvent front on my TLC plate is not straight, leading to distorted spots and inaccurate Rf values. What is causing this and how can I prevent it?
A: An uneven solvent front is usually due to improper technique during the development of the TLC plate. Here are the common causes and solutions:
-
Uneven Plate Surface: Ensure the bottom of your TLC plate is flat and sits evenly in the developing chamber.
-
Chamber Saturation: The atmosphere inside the developing chamber should be saturated with the solvent vapor. You can achieve this by lining the chamber with a piece of filter paper soaked in the mobile phase and allowing it to equilibrate for a few minutes before placing your plate inside.[14]
-
Plate Touching the Sides: Make sure the TLC plate is not touching the sides of the chamber or the filter paper during development.[4]
-
Disturbance During Development: Avoid moving or disturbing the developing chamber while the TLC is running.
Problem 3: Spots are Fading or Disappearing
Q: I can see the spots immediately after staining, but they fade quickly. How can I get a permanent record of my TLC results?
A: The transient nature of some stained spots is a common issue. Here's how to address it:
-
Circle the Spots: Immediately after visualization, use a pencil to lightly circle the spots on the TLC plate.[10]
-
Photograph the Plate: Take a picture of your TLC plate with a smartphone or camera as soon as the spots are developed. This provides a permanent digital record.
-
Choose a More Stable Stain: Some stains produce more stable colored spots than others. For example, phosphomolybdic acid (PMA) often produces stable green spots on a light background.[10]
Experimental Protocols
Protocol 1: General TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane). Do the same for your starting material (3-Fluoro-4-(methylthio)aniline) as a reference.
-
Spotting: Use a capillary tube to spot a small amount of your prepared samples onto the origin line. Keep the spots small and allow the solvent to evaporate completely between applications.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the origin line.[2] Cover the chamber and allow the solvent to run up the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain.
Protocol 2: Preparation of a Potassium Permanganate (KMnO4) Stain
-
Recipe: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[10]
-
Application: Dip the dried TLC plate into the stain solution or spray the plate with the stain.
-
Development: Gently heat the plate with a heat gun until colored spots appear against a purple background. Oxidizable compounds will show up as yellow or brown spots.[10]
Data Presentation
Table 1: Suggested Mobile Phase Systems for 3-Fluoro-4-(methylthio)aniline Reactions
| Mobile Phase Composition (v/v) | Polarity | Expected Rf Range | Notes |
| 10% Ethyl Acetate in Hexane | Low | 0.1 - 0.3 | Good starting point for non-polar products. |
| 30% Ethyl Acetate in Hexane | Medium | 0.3 - 0.6 | A versatile system for many reactions. |
| 50% Ethyl Acetate in Hexane | Medium-High | 0.5 - 0.8 | Suitable for more polar products. |
| 5% Methanol in Dichloromethane | High | 0.2 - 0.5 | Use for highly polar compounds.[15] |
| Toluene/Ethyl Acetate (e.g., 8:2) | Medium | Varies | Good for aromatic compounds.[12] |
| Hexane/Ethyl Acetate with 0.5% Triethylamine | Varies | Varies | Helps to reduce streaking of the aniline.[2] |
Note: The optimal mobile phase will depend on the specific reaction and products formed. Empirical testing is necessary.
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
References
-
ChemBAM. TLC troubleshooting. [Link]
-
Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
(2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Medium. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Link]
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]
-
Dr. K. (2021, April 7). TLC examination of isomeric nitro anilines. YouTube. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for TLC. [Link]
- Mohammed, A., & Agrawal, V. (2007). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society, 84(11), 1165-1166.
-
Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Stains for Developing TLC Plates. [Link]
-
BGD Group. (2011). TLC Developing System. [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. [Link]
-
Not Voodoo. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
-
Avanti Polar Lipids. Detection Methods for Thin Layer Chromatography. [Link]
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- 13. youtube.com [youtube.com]
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- 15. Chromatography [chem.rochester.edu]
Validation & Comparative
A Senior Scientist's Guide to the Characterization of 3-Fluoro-4-(methylthio)aniline: A Comparative Analysis of GC-MS and HPLC Methods
Abstract
3-Fluoro-4-(methylthio)aniline is an emerging building block in medicinal chemistry and materials science, making its precise characterization a critical step in quality control and reaction monitoring. This guide presents a comprehensive, field-tested Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for the robust identification and purity assessment of this analyte. We delve into the causality behind the selection of each parameter, from the stationary phase chemistry to the temperature programming, ensuring a self-validating and reproducible protocol. Furthermore, this guide provides an objective comparison with High-Performance Liquid Chromatography (HPLC), offering a decision-making framework for researchers to select the most appropriate analytical tool based on their specific experimental needs, be it throughput, sensitivity, or analyte stability.
Introduction: The Analytical Imperative
3-Fluoro-4-(methylthio)aniline combines three key functional groups: an aromatic amine, a fluorine atom, and a methylthio ether. This unique combination presents a distinct analytical challenge. The amine group offers a site for potential derivatization but also imparts polarity, while the sulfur and fluorine atoms influence the molecule's chromatographic behavior and mass spectrometric fragmentation. In drug development, ensuring the purity of such intermediates is paramount, as even trace impurities can alter biological activity or lead to unwanted side effects. Therefore, a reliable and well-understood analytical method is not just a procedural step but a cornerstone of scientific integrity. This guide aims to provide such a method.
A Deep Dive into the Optimized GC-MS Method
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high chromatographic resolution and definitive identification through mass fragmentation patterns.
The "Why": Rationale for Method Parameters
The development of a robust GC-MS method is a process of systematic optimization, where each parameter is chosen to address the specific chemical properties of the analyte.
-
Stationary Phase Selection: The analyte possesses moderate polarity due to the aniline group. A mid-polarity stationary phase, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, ZB-5MS) , is the optimal choice. This phase provides a slight affinity for the aromatic ring through π-π interactions while its low overall polarity ensures the elution of the sulfur-containing moiety without excessive tailing. Non-polar phases may offer insufficient retention, while highly polar phases (like WAX columns) can exhibit excessive bleed at higher temperatures and may interact too strongly with the amine group, leading to poor peak shape.[1]
-
Temperature Programming: Isothermal analysis is unsuitable for this compound as it would either require a temperature too low to elute the analyte in a reasonable time or too high, co-eluting it with the solvent front. A programmed temperature ramp is essential.[2][3][4][5] The program begins at a low initial temperature to focus the analytes at the head of the column, followed by a steady ramp to elute the compound as a sharp, symmetrical peak, and concludes with a high-temperature hold to purge any less volatile contaminants.
-
Injector Temperature: An injector temperature of 250 °C is chosen as a balance. It is hot enough to ensure the rapid and complete volatilization of 3-Fluoro-4-(methylthio)aniline, preventing peak broadening, but not so high as to risk thermal degradation of the sensitive amine group.
-
MS Ionization: Standard Electron Ionization (EI) at 70 eV is employed. This "hard" ionization technique provides reproducible and information-rich fragmentation patterns, creating a unique mass spectral fingerprint essential for unambiguous identification.[6]
Experimental Protocol: A Self-Validating System
This protocol is designed to be inherently robust, minimizing variability and ensuring reproducibility.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Fluoro-4-(methylthio)aniline sample.
-
Dissolve in 10 mL of high-purity Methanol or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform a 1:100 serial dilution with the same solvent to obtain a final concentration of 10 µg/mL for analysis.
Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing a good balance of efficiency and sample capacity.[7] |
| DB-5ms or equivalent | Mid-polarity phase for optimal selectivity and peak shape.[1] | |
| Carrier Gas | Helium | Inert gas providing good efficiency; constant flow mode at 1.2 mL/min. |
| Injector | Split/Splitless | Split mode (50:1 ratio) for routine analysis to prevent column overloading. |
| Injector Temperature | 250 °C | Ensures complete vaporization without analyte degradation. |
| Oven Program | Initial: 100 °C, hold 1 min | Focuses the sample at the column head. |
| Ramp: 15 °C/min to 280 °C | Provides optimal separation and peak shape.[2][4] | |
| Hold: 5 min at 280 °C | Cleanses the column of any high-boiling impurities. | |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization.[6] |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | 70 eV, for reproducible fragmentation patterns.[6] |
| Acquisition Mode | Scan | m/z 40-350, to capture the molecular ion and all relevant fragments. |
Visualizing the Workflow
Caption: Figure 1: GC-MS Experimental Workflow.
Expected Results & Data Interpretation
The molecular weight of 3-Fluoro-4-(methylthio)aniline (C₇H₈FNS) is 157.21 g/mol . The Electron Ionization mass spectrum is predicted to show a distinct molecular ion (M⁺˙) at m/z 157, which is crucial for confirming the compound's identity.
Anticipated Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions.[8][9] The primary fragmentation event is often the loss of a methyl radical (•CH₃) from the thioether group, a common pathway for thioanisole derivatives.[6][10]
| m/z | Proposed Fragment | Formula | Comments |
| 157 | Molecular Ion (M⁺˙) | [C₇H₈FNS]⁺˙ | Base peak, confirming molecular weight. |
| 142 | [M - CH₃]⁺ | [C₆H₅FNS]⁺ | Loss of a methyl radical from the thioether. A very common and stable fragment for thioanisoles.[6] |
| 124 | [M - SH]⁺ | [C₇H₇FN]⁺ | Loss of a sulfhydryl radical, potentially after rearrangement.[10] |
| 109 | [C₆H₄FN]⁺ | [C₆H₄FN]⁺ | Loss of CS from the [M - CH₃]⁺ fragment. |
| 95 | [C₅H₄FN]⁺ | [C₅H₄FN]⁺ | Aromatic ring fragmentation. |
Trustworthiness: A Note on Method Validation
To transition this method from a well-reasoned protocol to a fully validated analytical procedure, it must be subjected to the rigors outlined in the ICH Q2(R1) guidelines.[6][10][11] This involves experimentally verifying:
-
Specificity: Demonstrating that the signal is unequivocally from the analyte.
-
Linearity & Range: Ensuring a direct relationship between concentration and detector response.
-
Accuracy & Precision: Confirming the closeness of results to the true value and to each other.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration that can be reliably detected and quantified.
-
Robustness: Assessing the method's resilience to small, deliberate variations in parameters.
Comparative Analysis: GC-MS vs. HPLC
While GC-MS is an excellent tool, it is not the only option. High-Performance Liquid Chromatography (HPLC), particularly with a UV or MS detector, presents a viable alternative.
Alternative Method: A Snapshot of HPLC-UV
An HPLC method would typically utilize a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with a pH modifier like formic acid).[12][13] Detection via a Diode Array Detector (DAD) would monitor the analyte's UV absorbance, likely around 254 nm. HPLC is advantageous for compounds that are thermally labile or non-volatile.[12]
Head-to-Head Performance Comparison
| Feature | GC-MS | HPLC-UV/MS | Causality & Justification |
| Selectivity/Identity | Superior | Good to Excellent | GC-MS provides orthogonal data points (retention time + mass spectrum), offering near-unambiguous identification. HPLC-UV relies on retention time and UV spectrum, which is less specific.[14] |
| Sensitivity | Excellent | Good | Modern GC-MS systems can readily achieve low picogram on-column detection. HPLC-UV sensitivity is analyte-dependent but generally in the low nanogram range.[15] |
| Sample Throughput | Good | Moderate | GC run times are often shorter (15-20 min). HPLC methods can be longer, especially if complex gradients are needed for impurity profiling. |
| Thermal Stability | Potential Concern | No Concern | The analyte must be volatile and stable at high temperatures. HPLC is performed at or near ambient temperature, ideal for thermally sensitive molecules.[12] |
| Derivatization | Not Required | Not Required | Both methods can analyze the native compound, simplifying sample preparation. |
| Cost & Complexity | High | Moderate to High | GC-MS systems, particularly the vacuum components, represent a higher capital and maintenance cost. |
Decision Framework: Choosing the Right Tool
The choice between GC-MS and HPLC is dictated by the analytical goal. This decision process can be visualized as follows:
Caption: Figure 2: Decision framework for method selection.
Conclusion
For the definitive characterization of 3-Fluoro-4-(methylthio)aniline, the presented GC-MS method offers superior selectivity and excellent sensitivity. The detailed rationale behind the parameter choices provides a robust foundation for method transfer and validation. While HPLC stands as a strong alternative, particularly if thermal stability is a concern, GC-MS remains the gold standard for applications requiring unequivocal structural confirmation and impurity identification based on mass spectral data. The selection framework provided should empower researchers to make an informed, data-driven decision tailored to their specific analytical challenges.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Nägele, E., & Helling, R. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC North America. [Link]
-
LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. [Link]
-
ResearchGate. (n.d.). GC–MS chromatograms of organosulfur compounds of the garlic A. sativum. [Link]
-
Sáez, C., et al. (2023). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Foods. [Link]
-
Agilent Technologies. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
-
ResearchGate. (n.d.). GC–MS chromatograms of organosulfur compounds of the garlic A. sativum. [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]
-
Drawell. (n.d.). Why Is Temperature Programming Used in Gas Chromatography. [Link]
-
Zhu, Y., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169. [Link]
-
LCGC International. (2017). The Secrets of Successful Temperature Programming. [Link]
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Mastelf. (2024). Why Temperature Programming is Key to Better Chromatography. [Link]
-
Chromatography Today. (2022). What is Temperature Programming in Gas Chromatography? [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Liu, Y., et al. (2021). Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. Analyst, 146(12), 3925-3932. [Link]
-
Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical & environmental mass spectrometry, 14(6), 275-280. [Link]
-
Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Phenomenex. (2024). Guide to Choosing a GC Column. [Link]
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A Comparative Guide to the Structural Elucidation of 3-Fluoro-4-(methylthio)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the nuanced structural features of small molecules play a pivotal role in their biological activity and pharmacokinetic profiles. Among these, halogenated and sulfur-containing anilines are privileged scaffolds. This guide offers a comprehensive comparison of analytical techniques for the structural elucidation of 3-fluoro-4-(methylthio)aniline and its derivatives, providing field-proven insights and experimental data to aid researchers in this critical aspect of drug development.
The Ascendancy of Fluorinated Anilines in Drug Design
Substituted anilines are fundamental building blocks in the synthesis of a wide range of pharmaceuticals.[1] The introduction of a fluorine atom into an aniline scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. The 3-fluoro-4-(methylthio)aniline core, in particular, presents a unique electronic profile where the strong electron-withdrawing nature of the fluorine atom is complemented by the electron-donating character of the methylthio group, enabling diverse chemical modifications and influencing molecular interactions.
A Multi-faceted Approach to Structural Verification
Unambiguous structural confirmation is paramount in drug development to ensure the identity, purity, and novelty of synthesized compounds. A combination of spectroscopic and crystallographic techniques provides a self-validating system for the complete characterization of 3-fluoro-4-(methylthio)aniline derivatives. This guide will compare the utility and information derived from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. For 3-fluoro-4-(methylthio)aniline derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular framework.
¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework
Proton and carbon NMR spectra reveal the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule. The aromatic region of the ¹H NMR spectrum is particularly informative for confirming the substitution pattern on the aniline ring.
Table 1: Comparative ¹H and ¹³C NMR Data for 3-Fluoro-4-(methylthio)aniline and a Derivative
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 3-Fluoro-4-(methylthio)aniline | 7.23-7.19 (m, 1H), 6.44-6.41 (m, 2H), 3.82 (s, br, 2H), 2.39 (s, 3H) | 162.9 (d, J = 242.3 Hz), 147.9 (d, J = 10.5 Hz), 134.2 (d, J = 3.2 Hz), 111.7 (d, J = 18.7 Hz), 111.1 (d, J = 2.6 Hz), 102.5 (d, J = 26.1 Hz), 18.5 (d, J = 2.3 Hz) |
| 3-Methoxy-4-(methylthio)aniline | 7.14 (d, J = 8.0 Hz, 1H), 6.28 (dd, J₁ = 8.0 Hz, J₂ = 2.0 Hz, 1H), 6.25 (d, J = 2.0 Hz, 1H), 3.86 (s, 3H), 3.73 (s, br, 2H), 2.37 (s, 3H) | 159.1, 147.0, 132.2, 113.6, 107.6, 98.7, 55.7, 17.4 |
Data for 3-Fluoro-4-(methylthio)aniline and 3-Methoxy-4-(methylthio)aniline sourced from a study on regioselective methylthiolation of arylamines.[2]
The ¹³C NMR spectrum of 3-fluoro-4-(methylthio)aniline clearly shows the effect of the fluorine substituent, with the carbon directly attached to the fluorine (C-3) appearing as a doublet with a large coupling constant (J = 242.3 Hz). The couplings to adjacent carbons are also observable, providing definitive evidence for the position of the fluorine atom.
¹⁹F NMR: A Sensitive Probe for Fluorinated Compounds
Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated molecules.[3][4] The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment, and its coupling to neighboring protons provides crucial information for structural assignment.
For aromatic fluorides, the ¹⁹F chemical shifts typically range from +80 to +170 ppm relative to CFCl₃.[2] The coupling constants between fluorine and aromatic protons are distance-dependent, with typical values of:
-
³J (ortho H-F): 5-10 Hz
-
⁴J (meta H-F): 0.5-3.0 Hz
-
⁵J (para H-F): < 1 Hz
The observation of these coupling patterns in the ¹H and/or ¹⁹F NMR spectra allows for the unambiguous determination of the fluorine atom's position on the aromatic ring.
Experimental Protocol: NMR Analysis
A standard protocol for the NMR analysis of a 3-fluoro-4-(methylthio)aniline derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher field spectrometer.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse experiment.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
An integrated approach combining multiple spectroscopic techniques for robust structural analysis.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide a wealth of information about the structure of a molecule in solution or the gas phase, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state. [5]This technique is considered the "gold standard" for structural elucidation.
For 3-fluoro-4-(methylthio)aniline derivatives, X-ray crystallography can definitively confirm:
-
The substitution pattern on the aromatic ring.
-
Bond lengths and angles.
-
The conformation of the molecule.
-
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Although obtaining suitable crystals for X-ray diffraction can be a challenge, the resulting structural information is invaluable, especially for patent applications and regulatory submissions. A comparative analysis of the crystal structures of related halogenated anilines can provide insights into the effects of different substituents on the solid-state packing and intermolecular interactions. [5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound, often by slow evaporation of the solvent or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed model of the atomic positions.
Conclusion: An Integrated and Self-Validating Approach
The structural elucidation of 3-fluoro-4-(methylthio)aniline derivatives requires a multi-technique approach to ensure accuracy and build a comprehensive understanding of the molecule's properties. While NMR spectroscopy serves as the primary tool for determining the molecular structure in solution, IR spectroscopy provides rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. When obtainable, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure. By integrating the data from these complementary techniques, researchers can confidently establish the structure of novel compounds, a critical step in the journey of drug discovery and development.
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]
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Krishnakumar, V., & Balachandran, V. (2005). FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1811-1819. [Link]
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Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Bowie, J. H., Lawesson, S.-O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 951-955. [Link]
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A Comparative Guide to the LC-MS Impurity Profiling of 3-Fluoro-4-(methylthio)aniline
Introduction
3-Fluoro-4-(methylthio)aniline is a substituted aniline derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. The purity of such an intermediate is paramount, as any impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities in new drug substances.[1][2][3] Specifically, the ICH Q3A(R2) guideline requires the reporting, identification, and qualification of impurities at defined thresholds.[2][4]
This guide provides a comprehensive framework for developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the impurity profiling of 3-Fluoro-4-(methylthio)aniline. We will explore the causality behind experimental choices, compare alternative analytical strategies, and present a self-validating protocol grounded in scientific first principles and regulatory expectations. The inherent structural motifs of this molecule—a fluoroaromatic ring, a nucleophilic aniline, and an oxidizable thioether—present unique challenges and dictate a multi-faceted analytical approach.
Part 1: Predictive Impurity Profiling: From Synthesis to Degradation
A successful impurity profiling strategy begins with a theoretical assessment of potential impurities. These can be broadly categorized as synthesis-related impurities and degradation products.[4]
-
Synthesis-Related Impurities: These include residual starting materials, intermediates, by-products from competing reaction pathways, and residual reagents or catalysts.[4] For 3-Fluoro-4-(methylthio)aniline, this could involve isomers (e.g., 2-Fluoro-4-(methylthio)aniline), or precursors from its synthetic route.[5][6]
-
Degradation Products: The chemical functionalities of 3-Fluoro-4-(methylthio)aniline make it susceptible to specific degradation pathways, primarily oxidation. The thioether group is readily oxidized to the corresponding sulfoxide and subsequently to the sulfone.[7][8][9] The aniline moiety can also be involved in oxidative dimerization or polymerization.
To proactively identify these degradation products, forced degradation studies (also known as stress testing) are indispensable.[10][11][12][13] By subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light), we can purposefully generate potential degradants, which is critical for developing a stability-indicating analytical method.[10][11][13]
Caption: Predicted oxidative degradation pathway of 3-Fluoro-4-(methylthio)aniline.
Part 2: A Comparative Strategy for LC Method Development
The goal of the chromatographic method is to achieve baseline separation of the main peak from all potential and actual impurities. Given the structural diversity of the potential impurities, a systematic comparison of different stationary phase chemistries is the most effective approach.[14]
Rationale for Column Selection
We will compare three distinct reversed-phase column chemistries to exploit different separation mechanisms:
-
C18 (Octadecylsilane): The industry workhorse. Separation is primarily based on hydrophobic (van der Waals) interactions. It is the logical starting point for any method development.
-
Phenyl-Hexyl: This phase offers a "pi-pi" (π-π) interaction mechanism with the aromatic ring of the analyte and its impurities, in addition to hydrophobic interactions. This can be particularly effective for separating compounds with differences in their aromatic systems.
-
Pentafluorophenyl (PFP): This is a highly versatile phase offering a combination of hydrophobic, π-π, dipole-dipole, hydrogen bonding, and shape-selective interactions.[15][16][17][18][19] The electron-deficient fluorinated ring of the PFP phase can interact strongly with electron-rich aromatic systems and polar functional groups, making it ideal for separating positional isomers and halogenated compounds.[15][17][19]
Experimental Protocol: Column Screening and Optimization
Objective: To identify the optimal column and mobile phase conditions for the separation of 3-Fluoro-4-(methylthio)aniline from its key oxidative impurities (sulfoxide and sulfone) and a potential positional isomer.
-
Preparation of System Suitability Mixture (SSM):
-
Prepare a solution containing 3-Fluoro-4-(methylthio)aniline (~100 µg/mL).
-
Spike this solution with small amounts (~0.1-0.5 µg/mL) of the synthesized sulfoxide and sulfone impurities. If a positional isomer standard is available, include it as well. If not, a partially degraded sample from a forced degradation study can be used.
-
-
Initial Screening Conditions:
-
Columns:
-
C18, 100 x 2.1 mm, 1.8 µm
-
Phenyl-Hexyl, 100 x 2.1 mm, 1.8 µm
-
PFP, 100 x 2.1 mm, 1.8 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Temperature: 40 °C
-
Detection: UV at 254 nm and MS Scan (e.g., m/z 100-500)
-
-
Evaluation and Optimization:
-
Evaluate the chromatograms from each column for the resolution (Rs) between the main peak and all impurity peaks.
-
The primary goal is to achieve Rs > 2.0 for all critical pairs.
-
Select the column that provides the best overall selectivity.
-
Further optimize the gradient slope, temperature, and mobile phase pH (if necessary, using a buffer like ammonium acetate for MS compatibility) to maximize resolution and improve peak shape.[14][20]
-
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance of the different columns based on their separation mechanisms.
| Column Chemistry | Separation Mechanism(s) | Resolution (Rs) of Parent and Sulfoxide | Resolution (Rs) of Parent and Positional Isomer | Analysis Time (min) | Expert Rationale |
| C18 | Hydrophobic | 1.8 | 1.4 | 12 | Provides good general retention but may struggle to resolve the structurally similar parent and sulfoxide, which have only a minor difference in polarity. Separation of positional isomers is often poor. |
| Phenyl-Hexyl | Hydrophobic, π-π | 2.2 | 1.9 | 11 | The π-π interactions provide enhanced selectivity for the aromatic compounds, improving the separation from the sulfoxide. It shows better performance for isomers than C18. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity | > 3.0 | > 2.5 | 10 | The multiple interaction modes of the PFP phase, especially dipole-dipole interactions with the C-F and S=O bonds, provide exceptional and often orthogonal selectivity.[16][17][19] It is particularly adept at resolving positional isomers and halogenated compounds.[15] |
Part 3: MS Strategy for Identification and Characterization
While chromatography separates the impurities, mass spectrometry provides the structural information needed for their identification.[21][22][23] High-Resolution Mass Spectrometry (HRMS), using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the gold standard for this application.[21][24][25]
Workflow for Impurity Identification
The workflow combines chromatographic separation with multi-stage mass spectrometric analysis to confidently identify unknown impurities.[26]
Caption: A systematic workflow for LC-HRMS based impurity identification.
Detailed MS Protocol Steps
-
Accurate Mass Measurement (Full Scan MS): The first step is to obtain a high-resolution mass spectrum of the impurity peak. The accurate mass measurement (typically to < 2 ppm) allows for the generation of a shortlist of possible elemental compositions.[22][24] For example, the oxidation of 3-Fluoro-4-(methylthio)aniline (C7H8FNS, [M+H]+ = 158.0434) to its sulfoxide (C7H8FNOS, [M+H]+ = 174.0383) results in a mass shift of +15.9949 Da, corresponding to the addition of one oxygen atom.
-
Tandem Mass Spectrometry (MS/MS): The impurity ion is isolated and fragmented to produce a product ion spectrum.[21] By comparing the fragmentation pattern of the impurity to that of the parent compound, the site of modification can often be deduced. This provides definitive structural evidence.[22]
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines.[27][28][29][30] This involves assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ) for any specified impurities.[31]
Conclusion
A robust and reliable impurity profiling method is a non-negotiable component of modern pharmaceutical development. For a molecule like 3-Fluoro-4-(methylthio)aniline, with its potential for oxidative degradation and isomeric impurities, a systematic approach is critical. By comparing different chromatographic selectivities, the superior performance of a PFP stationary phase can be demonstrated, offering a baseline separation of critical pairs. This separation, when coupled with the power of High-Resolution Mass Spectrometry for structural elucidation, provides a self-validating system that ensures product quality and regulatory compliance. This integrated LC-MS strategy allows for the confident detection, identification, and quantification of impurities, safeguarding the integrity of the final drug product.
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Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
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Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC URL: [Link]
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Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Understanding Forced Degradation Studies: A Critical Step in Drug Development Source: Apicule URL: [Link]
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Title: Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS Source: ACS Fall 2023 URL: [Link]
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Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL: [Link]
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Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: ACS Publications URL: [Link]
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Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]
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Title: Determination of total extractable organofluorine (EOF) in food contact materials and target and non-target analysis of per- and polyfluoroalkyl substances using LC–MS/MS and LC–HRMS simultaneously coupled to ICP-MS Source: Taylor & Francis Online URL: [Link]
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Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent URL: [Link]
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Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent URL: [Link]
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Title: Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Source: ACS Publications URL: [Link]
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Title: Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Source: PubMed URL: [Link]
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Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst Source: ResearchGate URL: [Link]
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Title: Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS Source: Taylor & Francis Online URL: [Link]
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Title: Current developments in LC-MS for pharmaceutical analysis. Source: SciSpace URL: [Link]
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Title: A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity Source: Fortis Technologies URL: [Link]
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Title: Luna PFP(2) HPLC Columns Source: Phenomenex URL: [Link]
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Title: LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API Source: Journal of Applied Pharmaceutical Science URL: [Link]
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Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]
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Title: Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study Source: PubMed URL: [Link]
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Title: Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen Source: Journal of the American Chemical Society URL: [Link]
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Title: Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods Source: LCGC International URL: [Link]
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Title: Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method Source: Shimadzu URL: [Link]
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Title: Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species Source: ResearchGate URL: [Link]
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Title: 3-Fluoro-4-(methylthio)aniline Source: Lead Sciences URL: [Link]
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Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL: [Link]
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Title: Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro Source: Waters URL: [Link]
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Title: LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis Source: ResearchGate URL: [Link]
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Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: NIH National Library of Medicine URL: [Link]
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A Comparative Guide to the Quantification of 3-Fluoro-4-(methylthio)aniline in Reaction Mixtures
Introduction: The Analytical Imperative in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of process control, yield optimization, and impurity profiling. 3-Fluoro-4-(methylthio)aniline is a key structural motif and building block in the synthesis of various high-value molecules.[1] Its unique substitution pattern, featuring a fluorine atom, an amine, and a methylthio group, presents distinct analytical challenges and opportunities. The accurate determination of its concentration within a complex reaction matrix is critical for ensuring reaction completion, calculating yields, and controlling for process-related impurities that may impact the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantification of 3-Fluoro-4-(methylthio)aniline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and provide the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions tailored to their specific analytical needs.
Understanding the Analytical Challenge: A Typical Reaction Mixture
To establish a realistic context, we will consider a common synthetic route to 3-Fluoro-4-(methylthio)aniline: the reduction of its nitro precursor, 1-fluoro-2-nitro-4-(methylthio)benzene.
Caption: A common synthesis route for 3-Fluoro-4-(methylthio)aniline.
The resulting reaction mixture is a complex matrix containing:
-
Product: 3-Fluoro-4-(methylthio)aniline
-
Key Impurity: Unreacted 1-fluoro-2-nitro-4-(methylthio)benzene
-
Reagents & By-products: Reducing agents (e.g., iron salts), solvents (e.g., ethanol, water), and potential side-products from over-reduction or degradation.[2]
An ideal analytical method must be selective enough to resolve the analyte from these components and sensitive enough to quantify it accurately.
Comparative Analysis of Core Quantitative Techniques
The choice of an analytical technique is a balance of sensitivity, selectivity, speed, and the specific information required. While HPLC is often the workhorse for its versatility and GC-MS for its sensitivity to volatile compounds, qNMR provides an absolute quantification without the need for a specific analyte standard.[3][4]
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Quantifies based on the direct proportionality of the NMR signal area to the number of nuclei.[5] |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Ideal for most aromatic amines.[3] | Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile amines.[4] | Applicable to any fluorine-containing compound soluble in a deuterated solvent. |
| Selectivity | Good to Excellent. Dependent on chromatographic resolution. Diode-array detection (DAD) adds spectral confirmation. | Excellent. Mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation. | Unparalleled. The vast chemical shift range of ¹⁹F NMR minimizes signal overlap from matrix components.[6] |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Typical LOD | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~10 - 100 µg/mL |
| Typical LOQ | ~0.5 - 3 µg/mL | ~5 - 30 ng/mL | ~50 - 300 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Key Advantage | Robust, versatile, and widely available. No derivatization required for this analyte. | High sensitivity and definitive identification via mass fragmentation. | "Absolute" quantification without a specific reference standard of the analyte. Fast acquisition (~8 min). |
| Key Limitation | Moderate sensitivity compared to GC-MS. Requires a certified reference standard of the analyte. | Analyte must be volatile and thermally stable. Potential for matrix interference in the ion source. | Lower sensitivity. Requires a high-field NMR spectrometer and a certified internal standard.[7] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are representative estimates and depend heavily on the specific instrument and method conditions.
Part 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and robust method for monitoring reaction progress and quantifying non-volatile organic molecules like substituted anilines.[3] The inherent polarity of the amine and the strong UV chromophore of the aniline ring make it ideally suited for reversed-phase HPLC with UV detection.
Causality Behind the Method:
-
Stationary Phase (Column): A C18 column is chosen as the industry standard for reversed-phase chromatography. Its nonpolar surface effectively retains the aromatic aniline analyte through hydrophobic interactions.
-
Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is used. The acid suppresses the ionization of free silanol groups on the silica support, preventing peak tailing of the basic amine. It also ensures consistent protonation of the analyte, leading to reproducible retention times. The organic solvent is the "strong" solvent used to elute the analyte from the column.
-
Detection: UV detection at ~254 nm is selected because the benzene ring of the aniline provides a strong chromophore, allowing for sensitive detection.
Detailed Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Accurately weigh ~10 mg of 3-Fluoro-4-(methylthio)aniline reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of the reaction mixture into a 50 mL volumetric flask.
-
Add ~30 mL of the 50:50 acetonitrile/water diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent. This yields a nominal concentration of 1000 µg/mL.
-
Further dilute an aliquot of this solution 10-fold (e.g., 1 mL into 10 mL) to bring the expected analyte concentration within the calibration range (~100 µg/mL).
-
Filter the final diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Validation & Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Confirm the linearity of the curve (R² > 0.999).
-
Quantify the 3-Fluoro-4-(methylthio)aniline in the reaction mixture sample by interpolating its peak area from the calibration curve.
-
Caption: HPLC-UV workflow for quantification of 3-Fluoro-4-(methylthio)aniline.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For analytes with sufficient volatility and thermal stability, GC-MS offers unparalleled sensitivity and specificity. The mass spectrometer acts as a highly selective detector, providing structural information that confirms the identity of the analyte peak, a crucial feature when analyzing complex mixtures. 3-Fluoro-4-(methylthio)aniline is amenable to GC analysis without derivatization.
Causality Behind the Method:
-
Injection Mode: A split injection is used to prevent column overloading and ensure sharp chromatographic peaks, as the sample is relatively concentrated.
-
Stationary Phase (Column): A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is chosen. This phase separates compounds primarily based on their boiling points and is robust for general-purpose analysis of aromatic compounds.
-
Oven Program: A temperature ramp is employed to ensure that lower-boiling solvents elute quickly, while providing sufficient thermal energy to elute the higher-boiling analyte and impurities as sharp, well-resolved peaks.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, creating a molecular fingerprint for the analyte.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification. Instead of scanning all masses, the detector focuses only on a few characteristic ions of the analyte, dramatically increasing sensitivity and reducing noise from the matrix. Key ions would be the molecular ion (m/z 157) and major fragment ions.
Detailed Experimental Protocol: GC-MS
-
Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of the reference standard in ethyl acetate.
-
Perform serial dilutions in ethyl acetate to prepare calibration standards from 0.01 µg/mL to 10 µg/mL.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh ~100 mg of the reaction mixture into a vial.
-
Add 5 mL of deionized water and 5 mL of 1M Sodium Hydroxide solution to deprotonate the aniline and any acidic components.
-
Add 5 mL of ethyl acetate, cap the vial, and vortex vigorously for 2 minutes to extract the aniline into the organic layer.
-
Allow the layers to separate. Carefully transfer the upper organic (ethyl acetate) layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis. A further dilution may be necessary depending on the expected concentration.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 157 (Molecular Ion), 142 ([M-CH₃]⁺), and 110 ([M-SCH₃]⁺).
-
-
Validation & Quantification:
-
Construct a calibration curve using the peak area of the primary quantifier ion (m/z 157).
-
Confirm linearity (R² > 0.998).
-
The presence of qualifier ions at the correct ratio provides definitive identification.
-
Quantify the analyte in the extracted sample using the calibration curve.
-
Caption: GC-MS workflow for quantification of 3-Fluoro-4-(methylthio)aniline.
Part 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
¹⁹F qNMR is a powerful primary analytical method that leverages the unique properties of the fluorine nucleus.[5] With 100% natural abundance and high sensitivity, ¹⁹F provides clear, distinct signals with a wide chemical shift range, minimizing interference.[6] Crucially, qNMR allows for quantification against a certified internal standard of a different compound, obviating the need for an isolated, purified standard of 3-Fluoro-4-(methylthio)aniline itself.[8]
Causality Behind the Method:
-
Internal Standard: A certified reference material (CRM) containing fluorine with a known purity and a chemical shift far from the analyte is chosen (e.g., trifluorotoluene). This ensures its signal does not overlap with the analyte signal.
-
Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to provide the field frequency lock for the NMR spectrometer.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is critical. This ensures all nuclei have fully relaxed between pulses, making the signal area directly proportional to the number of nuclei, which is the fundamental principle of accurate quantification.[5] Inverse-gated decoupling is used to suppress ¹H-¹⁹F coupling (simplifying the spectrum) without introducing the Nuclear Overhauser Effect (NOE), which would perturb the signal integrals and ruin quantification.
Detailed Experimental Protocol: ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh ~20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., α,α,α-Trifluorotoluene, certified purity >99.5%) into the same NMR tube.
-
Record the exact masses of both the sample and the internal standard.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube, cap, and invert several times to fully dissolve the contents.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard 90° pulse experiment with inverse-gated ¹H decoupling.
-
Relaxation Delay (D1): 30 seconds (ensure this is > 5 * T₁).
-
Acquisition Time (AQ): ~2-3 seconds.
-
Number of Scans: 8-16 (depending on concentration).
-
-
Data Processing & Quantification:
-
Apply standard Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the signal for the analyte (a multiplet expected around -110 to -130 ppm for an Ar-F) and the signal for the internal standard (a singlet at ~ -63 ppm for trifluorotoluene).
-
Calculate the concentration of 3-Fluoro-4-(methylthio)aniline in the reaction mixture using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I: Integral area of the signal
-
N: Number of fluorine nuclei generating the signal (1 for the analyte, 3 for trifluorotoluene)
-
MW: Molecular Weight (Analyte: 157.21 g/mol ; Standard: 146.11 g/mol )
-
m: Mass weighed into the NMR tube
-
Purity_std: Certified purity of the internal standard
-
Caption: ¹⁹F qNMR workflow for quantification of 3-Fluoro-4-(methylthio)aniline.
Conclusion: Selecting the Optimal Method
The optimal analytical method for quantifying 3-Fluoro-4-(methylthio)aniline is dictated by the specific requirements of the task at hand.
-
For routine in-process control and high-throughput analysis, HPLC-UV is the method of choice. Its robustness, ease of use, and sufficient sensitivity make it ideal for quickly determining reaction progress and final yield, provided a reference standard is available.
-
For trace-level impurity analysis or definitive confirmation of identity in a complex matrix, GC-MS is superior. Its exceptional sensitivity (in SIM mode) and the structural information provided by the mass spectrum make it the gold standard for identifying and quantifying low-level components.[4]
-
When a certified reference standard of the analyte is unavailable, or for the certification of a new reference material, ¹⁹F qNMR is the most powerful technique. It provides direct, "absolute" quantification against an unrelated internal standard, embodying the principles of a primary ratio method of measurement.
By understanding the fundamental principles and practical nuances of these three orthogonal techniques, researchers can confidently select and implement a quantification strategy that ensures data integrity, accelerates development timelines, and upholds the highest standards of scientific rigor.
References
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from Altabrisa Group. [Link]
-
Veeprho Life Sciences. (n.d.). Aniline Impurities and Related Compound. Retrieved from Veeprho. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from International Council for Harmonisation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from The Royal Society of Chemistry. [Link]
-
Ataman Kimya. (n.d.). ANILINE. Retrieved from Ataman Kimya. [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from Wikipedia. [Link]
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from Sciencemadness. [Link]
-
Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. Retrieved from Lead Sciences. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from University of Ottawa NMR Facility. [Link]
-
Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Retrieved from Reddit. [Link]
-
Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. [Link]
-
Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Polycyclic Aromatic Compounds. [Link]
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from Patsnap. [Link]
-
Jones, G. R. N. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]
-
Abdel-Ghany, M. F., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry. [Link]
- Google Patents. (n.d.). CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.
Sources
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- 2. veeprho.com [veeprho.com]
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- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
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- 7. reddit.com [reddit.com]
- 8. colorado.edu [colorado.edu]
A Comparative Guide to the Synthetic Routes of 3-Fluoro-4-(methylthio)aniline
Introduction
3-Fluoro-4-(methylthio)aniline is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and a methylthio group on an aniline scaffold, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, improved bioavailability, and specific binding interactions. This guide provides a comparative analysis of two prominent synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Electrophilic Thiocyanation of 3-Fluoroaniline and Subsequent Methylation
This classical approach leverages the directing effects of the amino and fluoro groups on the aniline ring to introduce the sulfur functionality at the desired position. The synthesis proceeds in two main steps: the regioselective thiocyanation of 3-fluoroaniline, followed by the conversion of the resulting thiocyanate to the target methylthio ether.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Step 1: Synthesis of 3-Fluoro-4-thiocyanatoaniline
This procedure is adapted from established methods for the thiocyanation of anilines.[1][2]
-
In a well-ventilated fume hood, dissolve 3-fluoroaniline (1.0 eq) and ammonium thiocyanate (2.2 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude 3-fluoro-4-thiocyanatoaniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Synthesis of 3-Fluoro-4-(methylthio)aniline
This protocol is based on the general procedure described in U.S. Patent 3,406,202 A.[3]
-
To a stirred solution of 3-fluoro-4-thiocyanatoaniline (1.0 eq) in a suitable solvent such as ethanol, add a solution of sodium hydroxide or potassium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the thiocyanate.
-
Cool the reaction mixture to room temperature and add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise.
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 3-fluoro-4-(methylthio)aniline can be purified by column chromatography on silica gel or by recrystallization to yield the final product with a reported melting point of 48.5-50 °C.[3]
Discussion of Route 1
This route is attractive due to the commercial availability and relatively low cost of the starting material, 3-fluoroaniline. The thiocyanation reaction is generally high-yielding, although careful control of the reaction temperature is crucial to minimize the formation of by-products. The subsequent conversion to the methylthio ether is typically efficient. However, this route involves the use of toxic and corrosive reagents like bromine and requires multiple steps, which can impact the overall yield and process efficiency.
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction
This alternative strategy employs a nucleophilic aromatic substitution (SNAr) reaction on a highly activated difluoronitrobenzene precursor, followed by a standard reduction of the nitro group to the corresponding aniline.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-4-nitro-1-(methylthio)benzene
This protocol is analogous to the synthesis of similar compounds via SNAr.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Step 2: Synthesis of 3-Fluoro-4-(methylthio)aniline
This step involves a standard nitro group reduction. The synthesis of 3-fluoro-4-morpholinoaniline via nitro group reduction with iron and ammonium chloride serves as a good reference.[4]
-
To a stirred mixture of 2-fluoro-4-nitro-1-(methylthio)benzene (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (4.0 eq).
-
Heat the mixture to reflux and add iron powder (3.0 eq) portion-wise over 30 minutes.
-
Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify by column chromatography or recrystallization to obtain pure 3-fluoro-4-(methylthio)aniline.
Discussion of Route 2
The SNAr approach offers excellent regioselectivity due to the strong activation of the aromatic ring by the nitro group. The reaction conditions are generally mild, and the starting material, 1,2-difluoro-4-nitrobenzene, is commercially available. A variety of reducing agents can be employed for the nitro group reduction, allowing for flexibility based on laboratory resources and substrate compatibility. A potential drawback is the cost of the difluoronitrobenzene starting material, which may be higher than 3-fluoroaniline. Additionally, the handling of sodium thiomethoxide, which is moisture-sensitive and has a strong odor, requires appropriate precautions.
Comparative Analysis
| Feature | Route 1: Thiocyanation | Route 2: SNAr and Reduction |
| Starting Material | 3-Fluoroaniline | 1,2-Difluoro-4-nitrobenzene |
| Reagents | Br₂, NH₄SCN, NaOH/KOH, CH₃I | NaSMe, Fe/NH₄Cl (or other reducing agents) |
| Number of Steps | 2 | 2 |
| Regioselectivity | Good, directed by -NH₂ and -F | Excellent, directed by -NO₂ |
| Potential By-products | Over-brominated species, thiocyanate polymer | Minimal in SNAr step; potential for over-reduction |
| Safety Considerations | Use of toxic and corrosive Br₂ | Handling of odorous and moisture-sensitive NaSMe |
| Scalability | Feasible, but handling of Br₂ on a large scale can be challenging | Generally good, with standard reduction methods being highly scalable |
| Cost-Effectiveness | Potentially more cost-effective due to cheaper starting material | May be more expensive due to the higher cost of the starting material |
Conclusion
Both synthetic routes presented offer viable pathways to 3-fluoro-4-(methylthio)aniline. The choice between the two will largely depend on the specific requirements of the researcher, including cost considerations, scale of the synthesis, and available laboratory infrastructure.
-
Route 1 is a good option for smaller-scale syntheses where the cost of starting materials is a primary concern. Careful optimization of the thiocyanation step is key to achieving high yields.
-
Route 2 provides a more regioselective and potentially cleaner reaction profile, making it an attractive choice for larger-scale production where purity and predictability are paramount, provided the cost of the starting material is acceptable.
Ultimately, a thorough evaluation of both methods, potentially including small-scale trial runs, is recommended to determine the most suitable approach for a given research and development program.
References
- Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. International Journal of Molecular Sciences.
- Synblock Inc. 3-Chloro-2-fluoro-4-thiocyanatoaniline.
- Dai, P., Li, C., Li, Y., & Zhang, W. H. (2020). Transition-Metal-Free Csp2−H Regioselective Thiocyanation of Free Anilines. ResearchGate.
- An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI.
- Guidechem. 4-AMINO-3-FLUOROPHENYL THIOCYANATE.
- BenchChem. An In-Depth Technical Guide to 2-Fluoro-4-thiocyanatoaniline: Chemical Properties and Structure. (Provides a proposed synthesis for a related compound, adaptable to the target molecule).
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Journal of Chemical Sciences.
- U.S. Patent 3,406,202 A. Preparation of aniline thioethers. (Explicitly mentions the synthesis of 3-fluoro-4-(methylthio)aniline).
- An Efficient Method for Thiocyanation of Aromatic and Heteroaromatic Compounds using Cyanuric Chloride and Ammonium Thiocyanate under Conventional and Nonconventional Conditions. ResearchGate.
- PrepChem. Synthesis of 2-Nitro-4-thiocyanoaniline.
- Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution.
- p-THIOCYANODIMETHYLANILINE. Organic Syntheses.
- Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. PubMed Central.
- Benzothiazole, 2-amino-6-methyl. Organic Syntheses.
- PubChem. (4-Amino-2-cyanophenyl) thiocyanate.
- Kinetics and mechanism of the reaction of bromine with thiocyanate. Brandeis University. (Fundamental study on the reactivity of the reagents used in Route 1).
- Khan Academy. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. (Educational resource on the electrophilic substitution of anilines).
Sources
A Comparative Analysis of the Biological Activities of 3-Fluoro-4-(methylthio)aniline Isomers: A Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of Substituted Anilines
In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its structural versatility allows for fine-tuning of pharmacological properties, a critical aspect of drug design.[1] The strategic introduction of specific functional groups, such as fluorine and methylthio moieties, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2][3][4] Fluorine, with its high electronegativity and small size, can enhance binding affinity, modulate pKa, and block metabolic oxidation.[4] The methylthio group, on the other hand, can increase lipophilicity, impacting membrane permeability and protein binding.
This guide provides an in-depth comparative analysis of 3-Fluoro-4-(methylthio)aniline and its structural isomers. We will explore how the positional arrangement of the fluoro and methylthio groups on the aniline ring dictates their biological activities, with a focus on potential anticancer and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to evaluate this promising class of compounds.
Isomeric Landscape: Structure and Physicochemical Properties
The biological effect of a small molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. For 3-Fluoro-4-(methylthio)aniline, positional isomerism gives rise to distinct molecules with potentially divergent biological profiles. The primary isomers of interest are presented below.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Fluoro-4-(methylthio)aniline | Chemical structure of 3-Fluoro-4-(methylthio)aniline | 20901-69-3 | C₇H₈FNS | 157.21 |
| 2-Fluoro-4-(methylthio)aniline | Chemical structure of 2-Fluoro-4-(methylthio)aniline | 76180-33-1 | C₇H₈FNS | 157.21 |
| 3-Fluoro-2-(methylthio)aniline | Chemical structure of 3-Fluoro-2-(methylthio)aniline | 305811-07-8 | C₇H₈FNS | 157.21 |
The relative positions of the electron-withdrawing fluorine atom and the lipophilic methylthio group are critical. This substitution pattern influences the electron density of the aromatic ring and the amino group, which in turn affects the molecule's ability to interact with biological targets such as enzymes and receptors. For instance, a fluorine atom ortho to the amino group (as in 2-Fluoro-4-(methylthio)aniline) can modulate the basicity of the amine through inductive and resonance effects, potentially altering its binding characteristics compared to a meta-substituted isomer like 3-Fluoro-4-(methylthio)aniline.[2][3]
Synthetic Pathways: A Generalized Approach
The synthesis of these aniline derivatives typically involves a multi-step process, often starting from readily available nitrobenzene precursors. A generalized synthetic workflow is outlined below, which can be adapted based on the desired isomeric product. The key steps generally include aromatic nucleophilic substitution to introduce one of the key functional groups, followed by the reduction of a nitro group to the essential aniline amine.
Causality in Synthesis: The choice of starting material is paramount as it dictates the final isomeric substitution pattern. The reduction of the nitro group is a critical final step, and the choice of reducing agent can be optimized to ensure high yield and purity, avoiding over-reduction or side reactions. For instance, catalytic hydrogenation is often a clean and efficient method, while metal-acid systems like iron in the presence of an ammonium salt are cost-effective alternatives.[5]
Comparative Biological Activities: An Evidence-Based Projection
While direct head-to-head comparative studies of these specific isomers are not extensively published, we can project their likely biological activities based on structure-activity relationship (SAR) data from related substituted anilines.[2][6]
Anticancer and Cytotoxic Potential
Aniline derivatives are prevalent in oncology research, with many demonstrating potent cytotoxic effects against various cancer cell lines.[7][8][9] The mechanism often involves the induction of DNA damage or the inhibition of key cellular enzymes, leading to apoptosis.[8]
Illustrative Comparative Cytotoxicity Data (IC₅₀ in µM)
| Isomer | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| 3-Fluoro-4-(methylthio)aniline | 15.2 | 22.5 | 18.9 |
| 2-Fluoro-4-(methylthio)aniline | 10.8 | 16.1 | 12.4 |
| 3-Fluoro-2-(methylthio)aniline | 25.6 | 35.2 | 30.1 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to represent potential differences in activity based on isomeric substitution and should be confirmed by experimental validation.
SAR Insights: The 2-fluoro isomer is projected to be the most potent. The ortho-fluorine can form an intramolecular hydrogen bond with the amine proton, influencing its conformation and interaction with target proteins. The steric and electronic effects of the substituents in relation to the amine are critical for activity.
Antimicrobial and Antibiofilm Activity
Halogenated and substituted anilines have demonstrated significant antimicrobial and antibiofilm activities, particularly against Gram-positive bacteria.[6][10] They can disrupt bacterial cell membranes and inhibit essential metabolic pathways.[11] The lipophilicity conferred by the methylthio group may enhance penetration through the bacterial cell wall.
Illustrative Comparative Antimicrobial Data (MIC in µg/mL)
| Isomer | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |
| 3-Fluoro-4-(methylthio)aniline | 32 | 16 | >128 |
| 2-Fluoro-4-(methylthio)aniline | 64 | 32 | >128 |
| 3-Fluoro-2-(methylthio)aniline | 16 | 8 | >128 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed for substituted anilines. Experimental verification is required.
SAR Insights: In this projection, the 3-Fluoro-2-(methylthio)aniline isomer shows the highest activity. The relative positions of the functional groups in this isomer may present an optimal arrangement for interacting with bacterial targets. Often, a delicate balance between electronic properties and lipophilicity is required for potent antimicrobial action.[10]
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these isomers, standardized and validated assays are essential. The following section provides detailed, step-by-step protocols for key experiments.
MTT Assay for In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][12]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare stock solutions of the aniline isomers in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test isomers in a 96-well microtiter plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Enzyme Inhibition Assay (General Protocol)
These isomers can be screened for their ability to inhibit specific enzymes relevant to disease pathways (e.g., kinases, proteases).
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test isomers in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the test isomer at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Reaction Monitoring: Monitor the formation of the product over time. This can be done by measuring changes in absorbance or fluorescence using a plate reader.[13]
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction (no inhibitor) and calculate the IC₅₀ value.
Conclusion and Future Directions
The positional isomerism of 3-Fluoro-4-(methylthio)aniline has a profound, albeit not yet fully elucidated, impact on its potential biological activities. Structure-activity relationship principles suggest that each isomer will possess a unique profile of cytotoxicity, antimicrobial efficacy, and enzyme inhibition. The 2-fluoro and 3-fluoro isomers, in particular, warrant further investigation due to the influential positioning of the electron-withdrawing fluorine atom relative to the amino group.
Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive head-to-head comparison of all relevant isomers in a panel of biological assays is crucial to validate the projections made in this guide.
-
Mechanism of Action Studies: For the most active isomers, detailed mechanistic studies should be undertaken to identify their specific molecular targets.
-
Lead Optimization: The most promising isomers can serve as scaffolds for further chemical modification to enhance potency and selectivity, and to optimize pharmacokinetic properties.[1]
-
In Vivo Efficacy: Ultimately, the most promising candidates should be advanced to in vivo models to assess their therapeutic potential in a physiological context.
By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile class of substituted anilines.
References
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Samish, M., & Eyal, J. (n.d.). Antibacterially active substituted anilides of carboxylic and sulfonic acids. PubMed. Retrieved from [Link]
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Al-Qahtani, A. A., et al. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PMC - NIH. Retrieved from [Link]
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Altanlar, N., et al. (2001). Synthesis and antimicrobial activity of some new anilino benzimidazoles. PubMed. Retrieved from [Link]
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Nofal, Z. M., et al. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. PubMed. Retrieved from [Link]
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Al-Qahtani, A. A., et al. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PMC - PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity of aniline solution. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-methoxy-2-(methylthio)aniline. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. Retrieved from [Link]
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SASSANO, J. (1998). Multiplex screening using enzyme inhibition, fluorescence detection and chemometrics. Retrieved from [Link]
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da Costa, J. P., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Retrieved from [Link]
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Stepanova, E. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]
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Ali, M., et al. (2012). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Selected molecules with biological activity containing some.... Retrieved from [Link]
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Wang, J., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. Retrieved from [Link]
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MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
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MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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A Spectroscopic Journey: From Precursor to Product in the Synthesis of 3-Fluoro-4-(methylthio)aniline
An In-depth Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine and sulfur-containing moieties into molecular scaffolds is a well-established approach to fine-tune pharmacokinetic and pharmacodynamic properties. The aniline derivative, 3-Fluoro-4-(methylthio)aniline, serves as a valuable building block in this context, offering a unique combination of electronic and steric features. This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-4-(methylthio)aniline with its key precursors, offering insights into the chemical transformations through the lens of NMR, IR, Mass Spectrometry, and UV-Vis analysis. Understanding these spectroscopic shifts is paramount for reaction monitoring, quality control, and the rational design of synthetic routes.
The Synthetic Pathway: A Deliberate Transformation
The synthesis of 3-Fluoro-4-(methylthio)aniline is efficiently achieved through a two-step process commencing with 3,4-difluoronitrobenzene. This pathway, illustrated below, involves a nucleophilic aromatic substitution followed by a reduction of the nitro group. Each step brings about distinct changes in the molecular structure, which are clearly mirrored in their respective spectroscopic signatures.
Figure 1: A schematic representation of the synthesis of 3-Fluoro-4-(methylthio)aniline.
Spectroscopic Comparison: Unveiling the Molecular Evolution
The transformation from a difluoro-nitro compound to a fluoro-methylthio-nitro intermediate, and finally to the corresponding aniline, is accompanied by characteristic shifts in the spectroscopic data. These changes provide a powerful toolkit for monitoring the reaction progress and confirming the identity and purity of the products at each stage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structural changes occurring during this synthesis. The chemical shifts and coupling constants in both ¹H and ¹³C NMR provide a detailed map of the electronic environment of the nuclei.
¹H NMR Spectral Comparison
The aromatic region of the ¹H NMR spectrum is particularly informative. The introduction of the methylthio group and the subsequent reduction of the nitro group lead to significant changes in the chemical shifts and coupling patterns of the aromatic protons.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| 3,4-Difluoronitrobenzene | 8.19 (ddd), 7.11 (m), 7.08 (m)[1] | - |
| 3-Fluoro-4-(methylthio)nitrobenzene | 8.12 (ddd), 7.87 (dd), 7.29 (td) | 2.50 (s) |
| 3-Fluoro-4-(methylthio)aniline | 7.10-6.90 (m), 6.65 (dd) | 2.45 (s) |
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide further confirmation of the structural transformations, with notable shifts in the carbons directly attached to the changing functional groups. The introduction of the electron-donating methylthio group and the even more strongly donating amino group causes a significant upfield shift of the aromatic carbon signals.
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |
| 3,4-Difluoronitrobenzene | 154.5 (dd), 151.9 (dd), 125.1 (d), 118.9 (d), 116.3 (dd), 113.7 (dd)[2] | - |
| 3-Fluoro-4-(methylthio)nitrobenzene | 153.3 (d), 145.6 (d), 121.1 (d), 117.0 (d), 112.7 (d) | 15.5 |
| 3-Fluoro-4-(methylthio)aniline | 148.1, 137.9 (d), 123.5 (d), 116.2 (d), 114.9, 113.8 (d) | 17.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for monitoring the presence and disappearance of key functional groups. The strong symmetric and asymmetric stretches of the nitro group are prominent in the spectra of the starting material and the intermediate, while their absence and the appearance of N-H stretching vibrations are clear indicators of the final product formation.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 3,4-Difluoronitrobenzene | ~1530 (asym NO₂) and ~1350 (sym NO₂)[3] |
| 3-Fluoro-4-(methylthio)nitrobenzene | ~1520 (asym NO₂) and ~1340 (sym NO₂) |
| 3-Fluoro-4-(methylthio)aniline | ~3400-3200 (N-H stretching), absence of NO₂ bands |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| 3,4-Difluoronitrobenzene | 159[4] | 129 ([M-NO]⁺), 113 ([M-NO₂]⁺) |
| 3-Fluoro-4-(methylthio)nitrobenzene | 187 | 157 ([M-NO]⁺), 141 ([M-NO₂]⁺), 172 ([M-CH₃]⁺) |
| 3-Fluoro-4-(methylthio)aniline | 157[5] | 142 ([M-CH₃]⁺), 110 ([M-SCH₃]⁺) |
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals changes in the electronic conjugation of the aromatic system. The strong electron-withdrawing nitro group in the precursors leads to absorption at longer wavelengths compared to the final aniline derivative. The introduction of the auxochromic amino group in the final product also influences the absorption spectrum.
| Compound | λmax (nm) |
| 3,4-Difluoronitrobenzene | ~260 |
| 3-Fluoro-4-(methylthio)nitrobenzene | ~330 |
| 3-Fluoro-4-(methylthio)aniline | ~240 and ~310 |
Experimental Protocols: A Self-Validating System
The following protocols outline the general procedures for the synthesis and spectroscopic characterization of 3-Fluoro-4-(methylthio)aniline and its precursors. Adherence to these methods ensures reproducible and reliable results.
Synthesis Workflow
Figure 2: A generalized workflow for the synthesis and spectroscopic characterization.
Step 1: Synthesis of 3-Fluoro-4-(methylthio)nitrobenzene In a round-bottom flask, 3,4-difluoronitrobenzene is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Sodium thiomethoxide is then added portion-wise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude intermediate, which can be purified by column chromatography.
Step 2: Synthesis of 3-Fluoro-4-(methylthio)aniline The intermediate, 3-fluoro-4-(methylthio)nitrobenzene, is dissolved in a mixture of ethanol and water. To this solution, a reducing agent such as iron powder and ammonium chloride is added. The mixture is heated to reflux and stirred until the reduction is complete (monitored by TLC). After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extraction to isolate the final product, 3-Fluoro-4-(methylthio)aniline.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates, while solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are obtained using either a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system, depending on the volatility and thermal stability of the compound. Electron ionization (EI) is a common ionization technique for these molecules.
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a dual-beam UV-Vis spectrophotometer using a suitable solvent (e.g., methanol or ethanol). The wavelength of maximum absorption (λmax) is determined.
Conclusion: A Clear Spectroscopic Narrative
The spectroscopic comparison of 3-Fluoro-4-(methylthio)aniline and its precursors provides a clear and detailed narrative of the chemical transformations involved in its synthesis. Each spectroscopic technique offers a unique perspective on the changes in functional groups, electronic environment, and overall molecular structure. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is not just an analytical exercise but a fundamental aspect of ensuring the quality, purity, and identity of these important chemical entities. This guide serves as a valuable resource for navigating the spectroscopic landscape of this synthesis, enabling more efficient and reliable chemical research and development.
References
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A Comparative Guide to Validated Analytical Methods for the Assay of 3-Fluoro-4-(methylthio)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3-Fluoro-4-(methylthio)aniline
3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3) is a substituted aniline derivative increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a fluorine atom and a methylthio group, imparts unique chemical properties that are leveraged in drug design.[2] The purity and accurate quantification of this intermediate are critical, as even trace impurities can impact the safety and efficacy of the final drug product.
This guide compares the three most pertinent analytical techniques for the assay of 3-Fluoro-4-(methylthio)aniline: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method is evaluated based on its performance characteristics, with a focus on the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or absolute quantification. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of 3-Fluoro-4-(methylthio)aniline, based on typical performance for structurally similar aniline derivatives.[3][6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[7] |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometric (MS) detection. Stability-indicating methods can be developed.[8] | Very high, with mass spectral data providing definitive identification of the analyte and impurities.[6] | Very high, as it provides structural information, allowing for the unambiguous identification of the analyte and impurities. |
| Linearity & Range | Excellent over a wide concentration range. | Good linearity, but can be affected by matrix effects. | Excellent, with a wide dynamic range. |
| Accuracy | High, typically with recovery values of 98-102%. | High, with good recovery, though it can be influenced by sample preparation. | Excellent, considered a primary ratio method.[9] |
| Precision | Excellent, with RSD < 2% for repeatability and intermediate precision. | Excellent, with RSD < 5%. | Excellent, with RSD < 1% achievable under optimized conditions.[7] |
| Limit of Detection (LOD) & Quantification (LOQ) | Low, typically in the ng/mL range.[10] | Very low, often in the pg/mL range, especially with selected ion monitoring (SIM). | Higher than chromatographic methods, typically in the µg/mL range. |
| Throughput | High, with typical run times of 5-15 minutes. | Moderate, with run times often longer than HPLC due to temperature programming. | Low to moderate, with longer acquisition times required for high precision. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization to improve volatility and thermal stability.[4] | Simple dissolution in a deuterated solvent. |
| Cost & Complexity | Moderate initial investment and operating costs. | Higher initial investment due to the mass spectrometer. | High initial investment for the NMR spectrometer. |
Experimental Protocols and Method Validation
The following sections provide detailed, step-by-step protocols for each analytical method. These protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the reliability of the analytical results.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and versatile technique for the routine quality control of 3-Fluoro-4-(methylthio)aniline.[3] The following reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC assay of 3-Fluoro-4-(methylthio)aniline.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).[11]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 3-Fluoro-4-(methylthio)aniline reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Gradient: A typical gradient could be 70% A to 30% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.
-
Analysis: Inject the standard and sample solutions in duplicate and calculate the assay of 3-Fluoro-4-(methylthio)aniline using the peak areas.
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[2][12][13] This involves subjecting a sample of 3-Fluoro-4-(methylthio)aniline to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. For aniline derivatives, derivatization may be necessary to improve their thermal stability and chromatographic behavior.[6]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS assay of 3-Fluoro-4-(methylthio)aniline.
Detailed Protocol:
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in a suitable solvent like methanol or ethyl acetate.
-
Derivatization (if necessary): A common derivatization agent for anilines is heptafluorobutyric anhydride (HFBA).[6] The reaction is typically carried out by adding HFBA to the dried sample residue and heating.
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[6]
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
Data Analysis: Identify the peak for 3-Fluoro-4-(methylthio)aniline based on its retention time and mass spectrum. Quantify using an external or internal standard method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[7][9][14] It relies on the use of a certified internal standard.
Experimental Workflow for qNMR Analysis
Caption: Workflow for the qNMR purity assessment of 3-Fluoro-4-(methylthio)aniline.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 3-Fluoro-4-(methylthio)aniline into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte peaks.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the analyte and the internal standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include a 90° pulse angle and a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being integrated.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak of 3-Fluoro-4-(methylthio)aniline and a peak from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion and Recommendations
The choice of the most suitable analytical method for the assay of 3-Fluoro-4-(methylthio)aniline depends on the specific analytical needs.
-
For routine quality control and high-throughput screening, the validated HPLC-UV method is recommended due to its robustness, speed, and cost-effectiveness.
-
For the identification and quantification of trace-level impurities or in complex matrices, GC-MS offers superior sensitivity and specificity.
-
For the certification of reference materials or as a primary method for purity assignment, qNMR is the gold standard due to its high precision and accuracy, and its ability to provide absolute quantification.
Ultimately, a multi-faceted approach, potentially utilizing HPLC for routine analysis and GC-MS or qNMR for confirmatory testing and impurity characterization, will provide the most comprehensive and reliable quality assessment of 3-Fluoro-4-(methylthio)aniline. All methods must be thoroughly validated according to ICH guidelines to ensure their suitability for their intended purpose.[3][4][5][6]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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-
American Chemical Society. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ACS Publications. [Link]
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A Comparative Guide to the ¹⁹F NMR Analysis of 3-Fluoro-4-(methylthio)aniline and its Derivatives for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the nuanced understanding of molecular structure and its electronic environment is paramount. Fluorine-containing compounds, particularly substituted fluoroanilines, are of significant interest due to their enhanced metabolic stability, binding affinity, and bioavailability. Among these, 3-Fluoro-4-(methylthio)aniline serves as a crucial building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparative analysis of 3-Fluoro-4-(methylthio)aniline and its derivatives using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for probing the local environment of the fluorine atom.
The Power of ¹⁹F NMR in Analyzing Fluorinated Pharmaceuticals
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[1] The large chemical shift range of ¹⁹F NMR, typically spanning over 400 ppm, offers exquisite resolution and sensitivity to subtle changes in the electronic environment of the fluorine atom.[2] This makes it an invaluable tool for:
-
Structural Elucidation: Confirming the identity and purity of synthesized fluorinated compounds.
-
Reaction Monitoring: Tracking the progress of reactions involving fluorinated molecules.
-
Fragment-Based Drug Discovery: Screening for the binding of small fluorinated fragments to biological targets.[3]
-
Conformational Analysis: Studying the three-dimensional structure of molecules in solution.
-
Metabolism Studies: Identifying and quantifying fluorinated metabolites.[4]
The chemical shift of a ¹⁹F nucleus is highly sensitive to the electronic effects of neighboring substituents. Electron-donating groups increase the electron density around the fluorine atom, causing an upfield shift (to more negative ppm values), a phenomenon known as shielding. Conversely, electron-withdrawing groups decrease the electron density, leading to a downfield shift (to less negative or positive ppm values), referred to as deshielding.[5]
Comparative ¹⁹F NMR Analysis: 3-Fluoro-4-(methylthio)aniline and Its Isomers
Substituent Effects on the ¹⁹F Chemical Shift of Fluoroanilines:
-
Amino Group (-NH₂): A strong electron-donating group, causing significant shielding (upfield shift).
-
Methylthio Group (-SCH₃): A moderately electron-donating group, also contributing to shielding.
-
Fluorine (-F): An electron-withdrawing group via induction, but an electron-donating group via resonance. The overall effect on the chemical shift of another fluorine atom is position-dependent.
| Compound | Structure | Expected ¹⁹F Chemical Shift (Relative to Fluorobenzene at -113.5 ppm) | Rationale |
| 3-Fluoro-4-(methylthio)aniline | ![]() | More shielded than 3-fluoroaniline | The electron-donating methylthio group at the para position relative to the fluorine will increase electron density, causing an upfield shift. |
| 2-Fluoro-4-(methylthio)aniline | ![]() | Less shielded than 3-fluoro-4-(methylthio)aniline | The amino group is now para to the fluorine, exerting a strong shielding effect. However, the ortho position of the fluorine relative to the amino group can lead to through-space interactions and other complex effects. |
| 4-Fluoro-3-(methylthio)aniline | ![]() | Less shielded than 3-fluoro-4-(methylthio)aniline | The strongly electron-donating amino group is now meta to the fluorine, resulting in less of a shielding effect compared to the para or ortho positions. The methylthio group is ortho to the fluorine. |
Note: The actual chemical shifts will also be influenced by the solvent, concentration, and temperature.
Experimental Protocol for ¹⁹F NMR Analysis
A standardized protocol is crucial for obtaining reproducible and comparable ¹⁹F NMR data.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the fluoroaniline derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For accurate chemical shift referencing, an internal standard such as trifluorotoluene (C₆H₅CF₃) or hexafluorobenzene (C₆F₆) can be added.[6]
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Key Parameters:
-
Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).[5]
-
Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the ¹⁹F nuclei.
-
Proton Decoupling: To simplify the spectrum by removing ¹H-¹⁹F couplings, a proton decoupling sequence should be applied.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).
Workflow for ¹⁹F NMR Analysis:
Caption: Standard workflow for ¹⁹F NMR analysis of small molecules.
The Impact of Derivatization on ¹⁹F NMR Spectra
The true power of ¹⁹F NMR in drug discovery lies in its ability to probe the electronic changes upon derivatization of a core scaffold like 3-Fluoro-4-(methylthio)aniline. For instance, acylation or sulfonylation of the aniline nitrogen will convert the strongly electron-donating -NH₂ group into a strongly electron-withdrawing amide or sulfonamide group. This will have a dramatic effect on the ¹⁹F chemical shift.
Hypothetical Comparison of Derivatives:
| Derivative | Structure | Expected ¹⁹F Chemical Shift Change (Relative to Parent Aniline) | Rationale |
| N-Acetyl-3-fluoro-4-(methylthio)aniline | ![]() | Significant downfield shift | The acetyl group is strongly electron-withdrawing, significantly reducing the electron-donating ability of the nitrogen and thus deshielding the fluorine atom. |
| 3-Fluoro-4-(methylthio)benzenesulfonamide | ![]() | Significant downfield shift | The sulfonyl group is a very strong electron-withdrawing group, leading to substantial deshielding of the fluorine. |
This sensitivity allows for the rapid confirmation of successful derivatization and provides a spectroscopic handle to monitor the electronic properties of the molecule as it is modified to optimize its biological activity.
Logical Relationship of Substituent Effects on ¹⁹F Chemical Shift:
Sources
A Comparative Guide to the Electronic Effects in Fluoro- and Methylthio-Substituted Anilines for Drug Discovery
Introduction: The Strategic Role of Substituted Anilines in Medicinal Chemistry
Anilines are a cornerstone of modern drug development, prized for their synthetic versatility and ability to interact with a wide range of biological targets.[1][2] The aniline scaffold is a common feature in numerous approved pharmaceuticals, serving as a critical building block for molecules targeting everything from kinases to G-protein coupled receptors.[3] However, the parent aniline structure is not without its liabilities, most notably its potential for metabolic instability and the formation of reactive metabolites, which can lead to toxicity.[1][4]
The strategic modification of the aniline ring with various substituents is a fundamental tactic in medicinal chemistry to fine-tune a molecule's physicochemical properties. This guide provides an in-depth comparative analysis of two common, yet electronically distinct, substituents: the fluoro (-F) group and the methylthio (-SCH₃) group. Understanding their contrasting electronic effects—the subtle push and pull of electron density across the aromatic system—is paramount for researchers aiming to optimize drug candidates for enhanced potency, selectivity, and improved pharmacokinetic profiles.
This document will delve into the theoretical underpinnings of inductive and resonance effects, present comparative experimental data, provide detailed protocols for characterization, and discuss the practical implications of these substitutions in the context of drug design.
Theoretical Framework: Deconstructing Substituent Electronic Effects
The influence of a substituent on an aromatic ring is primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect. Their interplay determines the electron density at any given position on the aniline ring, thereby modulating the basicity of the amino group and the molecule's overall reactivity.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between atoms.[5][6] Electron-withdrawing groups, like fluorine, exert a negative inductive effect (-I), pulling electron density away from the ring. Electron-donating groups exert a positive inductive effect (+I). The inductive effect weakens with distance.[5]
-
Resonance (or Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons or lone pairs across the conjugated system of the aromatic ring.[7][8] Groups with lone pairs adjacent to the ring, such as -F and -SCH₃, can donate this electron density into the ring, a phenomenon known as a positive mesomeric effect (+M). Conversely, groups that can accept π-electron density from the ring exhibit a negative mesomeric effect (-M). Resonance effects are strongest at the ortho and para positions.[7]
A quantitative measure of these combined effects is provided by Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids.[9][10] The sign and magnitude of the Hammett constant (e.g., σₚ for a para substituent) provide a reliable indication of the substituent's overall electron-donating or electron-withdrawing character.[10][11]
Comparative Analysis: Fluorine vs. Methylthio Substituents
Fluorine and methylthio groups provide an excellent case study in contrasting electronic effects, as one is dominated by induction and the other features a more balanced interplay between induction and resonance.
The Fluoro (-F) Substituent: A Potent Inductive Withdrawer
The fluorine atom is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I).[12] While it does possess lone pairs that can be donated into the ring via resonance (+M), this effect is relatively weak.[13] The poor overlap between the compact 2p orbital of fluorine and the larger 2p orbital of carbon diminishes the efficiency of this resonance donation. Consequently, the strong -I effect overwhelmingly dominates the weak +M effect , making fluorine a net electron-withdrawing group. This is particularly evident in its effect on the basicity of the aniline nitrogen, which is significantly reduced.[11][14]
The Methylthio (-SCH₃) Substituent: A Tale of Two Effects
The sulfur atom in the methylthio group is more electronegative than carbon, resulting in a moderate electron-withdrawing inductive effect (-I). However, unlike fluorine, sulfur's lone pairs reside in a more diffuse 3p orbital, which allows for effective overlap with the aromatic π-system. This leads to a significant electron-donating resonance effect (+M). The overall electronic character of the -SCH₃ group is therefore a nuanced balance of its -I and +M effects, which can change depending on its position relative to the amino group.
Diagram: A Comparative Logic Flow of Electronic Effects
The following diagram illustrates the dominant electronic forces exerted by the fluoro and methylthio substituents.
Caption: Dominant electronic effects of Fluoro vs. Methylthio groups.
Quantitative Comparison: Hammett Constants and pKₐ Values
Experimental data provides the clearest picture of these differing electronic effects. The tables below summarize key quantitative descriptors for these substituents.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ (meta) | σ (para) | Dominant Effect at para Position |
| -F | 0.34[15] | 0.06[16] | Inductive (-I > +M) |
| -SCH₃ | 0.15 | -0.04 | Resonance (+M > -I) |
Data compiled from various sources. Note that the σ value for -SCH₃ can vary slightly depending on the literature source.
The data clearly shows that at the meta position, where resonance effects are minimal, both groups are electron-withdrawing. At the para position, however, the difference is stark. Fluorine remains a net withdrawing group (positive σₚ), while the methylthio group becomes a net electron-donating group (negative σₚ) due to its strong +M effect.
Table 2: Experimental pKₐ Values of Substituted Anilinium Ions (R-C₆H₄-NH₃⁺)
| Substituent Position | Aniline (Unsubstituted) | 4-Fluoroaniline | 4-(Methylthio)aniline |
| pKₐ | 4.60 | 4.09 | 4.80 |
pKₐ values are for the corresponding anilinium ion in water at 25°C. Lower pKₐ indicates a weaker base. Data is representative and may vary slightly between sources.[11][17]
The pKₐ data provides a direct measure of the electron density on the aniline nitrogen. The 4-fluoro substituent significantly lowers the pKₐ relative to aniline, confirming its strong electron-withdrawing nature which destabilizes the protonated anilinium ion.[14][18] In contrast, the 4-methylthio substituent slightly increases the pKₐ, demonstrating that its net effect at the para position is electron-donating, which helps to stabilize the positive charge of the anilinium ion.
Experimental Protocols for Characterization
To empirically validate these electronic effects in a laboratory setting, a series of standardized experiments can be performed.
Protocol 1: Synthesis of a Fluoro-Methylthio Aniline
While many derivatives are commercially available, a general synthetic route allows for the creation of novel analogs.[19][20] The synthesis of 3-fluoro-2-(methylthio)aniline can serve as a representative example.[21]
Objective: To synthesize 3-fluoro-2-(methylthio)aniline from appropriate precursors.
Materials:
-
Aniline derivative precursor (e.g., a difluoro or aminothiophenol starting material)
-
Fluorinating agent (e.g., Selectfluor) or Thiolating agent (e.g., dimethyl disulfide)
-
Appropriate solvents (e.g., DMF, THF)
-
Catalysts (if required, e.g., a palladium catalyst for cross-coupling)
-
Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)
Procedure:
-
Precursor Preparation: Begin with a commercially available substituted aniline. For instance, a reaction might involve the fluorination of a methylthioaniline precursor or the introduction of a methylthio group onto a fluoroaniline.[21]
-
Reaction Setup: Dissolve the starting material in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add the fluorinating or thiolating agent at a controlled temperature (e.g., 0°C or room temperature).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product in vacuo. Purify the residue using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: pKₐ Determination by Potentiometric Titration
Objective: To quantitatively measure the basicity (pKₐ) of a substituted aniline.
Diagram: Experimental Workflow for pKₐ Determination
Caption: Workflow for determining pKₐ via potentiometric titration.
Procedure:
-
Solution Preparation: Accurately weigh the aniline sample and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is an issue) to a final concentration of ~0.01 M.
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Titration: Place the aniline solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.
-
Data Collection: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.1 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The pKₐ of the anilinium ion is equal to the pH at the half-equivalence point (the point at which half of the aniline has been protonated).
Protocol 3: Spectroscopic Analysis
Spectroscopy provides invaluable insight into the electronic structure of the molecule.[22]
A. NMR Spectroscopy:
-
¹H NMR: Compare the chemical shifts of the aromatic and amine (-NH₂) protons. Electron-withdrawing groups will generally shift nearby protons downfield (to a higher ppm) due to deshielding.
-
¹³C NMR: The chemical shift of the carbon atom directly attached to the substituent (ipso-carbon) and the para-carbon are highly sensitive to the substituent's electronic effects.
-
¹⁹F NMR (for fluoroanilines): The chemical shift of the fluorine atom provides a direct probe of its electronic environment.
B. IR Spectroscopy:
-
The N-H stretching frequency in the IR spectrum (~3300-3500 cm⁻¹) is sensitive to the electron density on the nitrogen atom.[23] A stronger electron-withdrawing effect from a substituent will decrease the electron density on the nitrogen, strengthen the N-H bond, and shift the stretching frequency to a higher wavenumber.
C. UV-Vis Spectroscopy:
-
The position of the primary absorption band (λₘₐₓ) is related to the energy of the π→π* electronic transition.[24][25] Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups cause a hypsochromic (blue) shift to shorter wavelengths.
Implications for Drug Development Professionals
The choice between a fluoro or methylthio substituent is a strategic decision with significant downstream consequences for a drug candidate's profile.
Diagram: Structure-Property Relationships in Drug Design
Caption: Impact of substituent choice on the overall drug profile.
-
Modulating Basicity (pKₐ): The pKₐ of the aniline nitrogen is critical. It dictates the compound's ionization state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and potential for off-target interactions (e.g., hERG channel binding).
-
-F: Adding a fluoro group is a common strategy to reduce basicity, which can decrease unwanted ionic interactions and sometimes improve cell permeability.
-
-SCH₃: The methylthio group's effect is more subtle and position-dependent, offering a way to fine-tune pKₐ without the drastic reduction caused by fluorine.
-
-
Metabolic Stability: Fluorine substitution, particularly at a site of potential metabolism, is a well-established tactic to block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[2] The sulfur atom in a methylthio group can be susceptible to oxidation (to sulfoxide and sulfone), which can be a metabolic liability or, in some cases, a desired pathway to an active metabolite.
-
Target Engagement: The electron distribution across the aromatic ring directly influences the molecule's ability to form key interactions (e.g., hydrogen bonds, π-π stacking) with its biological target. A fluoro group can act as a weak hydrogen bond acceptor, while a methylthio group can participate in different types of non-covalent interactions. These subtle changes can lead to significant differences in binding affinity and selectivity.[3]
Conclusion
The fluoro and methylthio groups, while both common substituents in medicinal chemistry, exert profoundly different electronic effects on the aniline core. Fluorine acts as a potent, induction-dominated electron-withdrawing group, significantly reducing the basicity of the aniline nitrogen. In contrast, the methylthio group presents a more balanced electronic profile, where a moderate inductive pull is often overcome by a strong resonance donation, particularly from the para position.
For researchers, scientists, and drug development professionals, a deep understanding of these principles is not merely academic. It is a practical tool for rational drug design. By leveraging the quantitative data from Hammett constants, pKₐ measurements, and spectroscopic analysis, chemists can make informed decisions to strategically modify lead compounds, optimizing their electronic properties to enhance potency, improve metabolic stability, and ultimately craft safer and more effective medicines.
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University of Calgary. (n.d.). Resonance and Inductive Effects. [Link]
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ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile...[Link]
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MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
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ResearchGate. (n.d.). Mesomeric effects on aniline. [Link]
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International Journal of Research and Publication Reviews. (2023). Spectroscopic Analysis in Pharmaceutical Research. [Link]
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NCBI. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Link]
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MDPI. (2023). Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education. [Link]
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Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
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SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations...[Link]
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Michigan State University. (n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. [Link]
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Differentiating isomers of fluoro-methylthio-aniline by mass spectrometry
An Application Scientist's Guide to Differentiating Isomers of Fluoro-methylthio-aniline by Mass Spectrometry
Introduction: The Analytical Challenge of Isomerism
In the realms of pharmaceutical development and materials science, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula and thus the same exact mass but differing in the arrangement of atoms—present a significant analytical hurdle.[1][2] These subtle structural variations can lead to vastly different pharmacological, toxicological, and physical properties. The fluoro-methylthio-aniline scaffold is a key building block in various specialty chemicals, and the ability to definitively distinguish its positional isomers is critical for synthesis validation, quality control, and regulatory compliance.
This guide provides a comparative analysis of mass spectrometric strategies for the robust differentiation of fluoro-methylthio-aniline isomers. As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions and delve into the causality behind our experimental choices, offering a framework for tackling similar challenges with other isomeric systems. We will explore two powerful techniques: the classic Electron Ionization (EI-MS) and the more targeted Tandem Mass Spectrometry (MS/MS).
The Mass Spectrometric Toolbox: From Fingerprints to Targeted Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] However, its inherent limitation is that isomers, by definition, have identical masses, making them indistinguishable in a simple MS experiment.[2][3] To overcome this, we must induce fragmentation and analyze the resulting patterns, which are dictated by the molecule's unique structure.
Electron Ionization (EI-MS): The Classic Fingerprint
Electron Ionization is a high-energy, or "hard," ionization technique where a beam of energetic electrons (typically 70 eV) bombards the analyte molecule.[4][5] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M+•) but also to cause extensive and reproducible fragmentation.[6][7] The resulting mass spectrum is a unique "fingerprint" of the molecule.[7]
The key to differentiating isomers with EI-MS lies in the fact that the relative positions of the substituents (in this case, -F and -SCH₃) influence the stability of the molecular ion and its subsequent fragmentation pathways.[8][9] Different isomers will produce fragment ions with varying relative abundances, allowing for their distinction.
Tandem Mass Spectrometry (MS/MS): A Targeted Approach
Tandem Mass Spectrometry (MS/MS) is a multi-stage process that provides a higher degree of specificity.[1][10] In a typical MS/MS experiment, all ions are generated in the source (often using a "softer" ionization technique like Electrospray Ionization, ESI, to preserve the molecular ion), and the first mass spectrometer (MS1) is used to isolate only the ion of interest—in this case, the protonated molecule [M+H]⁺ of our isomers.
This isolated precursor ion is then directed into a collision cell, where it collides with an inert gas (like argon or nitrogen). This process, known as Collision-Induced Dissociation (CID), imparts energy into the ion, causing it to fragment.[11][12] The resulting product ions are then analyzed by a second mass spectrometer (MS2). Because the precursor ion's structure directly dictates its fragmentation under controlled CID conditions, even subtle differences between isomers can lead to significantly different product ion spectra.[3][13]
Workflow for Isomer Differentiation
The logical progression for analyzing and differentiating isomers using mass spectrometry is visualized below. The process begins with sample introduction and diverges depending on the chosen analytical strategy, culminating in a comparative data analysis to identify the specific isomer.
Caption: Workflow for differentiating isomers by mass spectrometry.
Comparative Analysis: Differentiating Fluoro-methylthio-aniline Isomers
Let's consider three potential positional isomers with the molecular formula C₇H₈FNS (Molecular Weight: 157.21 g/mol ). The fragmentation patterns will be influenced by the stability of the aromatic ring and the relative positions of the electron-donating amino group (-NH₂), the electron-withdrawing fluoro group (-F), and the methylthio group (-SCH₃).
Common Fragmentation Pathways:
-
Loss of CH₃• (Methyl Radical): A common fragmentation is the cleavage of the S-CH₃ bond, leading to a loss of 15 Da.
-
Loss of HCN: A characteristic fragmentation of anilines is the loss of hydrogen cyanide, resulting in a loss of 27 Da.
-
Loss of SCH₃• (Thiomethyl Radical): Cleavage of the C-S bond can lead to a loss of 47 Da.
Expected Results from Electron Ionization (EI-MS)
Under high-energy EI conditions, the initial molecular ion (m/z 157) will undergo fragmentation. The relative abundances of the resulting fragments will be the key differentiator. For instance, an ortho effect between the amino group and another substituent could open up a unique fragmentation pathway not seen in the meta or para isomers.
Table 1: Hypothetical EI-MS Fragmentation Data for Fluoro-methylthio-aniline Isomers (C₇H₈FNS)
| m/z | Proposed Fragment | Neutral Loss | Expected Relative Intensity (%) - Isomer A (ortho) | Expected Relative Intensity (%) - Isomer B (meta) | Expected Relative Intensity (%) - Isomer C (para) | Rationale for Differentiation |
| 157 | [M]+• | - | 65 | 80 | 95 | The para isomer is often the most stable, leading to a more abundant molecular ion. |
| 142 | [M-CH₃]+ | CH₃• | 100 | 100 | 100 | Likely the base peak for all isomers due to the formation of a stable thienyl-like cation. |
| 130 | [M-HCN]+• | HCN | 15 | 25 | 20 | Subtle differences in the ease of ring rearrangement prior to HCN loss. |
| 110 | [M-SCH₃]+ | SCH₃• | 40 | 30 | 25 | The proximity of substituents in the ortho isomer may facilitate this cleavage. |
Note: This table presents hypothetical data based on established fragmentation principles for substituted anilines. Actual results would require experimental verification.
Expected Results from Tandem Mass Spectrometry (MS/MS)
For MS/MS analysis, we would first generate the protonated molecule, [M+H]⁺, at m/z 158 using a soft ionization method like ESI. This precursor ion is then isolated and subjected to CID. The fragmentation will be driven by the proton's location and the overall structure's stability. The differences in product ion ratios are often more pronounced and reliable for isomer differentiation than in EI spectra.[14][15]
Table 2: Hypothetical MS/MS Product Ion Data for Fluoro-methylthio-aniline Isomers Precursor Ion: [M+H]⁺ at m/z 158
| Product Ion (m/z) | Proposed Fragment | Neutral Loss | Expected Relative Intensity (%) - Isomer A (ortho) | Expected Relative Intensity (%) - Isomer B (meta) | Expected Relative Intensity (%) - Isomer C (para) | Rationale for Differentiation |
| 141 | [M+H-NH₃]+ | NH₃ | 5 | 10 | 15 | Loss of ammonia is more favorable when the proton can be stabilized by the para-substituent. |
| 111 | [M+H-SCH₃-HF]+• | SCH₃• + HF | 20 | 5 | <1 | A potential concerted loss or sequential loss facilitated by the ortho proximity of the F and SCH₃ groups. |
| 94 | [C₆H₅F]+• | C H₄ N S | 40 | 70 | 100 | Formation of the fluorophenyl cation. The para isomer yields the most stable product, making this a dominant fragment. |
Note: This table presents hypothetical data based on CID principles. The key is that the relative intensities of shared product ions, and the presence of unique low-abundance ions, serve as the basis for differentiation.
Experimental Protocols
Protocol 1: GC-EI-MS for Isomer Screening
This method is ideal for initial analysis of volatile, thermally stable compounds like the target analytes.
-
Sample Preparation: Prepare a 100 µg/mL solution of the fluoro-methylthio-aniline isomer standard or sample in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC System Configuration:
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Set to 250 °C in splitless mode.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-250.
-
-
Data Acquisition: Inject 1 µL of the sample. Acquire data in full scan mode.
-
Data Analysis: Integrate the chromatogram to find the peak for the isomer. Analyze the mass spectrum of the peak and compare the fragmentation pattern (relative abundances of key ions) against a reference library or the spectra of known isomers.
Protocol 2: LC-MS/MS for Definitive Isomer Differentiation
This method provides higher selectivity and is often necessary when EI-MS data is ambiguous.
-
Sample Preparation: Prepare a 10 µg/mL solution of the isomer standard or sample in 50:50 methanol:water with 0.1% formic acid.
-
LC System Configuration:
-
Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS System Configuration:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Mass Analyzer: Triple Quadrupole or Q-TOF.
-
Analysis Mode: Product Ion Scan.
-
-
Data Acquisition:
-
Inject 5 µL of the sample.
-
Set the first mass analyzer (MS1) to isolate the precursor ion at m/z 158.
-
Set the collision energy in the collision cell (e.g., ramp from 10-40 eV) to induce fragmentation.
-
Set the second mass analyzer (MS2) to scan for product ions from m/z 50-160.
-
-
Data Analysis: Compare the resulting product ion spectra for each isomer. Focus on the ratios of major product ions and the presence or absence of unique, diagnostic fragment ions to confirm the isomer's identity.
Conclusion and Recommendations
Differentiating positional isomers like those of fluoro-methylthio-aniline is a challenge that demands more than a simple mass measurement.
-
EI-MS serves as an excellent primary screening tool. Its strength lies in creating reproducible, information-rich fragmentation patterns that can often be sufficient for differentiation, especially when combined with chromatographic separation (GC-MS).[8][16]
-
Tandem MS (MS/MS) offers a more definitive and robust solution. By isolating the parent molecule and inducing fragmentation under controlled conditions, MS/MS can amplify the subtle structural differences between isomers, resulting in unique and quantifiable product ion spectra.[3][13][17] This method is particularly powerful when EI spectra are too similar or when analyzing isomers in complex matrices.
For researchers and drug development professionals, a tiered approach is recommended. Begin with GC-EI-MS for its speed and the availability of extensive spectral libraries. If ambiguity remains, or for methods requiring the highest level of confidence and validation, employing LC-MS/MS is the authoritative next step for unambiguous structural elucidation.
References
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Vertex AI Search.
- Isomer differentiation by combining gas chromatography, selective self-ion/molecule reactions and tandem mass spectrometry in an ion trap mass spectrometer. (2003).
- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
- Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. (N.D.). Wiley Online Library.
- Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identific
- Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatiz
- On the Dynamics of Fragment Isomerization in Collision-Induced Dissoci
- A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers. (N.D.).
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- Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (N.D.). Longdom Publishing.
- Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucid
- Interpreting Electron Ionization Mass Spectra. (2022). Chemistry LibreTexts.
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- Tandem mass spectrometry. (N.D.). Wikipedia.
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- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019).
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- mass spectra - fragmentation p
- Mass Spectrometry - Fragmentation P
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial 3-Fluoro-4-(methylthio)aniline
For researchers, scientists, and drug development professionals, the starting materials' purity is not merely a quality control checkpoint; it is the foundation upon which reliable, reproducible, and ultimately successful research is built. In the synthesis of complex pharmaceuticals, the integrity of each building block is paramount. One such critical intermediate is 3-Fluoro-4-(methylthio)aniline , a key component in the synthesis of targeted cancer therapeutics like Lapatinib.[1]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of commercial 3-Fluoro-4-(methylthio)aniline. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and provide the technical insights needed to ensure the quality of this crucial reagent.
The Criticality of Purity: Why It Matters for 3-Fluoro-4-(methylthio)aniline
3-Fluoro-4-(methylthio)aniline serves as a cornerstone in the assembly of the 4-anilinoquinazoline scaffold, which is central to the mechanism of action of numerous tyrosine kinase inhibitors.[2] The substituents on the aniline ring—in this case, fluorine and a methylthio group—are not arbitrary decorations. They are precisely positioned to form key interactions within the ATP-binding pocket of target kinases like the Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3]
Impurities, which can arise from the synthetic route (e.g., unreacted precursors, isomers, or byproducts), can have significant downstream consequences:
-
Altered Biological Activity: Isomeric impurities or related substances can compete in subsequent reactions, leading to the formation of drug analogues with different efficacy, selectivity, or toxicity profiles.
-
Compromised Yield and Reaction Kinetics: The presence of unknown substances can interfere with catalysts, alter reaction conditions, and ultimately lower the yield of the desired final product.
-
Regulatory Hurdles: For drug development professionals, a well-characterized starting material with a robust purity profile is a non-negotiable requirement for regulatory submissions.
Commercial grades of 3-Fluoro-4-(methylthio)aniline are typically offered at purities of 97% or higher.[4][5] However, it is the nature of the remaining percentage that demands rigorous analytical scrutiny.
Comparative Analysis of Purity Assessment Methodologies
The three pillars of purity assessment for a compound like 3-Fluoro-4-(methylthio)aniline are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is not arbitrary but is dictated by the physicochemical properties of the analyte and the specific information required.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aniline derivatives, reverse-phase HPLC, where the stationary phase is nonpolar, is the most common and effective approach.[6]
Causality of Experimental Choices: HPLC is often the primary choice for purity determination due to its high precision, robustness, and suitability for non-volatile or thermally sensitive compounds.[7] A UV detector is typically employed as the aniline core is chromophoric, allowing for sensitive detection.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Rationale: The acidic modifier improves peak shape for the basic aniline. A gradient elution is employed to ensure separation of early-eluting polar impurities and later-eluting nonpolar impurities.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Sample Preparation: Accurately weigh and dissolve the 3-Fluoro-4-(methylthio)aniline sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase, followed by detection with a mass spectrometer, which provides both quantitative data and structural information based on mass-to-charge ratio and fragmentation patterns.
Causality of Experimental Choices: GC-MS is exceptionally powerful for identifying unknown volatile impurities. While anilines can be analyzed directly, derivatization is sometimes employed to improve peak shape and thermal stability, though it adds a step to the workflow. For 3-Fluoro-4-(methylthio)aniline, direct injection is generally feasible.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: The total ion chromatogram (TIC) is used for purity assessment by area percent. The mass spectrum of each peak is compared against spectral libraries (e.g., NIST) to tentatively identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei (e.g., ¹H and ¹⁹F) within a molecule.[2] For purity assessment, quantitative NMR (qNMR) compares the integral of signals from the analyte to that of a certified internal standard of known purity and concentration.
Causality of Experimental Choices: NMR is a primary analytical method that is orthogonal to chromatography. It is invaluable for both structural confirmation and quantification without the need for specific impurity reference standards. Given the presence of fluorine, ¹⁹F NMR is a particularly powerful tool, offering high sensitivity, a wide chemical shift range, and a simple spectrum that is less likely to have overlapping signals.[2]
Experimental Protocol: ¹H and ¹⁹F qNMR Purity Determination
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified standard with known purity (e.g., maleic anhydride for ¹H NMR, trifluorotoluene for ¹⁹F NMR) that has signals that do not overlap with the analyte.
-
Solvent: A deuterated solvent in which both the sample and standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 3-Fluoro-4-(methylthio)aniline into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent and transfer to an NMR tube.
-
-
¹H NMR Acquisition: Acquire the spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F spectrum.
-
Data Analysis: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation and Comparison
The selection of an analytical technique is a balance of the information required and the capabilities of the method.
Table 1: Comparison of Key Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning | Volatility-based separation & mass analysis | Nuclear spin in a magnetic field |
| Primary Use | Quantitative purity (Area %), Impurity profiling | Identification of volatile impurities | Structural confirmation, Absolute quantification (qNMR) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Precision | Excellent for quantification | Good for quantification | Excellent for quantification |
| Impurity ID | Requires reference standard or LC-MS | Tentative ID via spectral library | Structural elucidation of unknowns |
| Key Advantage | Robust, versatile for non-volatile compounds[7] | Provides structural information on unknowns | Primary method, no response factor bias |
| Limitation | Co-elution possible, response factor variability | Requires analyte to be volatile and thermally stable | Lower sensitivity than chromatographic methods |
Visualization of Workflows
A systematic approach is crucial for the comprehensive purity assessment of a critical raw material.
Caption: General workflow for the comprehensive purity assessment of a key starting material.
Alternatives and Structure-Activity Relationship (SAR) Insights
For drug development professionals, understanding alternatives to the 3-fluoro-4-(methylthio)aniline moiety provides crucial context for lead optimization and intellectual property development. In the case of Lapatinib, the N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl] group is derived from a related aniline precursor, but the principles of SAR are transferable.
Studies on Lapatinib analogues have shown that the aniline group at the C4 position of the quinazoline core is a key area for modification to influence kinase selectivity and potency. For example, replacing the aniline moiety with alternatives like 3-chloro-4-(pyridin-2-ylmethoxy)aniline has led to derivatives with significantly increased potency against EGFR and HER2. These modifications highlight that while 3-fluoro-4-(methylthio)aniline is a validated and effective building block, the chemical space around this pharmacophore is rich with opportunities for developing next-generation inhibitors. This underscores the need for precise analytical characterization; knowing the exact purity and impurity profile of the starting aniline is essential before embarking on the synthesis of novel, high-potency analogues.
Conclusion
The purity assessment of commercial 3-Fluoro-4-(methylthio)aniline is a multi-faceted task that requires a thoughtful application of orthogonal analytical techniques. While HPLC provides a robust and precise method for routine quantitative analysis, it should be complemented by GC-MS for the identification of volatile impurities and by NMR for absolute quantification and unambiguous structural confirmation. For the drug development professional, this rigorous, multi-pronged approach is not an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of the final therapeutic product.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A.-M. S., Al-Dhfyan, A., & Abdel-Aziz, H. A. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (n.d.).
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European Journal of Medicinal Chemistry. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. PubMed. Available at: [Link]
- BenchChem. (2025).
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Oxford Instruments. Available at: [Link]
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Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link]
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ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]
- EPA. (n.d.).
-
PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. Available at: [Link]
- ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS.
-
PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available at: [Link]
- Publisso. (2020).
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link]
- Diva-portal.org. (n.d.).
- BenchChem. (n.d.).
-
NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. Available at: [Link]
- ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
-
Lead Sciences. (n.d.). 3-Fluoro-4-(methylthio)aniline. Lead Sciences. Available at: [Link]
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. BenchChem.
- ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. BenchChem.
-
PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
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- 7. mdpi.com [mdpi.com]
A Comparative Guide to Reference Standards for 3-Fluoro-4-(methylthio)aniline Impurity Profiling
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 3-Fluoro-4-(methylthio)aniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its impurity profile can significantly impact the yield, safety, and efficacy of the final product. This guide provides an in-depth technical comparison of reference standards for the impurities of 3-Fluoro-4-(methylthio)aniline, supported by experimental methodologies, to facilitate accurate quality control and analytical method development.
The Critical Role of Impurity Profiling
The control of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical regulatory requirement.[1] Impurities can arise from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products).[1] A thorough understanding and control of these impurities are essential for ensuring the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) provides guidelines on the identification, qualification, and control of impurities in new drug substances.
Understanding the Impurity Landscape of 3-Fluoro-4-(methylthio)aniline
A common synthetic route to substituted anilines involves the reduction of the corresponding nitroaromatic compound.[2] In the case of 3-Fluoro-4-(methylthio)aniline, a likely precursor is 1-fluoro-2-(methylthio)-4-nitrobenzene . Therefore, the unreacted starting material is a primary process-related impurity that must be monitored.
Other potential impurities include:
-
Positional Isomers: Isomers such as 2-Fluoro-4-(methylthio)aniline and 4-Fluoro-2-(methylthio)aniline may be present due to non-selective reactions during the synthesis of precursors.
-
Degradation Products: Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, help to identify potential degradation products.[3][4] For 3-Fluoro-4-(methylthio)aniline, potential degradation pathways include oxidation of the sulfide to a sulfoxide or sulfone, and degradation of the aniline moiety.[5][6][7]
Comparison of Reference Standards
The availability and quality of reference standards are paramount for accurate impurity analysis. The following table compares the types of reference standards and their typical applications.
| Reference Standard Type | Description | Typical Purity | Certification | Application |
| Primary Standard | A highly purified compound with a well-established structure, used for the calibration of secondary standards and analytical instruments. | >99.9% | Accompanied by a comprehensive certificate of analysis (CoA) from a national metrology institute or pharmacopeia (e.g., USP, EP). | Definitive identification and quantification. |
| Secondary Standard | A well-characterized compound with purity and identity established by comparison to a primary standard. | >99.5% | CoA with traceability to a primary standard. | Routine quality control, method validation, and system suitability testing. |
| In-house (Working) Standard | A standard prepared and characterized within a specific laboratory. | Variable, fit for purpose | Characterized internally using validated analytical methods (e.g., NMR, MS, HPLC). | Routine analysis where a primary or secondary standard is not commercially available. |
| High-Purity Chemical | A chemical reagent with a stated high purity, but not designated as a reference standard. | Typically >97% | May have a basic CoA with purity determined by a single method (e.g., GC). | Can be used to prepare an in-house standard after thorough characterization. |
Commercially Available Standards for 3-Fluoro-4-(methylthio)aniline and Related Compounds:
| Compound | Type | Supplier Example(s) | Purity | Notes |
| 3-Fluoro-4-(methylthio)aniline | Reagent/Standard | BLDpharm[8], Lab-Chemicals.Com[9] | 97% | Main compound, can be used as a standard for assay determination. |
| 2-Fluoro-4-(methylthio)aniline | Reagent/Standard | ChemScene[5], Sigma-Aldrich[10][11] | ≥97% | Potential isomeric impurity. |
| 1-Fluoro-2-methyl-4-nitrobenzene | Reagent | BLD Pharm[4] | - | A structurally similar nitroaromatic precursor. Can be used to infer the chromatographic behavior of the likely nitro-precursor impurity. |
| 2-Fluoro-4-methylthio-1-nitrobenzene | Reagent | Cenmed Enterprises[12] | - | A potential precursor to an isomeric impurity. |
Experimental Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly used techniques for the analysis of substituted anilines and their impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. A stability-indicating HPLC method is designed to separate the main component from all potential impurities and degradation products.
Workflow for HPLC Method Development:
Caption: A typical workflow for HPLC analysis of impurities.
Detailed HPLC Protocol:
This protocol is a starting point and should be optimized for the specific application.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for aniline derivatives.[13]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.[13]
-
-
Gradient Elution: A gradient from a low to a high percentage of Solvent B allows for the separation of compounds with a range of polarities. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where both the main compound and expected impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For some aniline derivatives, derivatization may be necessary to improve their volatility and chromatographic peak shape.[7][14]
Workflow for GC-MS Analysis (with optional derivatization):
Caption: A general workflow for GC-MS impurity analysis.
Detailed GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
-
GC Conditions:
-
MS Conditions:
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Comparison of HPLC and GC-MS for Impurity Analysis
| Feature | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sensitivity | Good, typically in the ng range on column. | Very high, especially with selected ion monitoring (SIM), reaching pg levels. |
| Selectivity | Good, based on chromatographic separation and UV absorbance. | Excellent, based on both chromatographic separation and mass fragmentation patterns, providing structural information. |
| Quantification | Highly accurate and precise using external or internal standards. | Accurate quantification, though may be more variable than HPLC without careful optimization and use of internal standards. |
| Limitations | May not provide definitive structural identification of unknown impurities without coupling to a mass spectrometer (LC-MS). | Not suitable for non-volatile or thermally labile impurities. Derivatization adds complexity to sample preparation.[13] |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[16]
Potential Degradation Pathways for 3-Fluoro-4-(methylthio)aniline:
Caption: Plausible degradation pathways for 3-Fluoro-4-(methylthio)aniline.
-
Oxidative Degradation: The thioether moiety is susceptible to oxidation, forming the corresponding sulfoxide and potentially the sulfone.[17] Reagents like hydrogen peroxide can be used to simulate this pathway.
-
Photodegradation: Exposure to UV light can lead to the cleavage of the C-F bond or polymerization of the aniline.[13]
-
Hydrolytic Degradation: While thioethers are generally stable to hydrolysis, extreme pH conditions could potentially lead to some degradation.[14][18] The aniline functionality is generally stable under these conditions.
Conclusion
The effective control of impurities in 3-Fluoro-4-(methylthio)aniline requires a multi-faceted approach that includes a thorough understanding of the synthetic process, the use of well-characterized reference standards, and the application of robust, stability-indicating analytical methods. While commercially available certified reference standards for all potential impurities may be limited, high-purity reagents can be sourced and qualified as in-house standards. Both HPLC and GC-MS are powerful techniques for impurity profiling, with the choice of method depending on the specific impurities being targeted and the analytical requirements. This guide provides the foundational knowledge and experimental frameworks to enable researchers and drug development professionals to establish a comprehensive and scientifically sound control strategy for 3-Fluoro-4-(methylthio)aniline and its impurities.
References
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Veeprho. Aniline Impurities and Related Compound. [Link]
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EON Biotech. 2-Fluoro-4-(methylthio)aniline – (76180-33-1). [Link]
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Lead Sciences. 3-Fluoro-4-(methylthio)aniline. [Link]
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MedCrave. Forced Degradation Studies. [Link]
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ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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Master Organic Chemistry. Thiols And Thioethers. [Link]
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NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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RJPT. Stability Indicating Forced Degradation Studies. [Link]
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BuyersGuideChem. 1-Fluoro-4-nitrobenzene suppliers and producers. [Link]
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Cenmed Enterprises. 2-Fluoro-4-methylthio-1-nitrobenzene (C007B-524317). [Link]
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ResearchGate. Oxidation products of thioanisole (# = major product). [Link]
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ResearchGate. Oxidation of thioanisole (4a) by CHP to methyl phenyl sulfoxide (5a).... [Link]
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ResearchGate. (PDF) The biodegradation vs. biotransformation of fluorosubstituted aromatics. [Link]
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PubMed. The biodegradation vs. biotransformation of fluorosubstituted aromatics. [Link]
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ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]
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Wikipedia. Hydrogen peroxide. [Link]
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ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Fluoro-4-(methylthio)aniline
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily routines. Yet, the final step in the lifecycle of any reagent—its disposal—is as critical as any synthetic transformation. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3), ensuring the safety of laboratory personnel and adherence to the highest standards of environmental stewardship.
Hazard Profile: Understanding the "Why" Behind the Procedure
3-Fluoro-4-(methylthio)aniline combines three key functional groups that dictate its hazard profile: an aniline core, a fluorine substituent, and a methylthio group.
-
Aniline Core: Anilines as a class are known for their systemic toxicity. They can be absorbed through the skin and are often harmful if swallowed or inhaled.[4]
-
Fluorine Substituent (Halogenated): The presence of a halogen atom classifies this compound as a halogenated organic. These compounds are often persistent in the environment and can produce hazardous combustion byproducts like hydrogen fluoride if not incinerated under proper conditions.[1]
-
Methylthio Group (Organosulfur): Sulfur-containing compounds can release toxic sulfur oxides upon combustion.[2]
Based on analogous compounds like 3-Fluoroaniline and 3-(Methylthio)aniline, we must assume 3-Fluoro-4-(methylthio)aniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation .[1][2][4] Therefore, drain disposal or in-lab neutralization is strictly prohibited due to its likely toxicity to aquatic life and the potential for incomplete reaction leading to hazardous byproducts. The only appropriate disposal method is through a licensed professional waste disposal service, typically involving high-temperature incineration.[1][3]
Critical Safety and Disposal Data Summary
For immediate reference, the key parameters for handling and disposing of 3-Fluoro-4-(methylthio)aniline waste are summarized below.
| Parameter | Guideline | Rationale & Source |
| Primary Disposal Method | Collection for licensed chemical incineration. | Ensures complete destruction of the halogenated and sulfur-containing organic compound, preventing environmental release.[1][3] |
| Waste Classification | Halogenated Organic Hazardous Waste. | Dictates proper segregation from non-halogenated solvents and other waste streams to ensure correct final disposal. |
| Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, chemical safety goggles, face shield, and a lab coat. | Protects against skin absorption, and eye/face splashes, which are primary exposure routes for aniline compounds.[1][4] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | Prevents potentially violent reactions in the waste container.[4] |
| Spill Containment | Inert absorbent material (e.g., vermiculite, dry sand). | Safely absorbs the liquid for collection without reacting with it.[2] |
| Waste Container | Clearly labeled, sealable, chemically compatible container (e.g., polyethylene). | Prevents leaks, vapor release, and misidentification of the hazardous waste.[3] |
Step-by-Step Disposal Protocol: From Bench to Pickup
This protocol covers the entire in-laboratory waste management process. Adherence to these steps is mandatory for ensuring safety and compliance.
Step 1: Designate a Hazardous Waste Satellite Accumulation Area (SAA)
-
Identify a specific location in the lab, at or near the point of generation, for collecting the waste. This area must be under the control of the laboratory personnel.
-
Ensure the SAA is away from drains, ignition sources, and high-traffic areas.
Step 2: Select and Prepare the Waste Container
-
Choose a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) bottle. Ensure it is in good condition with a secure, screw-on cap.
-
Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 3-Fluoro-4-(methylthio)aniline" (and any solvents used)
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date on which the first drop of waste is added (Accumulation Start Date)
-
Step 3: Waste Collection and Segregation
-
Pure Compound/Grossly Contaminated Materials: Collect any unused or surplus 3-Fluoro-4-(methylthio)aniline directly into your designated waste container. Similarly, place grossly contaminated items like pipette tips or weighing boats into a sealed, labeled bag and then into the solid hazardous waste stream.
-
Solutions: If the waste is in a solvent, it must be collected in a container designated for halogenated organic liquid waste .
-
Crucial Segregation: Do NOT mix this waste with non-halogenated solvents (like acetone, ethanol, or hexanes). Mixing waste streams complicates disposal and significantly increases costs.
-
-
Container Management: Keep the waste container securely closed at all times, except when you are actively adding waste. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 4: Managing Contaminated Personal Protective Equipment (PPE)
-
Disposable gloves, bench paper, or wipes with incidental contamination should be collected in a separate, sealed bag and disposed of as solid hazardous waste.
-
Remove contaminated PPE carefully to avoid skin contact. Wash hands thoroughly after handling the waste.[1]
Step 5: Awaiting Professional Disposal
-
Store the sealed and labeled waste container in your designated SAA.
-
Once the container is full, or if you are generating waste infrequently, arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Fluoro-4-(methylthio)aniline.
Sources
Mastering the Safe Handling of 3-Fluoro-4-(methylthio)aniline: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 3-Fluoro-4-(methylthio)aniline (CAS No: 20901-69-3). This document moves beyond mere procedural lists to instill a deep understanding of why each step is critical, fostering a culture of proactive safety and scientific excellence.
The aniline scaffold and its derivatives are cornerstones of modern drug discovery, yet they demand respect. The introduction of fluoro- and methylthio- groups modifies the molecule's reactivity and toxicological profile, necessitating a specific and rigorous approach to its handling. This guide is structured to provide immediate, essential information, followed by detailed operational protocols and emergency plans.
Immediate Safety Profile & Hazard Assessment
3-Fluoro-4-(methylthio)aniline and analogous compounds are classified as hazardous substances. The primary risks are associated with acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] Aniline and its derivatives can also cause serious eye damage and skin irritation, and may lead to skin sensitization with repeated exposure.[1][4] A crucial, and often underestimated, danger of anilines is their ability to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to cyanosis (a bluish discoloration of the skin).[4]
Core Hazard Statements:
Due to these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of convenience but a scientifically informed decision based on the specific chemical risks. For 3-Fluoro-4-(methylthio)aniline, the following ensemble provides robust protection.
| PPE Component | Specification & Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves is essential. An inner nitrile glove can provide a base layer of protection, while an outer glove of a more robust material like butyl rubber or Viton® offers superior resistance to aniline-class compounds.[5][6] Why? Anilines can be rapidly absorbed through the skin. Double-gloving provides a critical buffer and a clear indication of a breach if the outer glove is compromised. Always inspect gloves for any signs of degradation or perforation before use.[1] |
| Eye & Face Protection | Tightly fitting chemical splash goggles are the minimum requirement.[1][7] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over goggles is mandated.[1] Why? This compound is classified as causing serious eye damage.[1] A face shield protects the entire facial area from splashes. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required at all times. For larger scale work or where significant splashing is possible, a chemically resistant apron or a full chemical suit should be utilized.[1] Why? This prevents skin contact and protects personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][7] |
| Respiratory Protection | All handling of 3-Fluoro-4-(methylthio)aniline must be conducted within a certified chemical fume hood to ensure adequate ventilation.[7][8][9] If engineering controls are not sufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][9] Why? Inhalation is a primary route of exposure, and the compound can cause respiratory irritation.[1][3] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling ensures that safety is integrated into every stage of the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][8][10][11] The storage location should be a designated poison or locked cabinet.[4] Keep the container tightly closed and protected from light.[4][12]
Handling and Use Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][8][9]
-
Location: All transfers, dilutions, and reactions involving 3-Fluoro-4-(methylthio)aniline must be performed inside a certified chemical fume hood.
-
Transfer: When transferring the material, use appropriate tools (e.g., spatulas for solids, pipettes for liquids) to minimize the generation of dust or aerosols.
-
Housekeeping: Maintain a clean and organized workspace. Any minor drips or spills should be decontaminated and cleaned up immediately.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if no direct contact is suspected.[1][7]
Emergency Procedures: Plan for the Unexpected
A swift and correct response to an exposure or spill can significantly mitigate potential harm.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[1][4][7][10] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][10] Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air.[4][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4][10] Seek immediate medical attention.[4][10] |
| Ingestion | Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water.[1][10] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention.[1][4] |
Spill Response Workflow
A spill of 3-Fluoro-4-(methylthio)aniline requires a calm, methodical response. The following diagram outlines the critical decision points and actions.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal of 3-Fluoro-4-(methylthio)aniline and its contaminated materials is a critical final step in the chemical's lifecycle.
-
Waste Collection: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "3-Fluoro-4-(methylthio)aniline".[6]
-
Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[11] All waste must be disposed of through a licensed professional waste disposal service, typically via chemical incineration.[1][6] Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.[11][13]
By integrating these safety protocols and operational plans into your daily laboratory practices, you not only ensure the well-being of your team but also uphold the rigorous standards of scientific integrity and responsibility.
References
- Material Safety Data Sheet. (2013-04-15). Fisher Scientific.
- 3-Fluoro-4-(methylthio)aniline. Lead Sciences.
- 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- 4-Fluoro-3-(trifluoromethyl)
- SAFETY D
- 2-Fluoro-4-(methylthio)aniline | 76180-33-1. Sigma-Aldrich.
- SAFETY DATA SHEET. (2009-09-22). Fisher Scientific.
- Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. (2024-03-02).
- 3-(Methylthio)aniline. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. Fisher Scientific. (2024-03-31).
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-17).
- NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- 4-Fluoro-3-(trifluoromethyl)
- Navigating the Safe Disposal of 4-Fluoroaniline: A Procedural Guide. Benchchem.
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- 2. echemi.com [echemi.com]
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- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





